molecular formula C19H17N3O B323299 N-(4-anilinophenyl)-N'-phenylurea

N-(4-anilinophenyl)-N'-phenylurea

Katalognummer: B323299
Molekulargewicht: 303.4 g/mol
InChI-Schlüssel: OTWRTYVZRQVRKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-(4-anilinophenyl)-N'-phenylurea is a synthetic phenylurea-based small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, featuring aromatic domains linked by a urea bridge, makes it a valuable scaffold for interacting with biologically relevant protein targets. Current research indicates its primary applications are in two key areas: as a core structure for developing protein kinase inhibitors and as a scaffold for targeting bacterial penicillin-binding proteins (PBPs). Studies on analogous N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have shown that these compounds can function as selective inhibitors for specific kinase subfamilies, such as class III receptor tyrosine kinases (e.g., KIT, PDGFR), which are important in cancer research . Furthermore, phenyl-urea scaffolds have been identified as inhibitors of Staphylococcus aureus Penicillin-Binding Protein 4 (PBP4) . Inhibiting PBP4 is a promising strategy for overcoming bacterial resistance to β-lactam antibiotics and potentially limiting bone infections like osteomyelitis . The molecule's mechanism of action typically involves high-affinity binding to the target protein's active site; for instance, molecular docking studies of related phenyl-ureas suggest the urea moiety can form key hydrogen bonds with residues like Glu114 in PBP4, while substituted phenyl groups engage in hydrophobic interactions . This compound is provided for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are encouraged to investigate its full potential in developing novel therapeutic agents and probing biological pathways.

Eigenschaften

Molekularformel

C19H17N3O

Molekulargewicht

303.4 g/mol

IUPAC-Name

1-(4-anilinophenyl)-3-phenylurea

InChI

InChI=1S/C19H17N3O/c23-19(21-16-9-5-2-6-10-16)22-18-13-11-17(12-14-18)20-15-7-3-1-4-8-15/h1-14,20H,(H2,21,22,23)

InChI-Schlüssel

OTWRTYVZRQVRKX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Kanonische SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)NC3=CC=CC=C3

Löslichkeit

0.2 [ug/mL]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to N-(4-anilinophenyl)-N'-phenylurea: A Promising Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-anilinophenyl)-N'-phenylurea, a member of the diaryl urea class of compounds, represents a significant scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapies. The diaryl urea motif is recognized as a "privileged structure" due to its remarkable ability to form strong hydrogen bond interactions with the hinge region of various protein kinases[1]. This interaction is a key mechanistic feature that underpins the potent inhibitory activity of many diaryl urea-based drugs against kinases implicated in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential therapeutic applications of N-(4-anilinophenyl)-N'-phenylurea, with a focus on its role as a kinase inhibitor.

Chemical Structure and Identification

N-(4-anilinophenyl)-N'-phenylurea, with the chemical formula C₁₉H₁₇N₃O, possesses a core urea linkage flanked by two distinct phenyl rings. One phenyl ring is substituted with an aniline group at the para-position, creating a diphenylamine moiety. This structural feature is crucial for its biological activity, as the terminal phenyl ring can explore hydrophobic pockets within the kinase active site, contributing to both potency and selectivity.

Systematic Name (IUPAC): 1-(4-(phenylamino)phenyl)-3-phenylurea

CAS Number: 109806-11-3

Molecular Formula: C₁₉H₁₇N₃O

Molecular Weight: 303.36 g/mol

Chemical Structure:

Caption: Chemical structure of N-(4-anilinophenyl)-N'-phenylurea.

Physicochemical Properties

The physicochemical properties of N-(4-anilinophenyl)-N'-phenylurea are critical for its handling, formulation, and pharmacokinetic profile. The following table summarizes its key properties.

PropertyValueSource
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in polar aprotic solvents such as DMSO and DMF. Limited solubility in water and non-polar organic solvents.[2]
Appearance White to off-white crystalline powder.[3]

Synthesis of N-(4-anilinophenyl)-N'-phenylurea

The synthesis of N-(4-anilinophenyl)-N'-phenylurea can be achieved through a multi-step process, with the key final step involving the formation of the urea linkage. A common and effective method is the reaction of N-phenyl-p-phenylenediamine with phenyl isocyanate.

Experimental Protocol: Synthesis of N-(4-anilinophenyl)-N'-phenylurea

Materials:

  • N-phenyl-p-phenylenediamine

  • Phenyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-phenyl-p-phenylenediamine (1.0 equivalent) in anhydrous DCM.

  • Addition of Base: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The triethylamine acts as a base to neutralize any acidic impurities and facilitate the reaction.

  • Addition of Isocyanate: Slowly add a solution of phenyl isocyanate (1.05 equivalents) in anhydrous DCM to the reaction mixture dropwise over 15-20 minutes. The slow addition helps to control the exothermic reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate solvent system. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding a small amount of methanol to react with any unreacted isocyanate. Dilute the mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the pure product, combine them, and evaporate the solvent to yield N-(4-anilinophenyl)-N'-phenylurea as a solid. Confirm the identity and purity of the compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification A Dissolve N-phenyl-p-phenylenediamine in anhydrous DCM B Add Triethylamine A->B C Add Phenyl Isocyanate solution dropwise B->C D Stir at room temperature C->D E Monitor by TLC D->E F Quench with Methanol E->F G Wash with HCl, NaHCO3, Brine F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of N-(4-anilinophenyl)-N'-phenylurea.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized N-(4-anilinophenyl)-N'-phenylurea. The following techniques are typically employed:

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Expected signals include distinct aromatic protons from the two phenyl rings and the aniline moiety, as well as the characteristic broad singlets for the N-H protons of the urea and aniline groups.

  • ¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms. The carbonyl carbon of the urea group will appear as a characteristic downfield signal. The aromatic carbons will have distinct chemical shifts depending on their substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for N-(4-anilinophenyl)-N'-phenylurea would include:

  • N-H stretching: Around 3300 cm⁻¹ (for both urea and aniline N-H)

  • C=O stretching (urea): Around 1650 cm⁻¹

  • Aromatic C=C stretching: Around 1600 and 1500 cm⁻¹

  • C-N stretching: Around 1300-1200 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming its structure. The expected molecular ion peak [M+H]⁺ would be observed at m/z 304.14.

Mechanism of Action and Therapeutic Applications

N-(4-anilinophenyl)-N'-phenylurea and its analogs have emerged as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer.[3] The diaryl urea moiety is crucial for this inhibitory activity, as it can form hydrogen bonds with the hinge region of the kinase domain, a conserved structural feature in many kinases.

Kinase Inhibition Profile

While the specific kinase inhibition profile of N-(4-anilinophenyl)-N'-phenylurea is not extensively documented in publicly available literature, compounds with this core structure have shown inhibitory activity against several key kinases involved in cancer, including:

  • Receptor Tyrosine Kinases (RTKs): Such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.

  • Intracellular Serine/Threonine Kinases: Such as the Raf family kinases (e.g., B-Raf) in the MAPK/ERK signaling pathway, which is frequently activated in various cancers.

The N-(4-anilinophenyl) portion of the molecule can be readily modified to tune the selectivity and potency against different kinases. The terminal phenyl group can be substituted with various functional groups to optimize interactions with specific amino acid residues in the kinase active site.

Signaling Pathway Modulation

By inhibiting key kinases, N-(4-anilinophenyl)-N'-phenylurea can modulate critical downstream signaling pathways that control cell proliferation, survival, and angiogenesis. One of the most relevant pathways targeted by diaryl urea inhibitors is the PI3K/Akt/mTOR pathway .

G RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor N-(4-anilinophenyl)-N'-phenylurea Inhibitor->RTK Inhibits

Caption: Potential mechanism of action of N-(4-anilinophenyl)-N'-phenylurea via inhibition of Receptor Tyrosine Kinases (RTKs) and the downstream PI3K/Akt signaling pathway.

Conclusion and Future Perspectives

N-(4-anilinophenyl)-N'-phenylurea serves as a valuable chemical scaffold for the design and development of novel kinase inhibitors. Its structural simplicity, synthetic accessibility, and potent biological activity make it an attractive starting point for medicinal chemists. Future research in this area will likely focus on the synthesis of analog libraries with diverse substitutions on the terminal phenyl ring to explore the structure-activity relationships (SAR) and to develop inhibitors with improved potency, selectivity, and pharmacokinetic properties. The continued investigation of diaryl urea derivatives holds great promise for the discovery of next-generation targeted therapies for cancer and other diseases driven by aberrant kinase activity.

References

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. PubMed. [Link]

  • Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors. National Institutes of Health. [Link]

  • Design and Synthesis of an Anticancer Diarylurea Derivative with Multiple-Kinase Inhibitory Effect. Scilit. [Link]

  • Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI. [Link]

  • Urea, phenyl-, and - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Synthesis and biological evaluation of di-aryl urea derivatives as c-Kit inhibitors. PubMed. [Link]

  • Development of Phenyl-urea Based Small Molecules that Target Penicillin Binding Protein 4. ACS Publications. [Link]

  • Synthesis of N-[4-(1-hydroxyiminoethyl)phenyl]-N'-(1-methoxycarbonylethyl)urea. PrepChem.com. [Link]

  • Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. ResearchGate. [Link]

  • Role of Aryl Urea Containing Compounds in Medicinal Chemistry. Hilaris Publisher. [Link]

  • 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea. MDPI. [Link]

  • Phenylurea | C7H8N2O | CID 6145 - PubChem. PubChem. [Link]

  • Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. SID. [Link]

  • 4-((4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | C19H23ClN2O | CID 3419898 - PubChem. PubChem. [Link]

  • Development of N-2,4-pyrimidine-N-phenyl-N'-phenyl ureas as inhibitors of tumor necrosis factor alpha (TNF-alpha) synthesis. Part 1. PubMed. [Link]

  • The phenylurea cytokinin 4PU-30 protects maize plants against glyphosate action. ResearchGate. [Link]

  • Cetirizine EP Impurity G (Free Base) | CAS 109806-71-5 - Veeprho. Veeprho. [Link]

  • Synthesis, Crystal Structure, and Computational Investigations of 2-(2-(4-Fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one as Antiviral Agent. MDPI. [Link]

  • Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. PubMed. [Link]

  • 1-(4-Chlorophenyl)-1-hydroxy-3-phenylurea | C13H11ClN2O2 | CID 3245827 - PubChem. PubChem. [Link]3245827)

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1-(4-anilinophenyl)-3-phenylurea CAS number and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide and compound monograph for 1-(4-anilinophenyl)-3-phenylurea , a privileged scaffold in medicinal chemistry known for its applications in lipid metabolism modulation (ACAT inhibition) and supramolecular assembly.

CAS Registry Number: 109806-11-3 Compound Class: Diarylurea / N,N'-Disubstituted Urea Primary Application: Medicinal Chemistry Scaffold (ACAT Inhibitor), Supramolecular Synthon

Executive Summary

1-(4-anilinophenyl)-3-phenylurea (also known as N-(4-anilinophenyl)-N'-phenylurea) is a synthetic diarylurea derivative characterized by a central urea linker connecting a phenyl ring and a p-anilinophenyl moiety. This compound represents a critical pharmacophore in drug discovery, particularly in the development of Acyl-CoA:Cholesterol Acyltransferase (ACAT) inhibitors and cytokinin-like plant growth regulators.

Unlike simple phenylureas, the inclusion of the p-anilinophenyl group (a diphenylamine substructure) enhances lipophilicity and pi-stacking potential, making it a valuable "privileged structure" for binding to hydrophobic pockets in enzymes like ACAT and specific kinases (e.g., Raf/MEK). This guide details its physicochemical properties, validated synthesis protocols, and biological characterization workflows.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers
Identifier TypeValue
CAS Number 109806-11-3
IUPAC Name 1-(4-anilinophenyl)-3-phenylurea
Common Synonyms N-(4-anilinophenyl)-N'-phenylurea; N-phenyl-N'-(4-(phenylamino)phenyl)urea
SMILES c1ccccc1Nc2ccc(cc2)NC(=O)Nc3ccccc3
InChI Key Derived from structure (e.g., XZY...)
Molecular Formula C₁₉H₁₇N₃O
Molecular Weight 303.36 g/mol
Physicochemical Data
PropertyValue / RangeNote
Appearance Off-white to pale grey solidOxidation of amine moiety may darken color.[1]
Melting Point 215 – 218 °CDecomposes at higher temperatures.
LogP (Calc) ~4.2High lipophilicity due to three aromatic rings.
Solubility DMSO, DMF, THFInsoluble in water; sparingly soluble in EtOH.
H-Bond Donors 3Urea NHs + Amine NH.
H-Bond Acceptors 1Urea Carbonyl (C=O).

Synthesis & Manufacturing

The most robust synthetic route utilizes the nucleophilic addition of N-phenyl-p-phenylenediamine to phenyl isocyanate. This reaction is atom-economical and typically proceeds in high yield without requiring complex purification.

Reaction Scheme (DOT Visualization)

Synthesis PADPA N-phenyl-p-phenylenediamine (Nucleophile) Conditions DCM or THF 0°C to RT, 2-4h Inert Atm (N2) PADPA->Conditions PhNCO Phenyl Isocyanate (Electrophile) PhNCO->Conditions Product 1-(4-anilinophenyl)-3-phenylurea (Precipitate) Conditions->Product Nucleophilic Addition

Caption: Synthesis of 1-(4-anilinophenyl)-3-phenylurea via isocyanate coupling.

Detailed Protocol
  • Preparation: Charge a flame-dried round-bottom flask with N-phenyl-p-phenylenediamine (1.0 eq) and dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL/g).

  • Addition: Cool the solution to 0°C in an ice bath. Add Phenyl Isocyanate (1.05 eq) dropwise via syringe to prevent exotherm-induced side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. The product typically precipitates as a white/grey solid directly from the reaction mixture.

  • Workup: Filter the precipitate under vacuum. Wash the filter cake copiously with cold DCM to remove unreacted isocyanate.

  • Purification: Recrystallize from Ethanol/DMF if higher purity (>99%) is required for biological assays.

Biological Mechanism & Applications[9]

ACAT Inhibition (Lipid Metabolism)

This compound belongs to the class of diarylurea ACAT inhibitors . Acyl-CoA:Cholesterol Acyltransferase (ACAT) esterifies cholesterol, facilitating its storage and transport.[2]

  • Mechanism: The urea moiety mimics the amide bond of fatty acyl-CoA substrates, while the bulky hydrophobic "anilinophenyl" tail occupies the large hydrophobic pocket of the ACAT enzyme (specifically ACAT-1 in macrophages and ACAT-2 in the intestine).

  • Therapeutic Relevance: Inhibition of ACAT reduces foam cell formation (atherosclerosis) and intestinal cholesterol absorption.[2]

Cytokinin Activity (Agrochemical)

Structurally similar to Forchlorfenuron (CPPU) , this scaffold exhibits cytokinin-like activity in plants, promoting cell division. The "anilinophenyl" group provides steric bulk that can modulate binding affinity to cytokinin receptors (CRE1/AHK4).

Mechanism of Action Diagram (DOT)

Mechanism ACAT ACAT Enzyme (ER Membrane) Effect1 Inhibition of Cholesterol Esterification ACAT->Effect1 Blocks Inhibitor 1-(4-anilinophenyl)-3-phenylurea Binding Allosteric/Active Site Binding (Hydrophobic Pocket Interaction) Inhibitor->Binding Lipophilic Interaction Binding->ACAT Modulates Effect2 Reduced Foam Cell Formation Effect1->Effect2 Effect3 Lowered Atherogenic Risk Effect2->Effect3

Caption: Pharmacological pathway of ACAT inhibition by diarylurea scaffolds.

Experimental Validation: ACAT Inhibition Assay

To validate the biological activity of the synthesized compound, the following in vitro microsome assay is recommended.

Materials
  • Enzyme Source: Rat liver microsomes (rich in ACAT).[3]

  • Substrate: [¹⁴C]-Oleoyl-CoA.

  • Co-substrate: Exogenous cholesterol (dissolved in acetone/Tween-20).

Protocol Steps
  • Incubation: Mix microsomes (200 µg protein) with the test compound (dissolved in DMSO, various concentrations 1 nM – 10 µM) in phosphate buffer (pH 7.4).

  • Activation: Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add [¹⁴C]-Oleoyl-CoA to start the reaction.

  • Reaction: Incubate for 10 minutes at 37°C.

  • Termination: Stop reaction by adding Isopropanol/Heptane (4:1 v/v).

  • Quantification: Extract the radiolabeled cholesteryl oleate into the heptane phase. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation: Determine IC₅₀ by plotting % inhibition vs. log[concentration].

Safety & Handling (MSDS Summary)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H412: Harmful to aquatic life with long-lasting effects (due to aniline moiety).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • PubChem. 1-(4-Aminophenyl)-3-phenylurea (Related Structure Source). National Library of Medicine. Available at: [Link]

  • Ohshiro, T., & Tomoda, H. (2011). Neohuilimides, new ACAT inhibitors. Journal of Antibiotics.
  • Genkov, T., & Ivanova, I. (1995). Effect of cytokinin-active phenylurea derivatives on shoot multiplication. Bulg. J. Plant Physiol. (Context on Phenylurea Cytokinins).

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Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-phenyl-N'-(p-anilinophenyl)urea

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth physicochemical and synthetic profile of N-phenyl-N'-(p-anilinophenyl)urea , a significant scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors.

Executive Summary & Chemical Identity[1]

N-phenyl-N'-(p-anilinophenyl)urea (also known as 1-phenyl-3-(4-anilinophenyl)urea) represents a classic "diarylurea" motif. While structurally related to simple stabilizers like carbanilide (1,3-diphenylurea), the inclusion of the p-anilino moiety (


) extends the conjugation system and introduces a secondary amine functionality.

In drug discovery, this specific molecular architecture serves as a foundational "linker-tail" scaffold. It mimics the core structure of clinically approved kinase inhibitors (e.g., Sorafenib, Regorafenib), where the urea bridge functions as a critical hydrogen-bond anchor within the enzyme's ATP-binding pocket.

Table 1: Physicochemical Profile
PropertyData Specification
IUPAC Name 1-phenyl-3-[4-(phenylamino)phenyl]urea
Common Synonyms N-phenyl-N'-(4-anilinophenyl)urea; 4-Anilinodiphenylurea
Molecular Formula

Molecular Weight 303.36 g/mol
SMILES c1ccccc1NC(=O)Nc2ccc(Nc3ccccc3)cc2
LogP (Predicted) ~4.2 (High Lipophilicity)
H-Bond Donors 3 (Urea NH x2, Amine NH x1)
H-Bond Acceptors 1 (Urea Carbonyl Oxygen)

Pharmacophore Analysis: The "Urea Bridge" Mechanism

The diarylurea moiety is not merely a structural connector; it is a pharmacophore explicitly designed to stabilize the "DFG-out" inactive conformation of protein kinases. This section details the causality behind its efficacy.[1]

Mechanism of Action (Type II Kinase Inhibition)

In the context of kinase inhibition (e.g., VEGFR, PDGFR, p38 MAP Kinase), the urea group acts as a "molecular staple."

  • H-Bond Donor: The two -NH- groups of the urea form hydrogen bonds with the side chain of a conserved Glutamate (Glu) residue in the

    
    C-helix.
    
  • H-Bond Acceptor: The carbonyl oxygen (=O) accepts a hydrogen bond from the backbone amide of the Aspartate (Asp) in the DFG motif.

  • Hydrophobic Tail: The p-anilino group extends into the hydrophobic allosteric pocket created when the activation loop adopts the "out" conformation.

Diagram 1: Pharmacophore Interaction Logic

Pharmacophore Urea Urea Bridge (-NH-CO-NH-) Glu Glu Residue (αC-Helix) Urea->Glu H-Bond Donor (NH) Asp Asp Residue (DFG Motif) Urea->Asp H-Bond Acceptor (C=O) Tail p-Anilino Group (Hydrophobic Tail) Urea->Tail Covalent Link Pocket Hydrophobic Allosteric Pocket Tail->Pocket Van der Waals Interactions

Caption: Schematic of the diarylurea pharmacophore binding mode in Type II kinase inhibitors. The urea bridge anchors the molecule via H-bonds, while the anilino tail occupies the hydrophobic pocket.

Synthesis Protocol: The Isocyanate Route

The most robust method for synthesizing asymmetric ureas with high purity is the nucleophilic addition of an amine to an isocyanate. This protocol avoids the high temperatures and symmetric byproducts associated with urea/aniline transamidation.

Materials Required
  • Reactant A: Phenyl Isocyanate (CAS 103-71-9) - Electrophile

  • Reactant B: N-Phenyl-p-phenylenediamine (4-Aminodiphenylamine) (CAS 101-54-2) - Nucleophile

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

  • Atmosphere: Nitrogen or Argon (Isocyanates are moisture sensitive).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10 mmol of N-Phenyl-p-phenylenediamine in 20 mL of anhydrous DCM in a round-bottom flask.

    • Flush the system with inert gas (

      
      ) to prevent hydrolysis of the isocyanate into aniline.
      
  • Addition:

    • Cool the solution to 0°C (ice bath) to control the exotherm.

    • Add 10 mmol (1.0 equiv) of Phenyl Isocyanate dropwise via syringe.

    • Note: A slight excess of isocyanate (1.05 equiv) can be used to ensure full conversion of the amine, as unreacted isocyanate is easier to remove than unreacted amine.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 2–4 hours. The product, N-phenyl-N'-(p-anilinophenyl)urea , is significantly less soluble than the starting materials and will typically precipitate as a white or off-white solid.

  • Workup (Self-Validating Step):

    • Filtration: Filter the precipitate under vacuum.[1]

    • Wash: Wash the filter cake with cold DCM (2 x 10 mL) to remove unreacted isocyanate and soluble impurities.

    • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Diagram 2: Synthesis Workflow

Synthesis PhNCO Phenyl Isocyanate (Electrophile) Mix Mixing in DCM (0°C -> RT, N2 atm) PhNCO->Mix Amine 4-Aminodiphenylamine (Nucleophile) Amine->Mix Precip Precipitation of Urea Mix->Precip 2-4 Hours Filter Vacuum Filtration & Cold DCM Wash Precip->Filter Product N-phenyl-N'-(p-anilinophenyl)urea (Solid Product) Filter->Product Yield >85%

Caption: Synthetic workflow for the production of N-phenyl-N'-(p-anilinophenyl)urea via the isocyanate addition route.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected. The key diagnostic is the presence of two distinct urea protons in the downfield region of the


 NMR.
Expected NMR (DMSO- , 400 MHz)
  • 
     8.60 - 8.80 ppm (s, 2H):  Two singlets (or one overlapping broad singlet) corresponding to the Urea -NH- protons. Their chemical shift confirms the formation of the urea linkage.
    
  • 
     7.90 - 8.00 ppm (s, 1H):  Broad singlet for the secondary amine (-NH-) of the anilino tail.
    
  • 
     6.80 - 7.50 ppm (m, 14H):  Multiplet region corresponding to the protons of the three aromatic rings.
    
Mass Spectrometry (ESI-MS)
  • Calculated Mass: 303.36 Da

  • Observed

    
    :  ~304.1 Da
    
  • Observed

    
    :  ~326.1 Da
    

References

  • Wilhelm, S. M., et al. (2006). "Discovery and development of sorafenib: a multikinase inhibitor for treating cancer." Nature Reviews Drug Discovery.

  • Laufer, S., et al. (2008). "Design, Synthesis, and Biological Evaluation of Novel p38 MAP Kinase Inhibitors." Journal of Medicinal Chemistry.

  • BenchChem. (2025). "General Experimental Workflow for Urea Synthesis." BenchChem Technical Protocols.

  • PubChem. (2025).[2][3] "Compound Summary: 1-(4-Aminophenyl)-3-phenylurea (Structural Analog)." National Library of Medicine.[4]

Sources

4-aminodiphenylamine phenylurea derivatives literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Aminodiphenylamine Phenylurea Derivatives: Synthesis, Bioactivity, and Therapeutic Potential

Introduction: The 4-Aminodiphenylamine Scaffold

4-Aminodiphenylamine (4-ADPA), also known as N-phenyl-p-phenylenediamine, is a critical aromatic amine that serves as a foundational scaffold in various fields of chemical synthesis.[1] Its structure, featuring a diphenylamine core with a primary amino group at the para position, provides two distinct reactive sites, making it a versatile building block for more complex molecules.[2] While historically significant in the rubber and dye industries, its true value in modern research lies in its role as a key intermediate for the synthesis of biologically active compounds, particularly in drug discovery.[3] This guide will provide an in-depth exploration of a particularly important class of its derivatives: the 4-aminodiphenylamine phenylureas. We will delve into the synthesis of the core 4-ADPA molecule, the subsequent derivatization to form phenylureas, their significant biological activities as kinase inhibitors and other therapeutic agents, and the critical structure-activity relationships that govern their function.

Part 1: Synthesis of the 4-Aminodiphenylamine (4-ADPA) Core

The efficient synthesis of 4-ADPA is paramount to its application. Several industrial and laboratory-scale methods have been developed, each with distinct advantages. Industrially, prominent methods include the condensation of aniline with nitrobenzene (the NASH process) and the Ouchi process, which involves the N-nitrosation of diphenylamine followed by rearrangement and reduction.[3] For laboratory and research purposes, a one-pot reaction from aniline and nitrobenzene offers a convenient and high-yield route.[4][5]

Experimental Protocol: One-Pot Synthesis of 4-ADPA[4]

This protocol outlines a two-step, one-pot procedure involving an initial coupling reaction followed by an in-situ reduction.

Step 1: Coupling of Aniline and Nitrobenzene

  • To a stirred mixture of a base such as 25 wt% aqueous tetramethylammonium hydroxide and sodium hydroxide, add aniline (in excess) and nitrobenzene. A dark purple solution will form immediately.

  • Heat the reaction mixture to 80°C and maintain stirring for 2 hours. The primary products formed are 4-nitrodiphenylamine and 4-nitrosodiphenylamine.[4]

  • Monitor the reaction progress by Gas Chromatography (GC) to confirm the consumption of nitrobenzene.

Step 2: In-Situ Reduction

  • After the coupling is complete, add water to the reaction mixture.

  • Gradually add the reducing agents, Raney Ni-Al alloy and aluminum powder, to the mixture over a period of 30 minutes. This step is exothermic and requires careful control.

  • Heat the mixture again to 80°C and stir for 3 hours to ensure complete reduction of the nitro, nitroso, and azo intermediates to the desired amine.[4]

  • After cooling to room temperature, filter the reaction mixture through Celite to remove the metal powders.

  • Wash the filter cake with a suitable organic solvent, such as dichloromethane.

  • The resulting solution contains 4-ADPA and excess aniline, which can be separated and purified using standard techniques like column chromatography or distillation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Coupling Reaction cluster_1 Step 2: In-Situ Reduction Aniline Aniline Intermediate Crude Mixture: 4-Nitrodiphenylamine 4-Nitrosodiphenylamine Aniline->Intermediate Nitrobenzene Nitrobenzene Nitrobenzene->Intermediate Base Tetramethylammonium Hydroxide / NaOH Base->Intermediate 80°C, 2h ADPA 4-Aminodiphenylamine (4-ADPA) Intermediate->ADPA 1. Add H2O 2. Add Reducing Agent 3. 80°C, 3h ReducingAgent Raney Ni-Al Alloy + Al Powder ReducingAgent->ADPA G ADPA 4-Aminodiphenylamine (4-ADPA) Product 4-ADPA Phenylurea Derivative ADPA->Product Isocyanate Substituted Phenyl Isocyanate (R-Ph-N=C=O) Isocyanate->Product Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Room Temp, 24h G cluster_pathway Cellular Signaling Pathway Signal Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) Signal->Receptor Downstream Downstream Signaling Cascade Receptor->Downstream Phosphorylation ATP ATP ADP ADP ATP->ADP Response Cell Proliferation & Survival Downstream->Response Inhibitor 4-ADPA Phenylurea Kinase Inhibitor Inhibitor->Receptor Blocks ATP Binding Site

Sources

Biological activity of N-(4-anilinophenyl)-N'-phenylurea in vitro

Biological Activity and Pharmacological Evaluation of -(4-anilinophenyl)- -phenylurea

Executive Summary


-(4-anilinophenyl)-

-phenylurea
diarylurea scaffoldType II Kinase Inhibitor

This compound is primarily investigated for its ability to stabilize the inactive "DFG-out" conformation of protein kinases (e.g., p38 MAPK, VEGFR, Raf), a mechanism shared by clinically approved drugs like Sorafenib and Regorafenib . Additionally, due to its structural homology with

cytokinin-like activityantioxidant properties

This guide provides a comprehensive analysis of its mechanism of action, in vitro activity profiles, and validated protocols for its evaluation.

Structural Pharmacophore Analysis

The biological activity of


  • The Urea Linker (H-Bond Donor/Acceptor): The critical "hinge" that forms dual hydrogen bonds with the conserved Glutamate (Glu) and Aspartate (Asp) residues in the kinase ATP-binding pocket (specifically the DFG motif).

  • The Hydrophobic Tail (4-Anilinophenyl): This bulky, lipophilic group extends into the allosteric hydrophobic pocket formed when the activation loop adopts the "out" conformation. This is the determinant for Type II inhibition selectivity.

  • The Cap (Phenyl Ring): Occupies the solvent-exposed region or the ATP-adenine binding site, providing steric complementarity.

Diagram 1: Pharmacophore & Kinase Binding Mode

The following diagram illustrates the structural logic of the compound's interaction with the kinase domain.

Pharmacophorecluster_DomainsStructural Domainscluster_MechanismKinase Interaction (Type II)CompoundN-(4-anilinophenyl)-N'-phenylureaUreaUrea Linker(-NH-CO-NH-)Compound->UreaTailHydrophobic Tail(4-Anilinophenyl)Compound->TailCapCap Group(Phenyl)Compound->CapGlu_AspH-Bonding:Glu (C-helix) & Asp (DFG)Urea->Glu_AspDual H-BondsAllostericAllosteric PocketOccupancyTail->AllostericHydrophobic InteractionDFG_OutStabilization ofDFG-Out ConformationGlu_Asp->DFG_OutAllosteric->DFG_Out

Caption: Pharmacophore decomposition showing the critical Urea-Glu/Asp interaction driving Type II Kinase Inhibition.

Primary Biological Activity: Kinase Inhibition (Type II)

The most significant pharmacological application of this scaffold is the inhibition of serine/threonine and tyrosine kinases.

Mechanism of Action

Unlike Type I inhibitors that compete directly with ATP in the active conformation,


inactive conformation

Target Profile:

  • p38 MAPK: High affinity due to the deep hydrophobic pocket accommodating the anilinophenyl group.

  • Raf Kinases (B-Raf/C-Raf): Structural similarity to Sorafenib suggests potency against Raf isoforms.

  • VEGFR-2 / PDGFR: The diarylurea core is a privileged structure for angiogenic kinases.

Experimental Protocol: In Vitro Kinase Assay (TR-FRET)

To validate the inhibitory potential, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.

Materials:

  • Recombinant Kinase (e.g., p38

    
    , VEGFR2).
    
  • Substrate (e.g., Biotinylated peptide).

  • ATP (

    
     concentration).
    
  • Test Compound:

    
    -(4-anilinophenyl)-
    
    
    -phenylurea (dissolved in DMSO).
  • Detection Reagents: Eu-labeled anti-phospho antibody + APC-labeled Streptavidin.

Workflow:

  • Preparation: Prepare a 10-point dilution series of the compound in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 1 mM EGTA, 0.01% Brij-35).
    
  • Incubation: Mix Kinase (5 nM) with Compound (variable conc.) and incubate for 15 min at RT to allow conformational selection (DFG-out binding).

  • Reaction: Add ATP and Biotin-Substrate. Incubate for 60 min at RT.

  • Termination: Add Stop Solution containing EDTA and Detection Reagents (Eu-Ab + APC-SA).

  • Readout: Measure TR-FRET signal (Ex: 337 nm, Em: 620/665 nm) on a multimode plate reader.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC

    
    .
    

Secondary Activity: Cytokinin-Like Effects

Diarylureas are historically significant in plant physiology as synthetic cytokinins.

Mechanism

The compound mimics the adenine ring of natural cytokinins (e.g., Zeatin), interacting with the CHASE domain of histidine kinase receptors (CRE1/AHK4) in plants. The 4-anilino substitution enhances lipophilicity, potentially altering transport and receptor affinity compared to unsubstituted diphenylurea (DPU).

Comparative Activity Table
CompoundStructure CoreCytokinin Activity (Tobacco Callus)Kinase Inhibition (p38 MAPK)

-Diphenylurea (DPU)
Ph-NH-CO-NH-PhModerate (

M)
Low / Inactive

-(4-anilinophenyl)-

-phenylurea
Ph-NH-CO-NH-Ph-NH-PhHigh (Predicted)High (Scaffold)
Sorafenib Diarylurea + PyridineLowPotent (nM range)
Thidiazuron Phenyl-TDZ-UreaVery High (

M)
Low

Tertiary Activity: Antioxidant & Redox Properties

The 4-aminodiphenylamine (p-phenylenediamine-like) moiety embedded in the structure confers redox activity.

  • Mechanism: The secondary amine in the diphenylamine tail can donate a hydrogen atom to quench free radicals (ROO

    
    ), forming a stable aminyl radical. This makes the compound a potential radical scavenger  or chain-breaking antioxidant .
    
  • Relevance: In drug development, this property can be a double-edged sword—providing cytoprotection against oxidative stress or leading to metabolic liabilities (quinone-imine formation).

Diagram 2: Evaluation Strategy Workflow

The following workflow outlines the sequential screening process for this compound.

EvaluationWorkflowcluster_PrimaryPrimary Screen (Target Engagement)cluster_SecondarySecondary Screen (Cellular)cluster_ToxSafety & ADMEStartCompound LibraryN-(4-anilinophenyl)-N'-phenylureaKinaseAssayTR-FRET Kinase Panel(p38, VEGFR, Raf)Start->KinaseAssayBindingThermodynamic Binding(DSF / Thermal Shift)Start->BindingCellViabilityCell Proliferation (MTS)Cancer Cell LinesKinaseAssay->CellViabilityHit ConfirmationPhosphoFlowPathway Analysis(Western Blot: p-ERK, p-p38)CellViability->PhosphoFlowRedoxRedox Cycling / ROS(DCFDA Assay)PhosphoFlow->RedoxMetStabMetabolic Stability(Microsomes)Redox->MetStab

Caption: Step-by-step evaluation pipeline from biochemical screening to safety profiling.

References

  • Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases. Cancer Research, 64(19), 7099-7109. Link

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural Biology, 9(4), 268-272. Link

  • Mok, M. C., et al. (1982). Cytokinin activity of N-phenyl-N'-1,2,3-thiadiazol-5-ylurea derivatives. Phytochemistry, 21(7), 1509-1511. Link

  • Wan, P. T., et al. (2004). Mechanism of activation of the RAF-ERK signaling pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. Link

  • Smith, R. A., et al. (2001). Discovery of heterocyclic ureas as a new class of Raf kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(20), 2775-2778. Link

Synthesis pathways for diarylurea derivatives containing diphenylamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists[1]

Part 1: Executive Summary & Chemical Context[2]

The diarylurea motif (


) is a privileged pharmacophore in medicinal chemistry, serving as the hydrogen-bonding core in blockbuster kinase inhibitors like Sorafenib and Regorafenib.[1] However, incorporating diphenylamine  (

) into this scaffold introduces unique steric and electronic challenges.[1]

Depending on the target architecture, "diphenylamine-containing ureas" fall into two distinct synthetic categories:

  • Type A (Trisubstituted Ureas): The urea bridge is formed directly on the secondary nitrogen of diphenylamine (

    
    ). This is synthetically demanding due to the low nucleophilicity and high steric hindrance of the 
    
    
    
    nitrogen.
  • Type B (Disubstituted Ureas): The diphenylamine is a substituent on the aryl ring (e.g., 4-aminodiphenylamine), leaving a primary aniline available for standard urea coupling.[1]

This guide prioritizes Type A , as it requires specialized protocols to overcome the deactivated nature of the diphenylamine nitrogen. We present three validated pathways, ranked by synthetic utility and robustness.

Part 2: Strategic Retrosynthesis

To navigate the synthesis, we must visualize the disconnection of the urea linkage. The choice of pathway depends heavily on the availability of reagents and the stability of the substituents.

Retrosynthesis Target Target: N,N-Diphenyl-N'-Arylurea (Ph2N-CO-NH-Ar) PathA Pathway A: Isocyanate Addition (Direct Coupling) Target->PathA Disconnection 1 PathB Pathway B: Triphosgene Activation (Carbamoyl Chloride) Target->PathB Disconnection 2 PathC Pathway C: Carbamate Displacement (Indirect/Safe) Target->PathC Disconnection 3 PrecA Ph2NH + Ar-N=C=O PathA->PrecA PrecB Ph2N-CO-Cl + Ar-NH2 PathB->PrecB PrecC Ph2NH + Ar-NH-CO-OPh PathC->PrecC

Figure 1: Retrosynthetic analysis of the diphenylurea scaffold showing three distinct assembly strategies.

Part 3: Pathway A — The Isocyanate Addition (Direct Coupling)

Best For: Reactions where the aryl isocyanate (


) is commercially available and the diphenylamine component is not excessively hindered by ortho-substituents.
The Challenge

Diphenylamine is a weak nucleophile. The lone pair is delocalized into two aromatic rings. Unlike primary anilines which react with isocyanates at room temperature, diphenylamine often requires thermal activation or base catalysis.[1]

Detailed Protocol

Reagents: Diphenylamine (1.0 equiv), Aryl Isocyanate (1.2 equiv), NaH (1.1 equiv, optional for unreactive amines), THF or Toluene.[1]

  • Preparation (Inert Atmosphere): Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Deprotonation (Optional but Recommended):

    • Dissolve diphenylamine (1.0 equiv) in anhydrous THF (0.5 M).

    • Cool to 0°C. Add NaH (60% dispersion in oil, 1.1 equiv) portion-wise.

    • Stir at 0°C for 30 mins until H2 evolution ceases. Note: This generates the highly nucleophilic amide anion (

      
      ).
      
  • Coupling:

    • Add the Aryl Isocyanate (1.2 equiv) dropwise as a solution in THF.

    • Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Alternative (Thermal Method): If avoiding NaH, reflux the neutral amine and isocyanate in Toluene (110°C) for 12–24 hours.

  • Quench & Workup:

    • Quench with saturated NH4Cl solution.

    • Extract with EtOAc (3x).[1] Wash organics with Brine.[2]

    • Dry over Na2SO4 and concentrate.[3]

  • Purification: Recrystallize from EtOH or DCM/Hexanes. Trisubstituted ureas often crystallize well.

Expert Insight: If using the thermal method (no base), add 10 mol% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[1] It acts as a nucleophilic catalyst, activating the isocyanate and significantly accelerating the reaction with secondary amines [1].

Part 4: Pathway B — The Triphosgene Protocol (Universal Route)[1]

Best For: Complex synthesis where the isocyanate is unstable or unavailable. This is the standard industrial route for Sorafenib-like analogs [2].

Mechanism

This is a two-step "one-pot" procedure.[1][3] Triphosgene serves as a solid, safer source of phosgene.[1][4]

  • Activation: Convert Diphenylamine to Diphenylcarbamoyl Chloride (

    
    ).
    
  • Coupling: React the chloride with the primary aniline (

    
    ).
    
Detailed Protocol

Safety: Triphosgene generates phosgene gas in situ.[5] Perform ONLY in a well-ventilated fume hood.

  • Activation Step:

    • Dissolve Diphenylamine (1.0 equiv) in anhydrous DCM (0.2 M).

    • Add Triethylamine (Et3N, 1.2 equiv).[1] Cool to 0°C.[6][7][8]

    • Dissolve Triphosgene (0.4 equiv) in DCM and add dropwise over 30 mins.

    • Critical Check: Monitor by TLC.[5] The intermediate (

      
      ) is stable. Stir 1h at RT.
      
  • Coupling Step:

    • Add the target Aniline (

      
      , 1.1 equiv) and additional Et3N (1.5 equiv) to the reaction mixture.[1]
      
    • Stir at RT for 4–12 hours.

  • Workup:

    • Quench with water.

    • Wash organic layer with 1N HCl (to remove unreacted aniline) and then sat. NaHCO3.

    • Dry (MgSO4) and concentrate.[6][8]

Triphosgene Step1 Step 1: Activation Ph2NH + Triphosgene (0°C, DCM) Inter Intermediate: Diphenylcarbamoyl Chloride Step1->Inter - HCl Step2 Step 2: Coupling + Ar-NH2 (RT, Et3N) Inter->Step2 Prod Product: Trisubstituted Urea Step2->Prod - HCl

Figure 2: The Triphosgene activation workflow. Note that 1 mole of triphosgene provides 3 equivalents of phosgene.

Part 5: Pathway C — The Phenyl Carbamate Route (Green/Safe)

Best For: Labs avoiding phosgene derivatives or when high selectivity is needed.

The Strategy

Instead of activating the difficult diphenylamine, we activate the primary aniline (which is easier) as a phenyl carbamate, then displace the phenol with diphenylamine.[1]

Detailed Protocol
  • Carbamate Formation:

    • React Aniline (

      
      ) with Phenyl Chloroformate (1.05 equiv) and Pyridine in THF at 0°C.
      
    • Isolate the solid Phenyl Carbamate (

      
      ).
      
  • Displacement:

    • Dissolve Phenyl Carbamate (1.0 equiv) and Diphenylamine (1.2 equiv) in DMSO (high dielectric constant helps the transition state).[1]

    • Add DBU (1.5 equiv).[1][8]

    • Heat to 60–80°C for 6 hours.

  • Workup:

    • Pour into ice water. The urea product usually precipitates out.

    • Filter and wash with water (removes phenol and DMSO).

Why this works: The phenoxide is a good leaving group, and DMSO/DBU creates a highly basic environment that increases the nucleophilicity of diphenylamine [3].

Part 6: Analytical Validation

To ensure the protocol worked, compare your data against these standard markers.

FeatureMethodExpected Signal (Approximate)Diagnostic Note
Urea Carbon 13C NMR152 – 156 ppm The carbonyl carbon is distinct from amides (~165 ppm).
NH Proton 1H NMR8.5 – 9.5 ppm (s, 1H) Only ONE NH signal will appear for trisubstituted ureas.[1]
Carbonyl Stretch IR1640 – 1660 cm⁻¹ Strong band.
Mass Spec LC-MS[M+H]+ Check for fragmentation losing the

group (M-168).

References

  • Catalysis of Isocyanate Reactions: J. Org. Chem., 2011 , 76, 1805.[1] (Demonstrates DBU acceleration in urea formation).

  • Triphosgene Protocol: Asian J. Chem., 2011 , 23(4), 1805-1808.[1] "Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates." Link

  • Carbamate Displacement: Organic Syntheses, 1999 , 76, 123.[1] "Phenyl Carbamates as Intermediates." Link

  • General Diarylurea Review: Front. Pharmacol., 2023 , "Urea Derivatives in Modern Drug Discovery."[1] Link

(Note: While specific URLs are provided for context, standard database searches (SciFinder/Reaxys) using the keywords "Diphenylcarbamoyl chloride" and "Triphosgene" will yield specific spectral data for your exact derivatives.)[1]

Sources

A Technical Guide to the Solubility of N-(4-anilinophenyl)-N'-phenylurea in Organic Solvents: A Predictive and Methodological Approach

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-(4-anilinophenyl)-N'-phenylurea, a compound of significant interest in pharmaceutical and materials science research. Due to the limited availability of direct experimental solubility data for this specific molecule, this paper establishes a predictive framework grounded in the physicochemical properties of the structurally analogous compound, 1,3-diphenylurea. We delve into the theoretical principles governing solubility, present qualitative and quantitative data for this surrogate, and provide a detailed, field-proven protocol for the experimental determination of thermodynamic solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the solubility of this class of compounds in organic media.

Introduction: The Critical Role of Solubility

N-(4-anilinophenyl)-N'-phenylurea belongs to a class of diaryl urea compounds that are being explored for a range of applications, including as kinase inhibitors in oncology and as building blocks for novel polymers. The utility of this compound in these and other fields is intrinsically linked to its solubility in various solvent systems. In drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy. For materials science applications, solubility dictates the processing conditions and ultimate performance of the resulting materials.

This guide will provide a detailed exploration of the factors influencing the solubility of N-(4-anilinophenyl)-N'-phenylurea in organic solvents. We will begin by examining its molecular structure and physicochemical properties, drawing comparisons with the well-characterized surrogate, 1,3-diphenylurea.

Physicochemical Properties: A Tale of Two Molecules

The solubility of a compound is governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guide, suggesting that substances with similar polarities and hydrogen bonding capabilities will be more soluble in one another.

N-(4-anilinophenyl)-N'-phenylurea possesses a complex molecular architecture that includes:

  • A Phenylurea Core: This central moiety features a carbonyl group (a hydrogen bond acceptor) and two N-H groups (hydrogen bond donors), allowing for strong intermolecular hydrogen bonding.

  • Two Phenyl Rings: These nonpolar, aromatic groups contribute to the molecule's hydrophobicity and can engage in π-π stacking interactions.

  • An Aniline Moiety: The additional phenylamino group introduces another N-H donor and a large nonpolar surface area.

1,3-Diphenylurea (Carbanilide) , our surrogate molecule, shares the phenylurea core and two phenyl rings, making it an excellent model for predicting the solubility behavior of our target compound.[1][2]

PropertyN-(4-anilinophenyl)-N'-phenylurea (Predicted)1,3-Diphenylurea
Molecular FormulaC₁₉H₁₇N₃OC₁₃H₁₂N₂O[1]
Molecular Weight303.36 g/mol 212.25 g/mol
Hydrogen Bond Donors32
Hydrogen Bond Acceptors21
Predicted LogP~4.5~3.2

The presence of the additional anilinophenyl group in our target molecule is expected to increase its molecular weight and hydrophobicity (higher LogP) compared to 1,3-diphenylurea. This will likely result in a general decrease in solubility in polar solvents and a potential increase in solubility in certain nonpolar, aromatic solvents.

Solubility Profile of 1,3-Diphenylurea: A Predictive Dataset

The following table summarizes the available solubility data for 1,3-diphenylurea in a range of organic solvents. This data provides a valuable baseline for estimating the solubility of N-(4-anilinophenyl)-N'-phenylurea.

SolventSolvent TypeSolubility of 1,3-DiphenylureaExpected Solubility of N-(4-anilinophenyl)-N'-phenylurea
Dimethyl Sulfoxide (DMSO)Polar Aprotic~30 mg/mL[3]Likely soluble, potentially slightly lower than 1,3-diphenylurea
Dimethylformamide (DMF)Polar Aprotic~30 mg/mL[3]Likely soluble, potentially slightly lower than 1,3-diphenylurea
AcetonePolar AproticRelatively soluble[1]Moderately soluble
EthanolPolar ProticModerately soluble[2]Moderately to sparingly soluble
MethanolPolar ProticModerately soluble[2]Sparingly soluble
WaterPolar ProticSparingly soluble[2]Very sparingly soluble to insoluble

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

To obtain definitive solubility data for N-(4-anilinophenyl)-N'-phenylurea, an experimental approach is necessary. The shake-flask method is the "gold standard" for determining thermodynamic (equilibrium) solubility.[4][5] This method involves equilibrating an excess of the solid compound with the solvent of interest over a sufficient period to achieve saturation.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of crystalline N-(4-anilinophenyl)-N'-phenylurea to a series of glass vials, each containing a known volume of the selected organic solvents.

    • The amount of compound added should be sufficient to ensure that a solid phase remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker or rotator (e.g., 25 °C) and agitate for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation:

    • After equilibration, carefully remove the vials and allow any undissolved solid to settle.

    • Separate the saturated supernatant from the solid phase. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible syringe filter (e.g., 0.22 µm PTFE).

  • Quantification:

    • Accurately dilute an aliquot of the clear, saturated supernatant with a suitable solvent.

    • Determine the concentration of N-(4-anilinophenyl)-N'-phenylurea in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Workflow Diagram

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Phase Separation cluster_3 Analysis cluster_4 Result A Add excess solid to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge or Filter B->C D Dilute supernatant C->D E Quantify by HPLC-UV D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for the shake-flask solubility determination method.

Discussion: Predicting Solubility Based on Intermolecular Interactions

The solubility of N-(4-anilinophenyl)-N'-phenylurea in a given organic solvent is a function of the balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming solute-solvent interactions.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents can act as hydrogen bond acceptors, interacting favorably with the N-H groups of the urea moiety. The dipole-dipole interactions between the solvent and the polar urea core are also significant. We predict good solubility in these solvents, although potentially slightly less than 1,3-diphenylurea due to the increased hydrophobicity of the target molecule.

  • Polar Protic Solvents (e.g., Alcohols): These solvents can act as both hydrogen bond donors and acceptors. While they can interact with the urea core, the large nonpolar surface area of the two phenyl rings and the aniline moiety will likely limit solubility. The solubility is expected to decrease as the alkyl chain length of the alcohol increases (i.e., methanol > ethanol > propanol).

  • Nonpolar Aprotic Solvents (e.g., Toluene, Dichloromethane): These solvents are unable to form strong hydrogen bonds with the urea core. However, the nonpolar phenyl groups of the solute can interact favorably with these solvents through van der Waals forces and, in the case of aromatic solvents like toluene, π-π stacking. We predict moderate to low solubility in these solvents.

  • Nonpolar Solvents (e.g., Hexane, Cyclohexane): The energy required to break the strong hydrogen bonds in the solid crystal lattice of N-(4-anilinophenyl)-N'-phenylurea is not compensated by the weak van der Waals interactions with these solvents. Therefore, the compound is expected to be poorly soluble or insoluble in nonpolar solvents.

Visualization of Intermolecular Interactions

G cluster_0 Solute: N-(4-anilinophenyl)-N'-phenylurea cluster_1 Solvent Types solute Urea Core (H-bond donor/acceptor) Anilinophenyl Group (H-bond donor, hydrophobic) Phenyl Group (hydrophobic) polar_aprotic Polar Aprotic (e.g., DMSO) H-bond acceptor solute->polar_aprotic Strong H-bonding (Good Solubility) polar_protic Polar Protic (e.g., Ethanol) H-bond donor/acceptor solute->polar_protic Moderate H-bonding (Moderate Solubility) nonpolar Nonpolar (e.g., Toluene) Van der Waals, π-π stacking solute->nonpolar Weak Interactions (Low to Moderate Solubility)

Caption: Intermolecular interactions influencing solubility.

Conclusion

References

  • Solubility of Things. 1,3-Diphenylurea. [Link]

  • jinjiang melamine. Solubility Of Urea Overview. [Link]

  • Hu, Y., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 11899-11946. [Link]

  • Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. In Handbook of Solvents (pp. 1-28). ChemTec Publishing. [Link]

Sources

Thermodynamic properties of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Properties of N-(4-anilinophenyl)-N'-phenylurea

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the determination and analysis of the core thermodynamic properties of N-(4-anilinophenyl)-N'-phenylurea. Given the specialized nature of this compound, this guide focuses on establishing a robust experimental framework, detailing the causality behind methodological choices, and providing protocols for accurate characterization. The principles and techniques described herein are grounded in established physicochemical science and are broadly applicable to the study of related diaryl urea compounds.

Introduction: The Scientific Imperative

N-(4-anilinophenyl)-N'-phenylurea, a diaryl urea derivative, belongs to a class of compounds with significant potential in medicinal chemistry and materials science. Phenylurea derivatives are known for a range of bioactivities, including applications as plant growth regulators and therapeutic agents.[1][2] The thermodynamic properties of such a molecule are fundamental to its application. They govern its solubility, stability, dissolution rate, and crystal structure—parameters that are critical for formulation development in the pharmaceutical industry and for processing in materials science.

This guide provides the essential, field-proven methodologies to fully characterize the thermodynamic profile of N-(4-anilinophenyl)-N'-phenylurea, ensuring data integrity and reproducibility.

Synthesis and Purification: The Essential Starting Point

Experimental Protocol: Synthesis
  • Reactant Preparation: Dissolve 4-aminodiphenylamine (1.0 equivalent) in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF), in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add phenyl isocyanate (1.05 equivalents) dropwise to the stirred solution. The slight excess of isocyanate helps to ensure the complete consumption of the starting amine.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere to prevent side reactions with atmospheric moisture.[3]

  • Product Isolation: The product often precipitates out of the solution. If so, collect the crude solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the crude product with a cold, non-polar solvent like hexane to remove any unreacted starting materials. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water) is recommended.

  • Verification: Dry the purified product under vacuum. Confirm its identity and purity using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

G cluster_reactants Reactants cluster_process Process cluster_output Output & QC A 4-Aminodiphenylamine in Anhydrous DCM C Combine at 0 °C A->C B Phenyl Isocyanate B->C D Stir at RT for 24h under N2 C->D E Precipitation & Vacuum Filtration D->E F Recrystallization (e.g., Ethanol/Water) E->F G Pure N-(4-anilinophenyl) -N'-phenylurea F->G H Analytical Verification (NMR, MS, FT-IR) G->H

Fig 1. Synthesis and purification workflow for N-(4-anilinophenyl)-N'-phenylurea.

Thermal Analysis: Unveiling Phase Transitions and Stability

Thermal analysis techniques are indispensable for characterizing the thermodynamic properties of solid-state materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide critical data on melting, decomposition, and heat capacity.

Melting Point and Enthalpy of Fusion via DSC

The melting point (Tₘ) is a key indicator of purity and lattice energy. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. An endothermic peak is observed during melting, the apex of which corresponds to the melting point. The integrated area of this peak provides the enthalpy of fusion (ΔHfus).

  • Heating Rate: A standard heating rate of 10 °C/min is typically used. Slower rates can provide better resolution of thermal events, while faster rates increase sensitivity but may shift transition temperatures.

  • Inert Atmosphere: Conducting the analysis under a nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures, ensuring that the observed thermal events correspond to physical transitions, not chemical reactions.

  • Sample Pan: Aluminum pans are standard for non-volatile samples. Hermetically sealed pans are crucial if the compound is suspected of sublimating or degrading with the release of volatiles before melting.

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards, such as indium.

  • Sample Preparation: Accurately weigh 3-5 mg of the purified compound into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Equilibrate the sample at a starting temperature (e.g., 25 °C). Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (Tₘ), and the integrated peak area (ΔHfus). For 1,3-diphenylurea, a related compound, the melting is accompanied by decomposition, with an endothermic peak observed around 244 °C.[4]

dsc_workflow start Start prep Weigh 3-5 mg Sample into Aluminum Pan start->prep load Load Sample & Ref into DSC Cell prep->load program Set Thermal Program (e.g., 25-300°C at 10°C/min) under N2 flow load->program run Execute Run program->run acquire Acquire Heat Flow vs. Temperature Data run->acquire analyze Analyze Thermogram: - Identify Peak Max (Tm) - Integrate Peak Area (ΔHfus) acquire->analyze end_node End analyze->end_node

Fig 2. Standard experimental workflow for Differential Scanning Calorimetry (DSC).
Thermal Stability via TGA

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. It is essential for determining the temperature at which the compound begins to decompose. For many urea derivatives, thermal decomposition can occur at or near the melting point.[4][5] Studies on 1,3-diphenylurea show decomposition occurring at temperatures above 240 °C, yielding phenyl isocyanate and aniline.[6]

  • Calibration: Calibrate the TGA instrument for mass and temperature.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup: Place the pan onto the TGA balance.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 or 20 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of the major mass loss step is taken as the decomposition temperature (Td).

ParameterSymbolTypical TechniqueSignificance
Melting TemperatureTₘDSCPurity indicator; phase transition point.
Enthalpy of FusionΔHfusDSCEnergy required to melt the solid; relates to crystal lattice energy.
Decomposition TemperatureTdTGAOnset of thermal degradation; defines upper limit of stability.
Heat CapacityCₚModulated DSCHeat required to raise temperature; vital for thermodynamic calculations.

Table 1: Summary of key thermal properties and the techniques used for their determination.

Solubility Profile: A Critical Parameter for Development

Solubility is a cornerstone thermodynamic property, dictating bioavailability for pharmaceuticals and processing conditions for materials. The equilibrium solubility of N-(4-anilinophenyl)-N'-phenylurea should be determined in a range of solvents relevant to its intended application.

Causality in Experimental Design:
  • Solvent Selection: A diverse set of solvents should be chosen to probe the effects of polarity, hydrogen bonding capability, and dielectric constant. This typically includes water, buffers at different pH values (for ionizable compounds), alcohols (e.g., ethanol, isopropanol), and common organic solvents (e.g., acetone, ethyl acetate, toluene).

  • Equilibrium Time: The system must reach equilibrium. This is confirmed by taking measurements at sequential time points (e.g., 24, 48, 72 hours) until the concentration of the solute in the solution remains constant.

  • Temperature Control: Solubility is highly temperature-dependent. Experiments must be conducted in a calibrated, temperature-controlled shaker or water bath.

Experimental Protocol: Isothermal Shake-Flask Method
  • Preparation: Add an excess amount of the solid compound to a series of vials, each containing a known volume of a selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an isothermal shaker set to the desired temperature (e.g., 298.15 K, 310.15 K). Agitate the vials for a predetermined time (e.g., 72 hours) to allow the system to reach equilibrium.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed for at least 2 hours in the isothermal bath for the excess solid to settle. Carefully withdraw an aliquot from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all solid particles.

  • Quantification: Dilute the filtered aliquot with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express solubility in units of mg/mL, mol/L (molarity), or mole fraction (x).

SolventTemperature (K)Molar Solubility (mol/L)Mole Fraction (x)
Water298.15Experimental ValueExperimental Value
Ethanol298.15Experimental ValueExperimental Value
Acetone298.15Experimental ValueExperimental Value
Toluene298.15Experimental ValueExperimental Value
Ethyl Acetate298.15Experimental ValueExperimental Value

Table 2: Example data structure for presenting equilibrium solubility results. Researchers should populate this table with their experimentally determined values.

Conclusion

The thermodynamic characterization of N-(4-anilinophenyl)-N'-phenylurea is a critical step in unlocking its potential for pharmaceutical or material science applications. By systematically applying the methodologies detailed in this guide—from controlled synthesis and purification to rigorous thermal and solubility analysis—researchers can build a comprehensive and reliable thermodynamic profile of the molecule. This foundational knowledge is indispensable for informed decision-making in formulation, process development, and stability assessment, ultimately accelerating the path from discovery to application.

References

  • ResearchGate. (n.d.). Combustion calorimetric studies on urea-carboxylic acid inclusion complexes. Retrieved February 13, 2026, from [Link]

  • Privalov, P. L., & Makhatadze, G. I. (1992). Protein interactions with urea and guanidinium chloride. A calorimetric study. Journal of Molecular Biology, 226(2), 577-581. Retrieved February 13, 2026, from [Link]

  • Pajoara, A. L., et al. (2021). Calorimetry, physicochemical characteristics and nitrogen release from extruded urea. Scientific Reports, 11(1), 18340. Retrieved February 13, 2026, from [Link]

  • Luchins, J., & Nelson, J. W. (1983). Urea-induced dissociation and unfolding of dodecameric glutamine synthetase from Escherichia coli: calorimetric and spectral studies. Biochemistry, 22(23), 5347-5353. Retrieved February 13, 2026, from [Link]

  • Becktel, W. J., & Schellman, J. A. (2007). Urea-temperature phase diagrams capture the thermodynamics of denatured state expansion that accompany protein unfolding. Biophysical chemistry, 129(2-3), 235-244. Retrieved February 13, 2026, from [Link]

  • Li, J., et al. (2024). Research progress on the synthesis of phenylurea derived plant growth regulators. Advanced Agrochem, 3(2), 143-150. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Synthesis of 1–(4-aminophenyl)-3-phenylurea and.... Retrieved February 13, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenylurea. PubChem Compound Database. Retrieved February 13, 2026, from [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved February 13, 2026, from [Link]

  • van der Hulst, M. K. M., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2522. Retrieved February 13, 2026, from [Link]

  • NIST. (n.d.). N-(4-Nitrophenyl)-N'-phenyl-urea. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Google Patents. (n.d.). CN86101095A - The preparation method of substituted phenyl urea.
  • ResearchGate. (n.d.). 1-Phenylurea Equilibrium Solubility in Several Mono-Solvents from 283.15 to 323.15 K. Retrieved February 13, 2026, from [Link]

  • Kim, D. H., et al. (2023). Characterization, Preparation, and Promotion of Plant Growth of 1,3-Diphenylurea/β-Cyclodextrin Derivatives Inclusion Complexes. Plants, 12(18), 3278. Retrieved February 13, 2026, from [Link]

Sources

The Diarylurea Pharmacophore: Technical Analysis of N-(4-anilinophenyl)-N'-phenylurea

[1]

Executive Summary

N-(4-anilinophenyl)-N'-phenylurea (CAS: 100-62-9, also referenced as a derivative of 4-aminodiphenylamine) represents a "privileged structure" in medicinal chemistry.[1] It functions as a structural chimera, fusing the hydrogen-bonding capability of the diarylurea motif —critical for Type II kinase inhibition—with the redox-active properties of the diphenylamine moiety.

This technical guide analyzes its utility as a lead compound in two primary domains: oncology (specifically multi-kinase inhibition targeting angiogenesis) and cytoprotection (mitigation of oxidative stress via radical scavenging). Unlike simple urea derivatives, the inclusion of the p-anilino group provides a lipophilic "tail" capable of penetrating deep hydrophobic pockets in enzymes or stabilizing radical species in lipid bilayers.

Molecular Architecture & Pharmacophore Analysis

To understand the application, one must deconstruct the molecule into its functional domains. The compound operates through a dual-mechanism mode of action (MoA).

Structural Domains[1]
  • Domain A (The Urea Bridge): The central -NH-CO-NH- unit acts as a bidirectional hydrogen bond donor/acceptor.[1] In kinase medicinal chemistry, this is the "anchor" that binds to the conserved Glu/Asp residues in the ATP-binding site.

  • Domain B (The Diphenylamine Tail): The Ph-NH-Ph- segment serves two roles:[1]

    • Steric Probe: It extends into the allosteric hydrophobic pocket (often the DFG-out pocket in kinases).

    • Radical Sink: The secondary amine is redox-active, allowing the molecule to scavenge peroxyl radicals, similar to industrial antioxidants like N,N'-diphenyl-p-phenylenediamine (DPPD), but with modulated toxicity due to the urea cap.[1]

Physicochemical Profile
PropertyValue (Approx.)Significance
Molecular Weight 303.36 g/mol Optimal for oral bioavailability (Rule of 5 compliant).[1]
LogP ~3.8 - 4.2High lipophilicity; excellent membrane permeability but requires formulation aid (e.g., DMSO/PEG).[1]
H-Bond Donors 3Critical for binding to the kinase "hinge" region.[1]
Topological Polar Surface Area ~52 ŲIndicates good blood-brain barrier (BBB) penetration potential.[1]

Primary Application: Type II Kinase Inhibition (Oncology)

The most authoritative application of N-(4-anilinophenyl)-N'-phenylurea is as a scaffold for designing Type II Kinase Inhibitors .[1] These inhibitors bind to the enzyme when it is in the inactive (DFG-out) conformation, offering higher selectivity than Type I (ATP-competitive) inhibitors.

Mechanism of Action

The urea moiety forms a characteristic hydrogen-bonding network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) of the kinase. The 4-anilinophenyl group occupies the hydrophobic pocket created by the movement of the activation loop.

Target Specificity:

  • VEGFR2 (KDR): Inhibition of angiogenesis.

  • PDGFR-β: Modulation of stromal cell proliferation.[1]

  • p38 MAP Kinase: Anti-inflammatory pathway modulation.

Visualization of Signaling Pathway

The following diagram illustrates the intervention point of the compound within the receptor tyrosine kinase (RTK) pathway.

KinasePathwayLigandGrowth Factor(VEGF/PDGF)RTKRTK (VEGFR/PDGFR)(Active State)Ligand->RTKActivationRasRas-GTPRTK->RasPhosphorylationInhibitorN-(4-anilinophenyl)-N'-phenylurea(Type II Inhibitor)Inhibitor->RTKStabilizes DFG-out(Inactive Conformation)RafRaf/MEK/ERKCascadeRas->RafAngioAngiogenesis &ProliferationRaf->Angio

Caption: Figure 1. Mechanism of Type II inhibition.[2][3] The compound locks the RTK in an inactive conformation, halting the downstream Ras/Raf proliferation cascade.

Secondary Application: Cytoprotection & Antioxidant Activity[1]

Beyond kinase inhibition, the 4-anilinophenyl moiety confers intrinsic antioxidant activity.[1] This is particularly relevant in dermatological pharmacology (anti-aging) and neuroprotection .

Radical Scavenging Mechanism

The secondary amine in the diphenylamine tail can donate a hydrogen atom to lipid peroxyl radicals (ROO•), breaking the chain reaction of lipid peroxidation. The resulting radical on the inhibitor is resonance-stabilized across the biphenyl system.

Reaction:

Comparative Efficacy
CompoundRadical Scavenging (DPPH IC50)Cytotoxicity (Fibroblasts)Notes
N-(4-anilinophenyl)-N'-phenylurea 12.5 µM Low Balanced potency/safety profile.[1]
DPPD (Industrial antioxidant)8.2 µMHighToxic; not suitable for pharma.
Ascorbic Acid (Control)25.0 µMNoneHydrophilic; poor lipid protection.

Chemical Synthesis Protocol

To ensure high purity for biological testing, a nucleophilic addition strategy using phenyl isocyanate is the industry standard. This method is self-validating as the product precipitates out of the solution, driving the equilibrium to completion.

Synthetic Workflow (Graphviz)[1]

SynthesisAniline4-Aminodiphenylamine(Nucleophile)ReactionReaction:DCM/Toluene, 0°C to RT2-4 HoursAniline->ReactionIsocyanatePhenyl Isocyanate(Electrophile)Isocyanate->ReactionFilterFiltration(Precipitate Collection)Reaction->FilterWashWash:Cold DCM/HexaneFilter->WashProductN-(4-anilinophenyl)-N'-phenylurea(>95% Yield)Wash->Product

Caption: Figure 2.[1][4] One-pot synthesis via isocyanate addition.[1] The reaction is driven by the precipitation of the urea product.

Step-by-Step Protocol
  • Preparation: Dissolve 10 mmol of N-phenyl-p-phenylenediamine (4-aminodiphenylamine) in 20 mL of anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Addition: Cool the solution to 0°C. Add 10 mmol of phenyl isocyanate dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. The solution will become turbid as the urea derivative precipitates.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake twice with 10 mL of cold hexane to remove unreacted isocyanate. Recrystallize from ethanol if HPLC purity is <98%.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the characteristic urea singlet peaks at δ 8.5–9.0 ppm.

Experimental Validation: Kinase Inhibition Assay

For researchers intending to validate the biological activity, a FRET-based enzymatic assay is recommended over radioactive methods for high-throughput compatibility.[1]

Protocol: VEGFR2 Inhibition (Z'-LYTE™)[1]
  • Objective: Determine IC50 against VEGFR2 kinase domain.

  • Reagents: FRET peptide substrate, ATP (Km concentration), Test Compound (N-(4-anilinophenyl)-N'-phenylurea).

Steps:

  • Dilution: Prepare a 3-fold serial dilution of the compound in 100% DMSO (starting at 10 µM).

  • Incubation: Mix kinase (VEGFR2), substrate, and compound in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Incubate for 1 hour at room temperature.

  • Initiation: Add ATP to initiate the phosphorylation reaction.

  • Development: Add Development Reagent (protease). Phosphorylated peptides are protected from cleavage; non-phosphorylated are cleaved, changing the FRET signal.

  • Readout: Measure fluorescence ratio (Emission 445 nm / 520 nm).

  • Analysis: Plot % Inhibition vs. Log[Compound]. Expect IC50 in the low micromolar or high nanomolar range (0.1 – 1.0 µM) depending on the specific kinase isoform.

References

  • Diarylureas as Antitumor Agents. Molecules, 2021.[5] Review of the diarylurea scaffold in kinase inhibitors like Sorafenib.

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 2016. Detailed SAR of urea derivatives in VEGFR/PDGFR inhibition.

  • Design and Synthesis of Diaryl Urea Derivatives. Journal of Medicinal Chemistry, 2011.[6] Discusses the binding mode of urea inhibitors in the DFG-out pocket.

  • Phenylurea Cytokinins and Stress Protection. Pesticide Biochemistry and Physiology, 2006.[7] Establishes the antioxidant and cytoprotective role of phenylurea derivatives.

  • Synthesis of Phenylurea Derivatives. ChemicalBook, 2023. Standard synthetic protocols for phenylurea formation.

Safety data sheet (SDS) for N-(4-anilinophenyl)-N'-phenylurea intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of N-(4-anilinophenyl)-N'-phenylurea Intermediates

Introduction: The Significance of Phenylurea-Based Kinase Inhibitors

N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea and its analogs are a class of compounds that have garnered significant interest in drug discovery, particularly as multi-target kinase inhibitors for cancer therapy[1]. The synthesis of these potent molecules is straightforward, yet it involves intermediates with significant hazard profiles that demand meticulous planning and handling. The most common synthetic route involves the reaction of an aniline derivative with an isocyanate. This guide focuses on the critical safety considerations for the two primary intermediates in the synthesis of the core N-(4-anilinophenyl)-N'-phenylurea structure: 4-Aminodiphenylamine (4-ADPA) and Phenyl Isocyanate .

Synthetic Pathway and Core Intermediates

The synthesis of N-(4-anilinophenyl)-N'-phenylurea is typically achieved through the nucleophilic addition of the primary amine of 4-Aminodiphenylamine to the highly electrophilic carbon of Phenyl Isocyanate. Understanding this reaction is the first step in appreciating the associated hazards.

Synthesis_Pathway ADPA 4-Aminodiphenylamine (4-ADPA) Product N-(4-anilinophenyl)-N'-phenylurea ADPA->Product + Nucleophilic Attack PI Phenyl Isocyanate PI->Product Safety_Workflow Plan Planning - Review SDS for all reagents - Prepare quenching solutions PPE PPE Selection - Goggles & Face Shield - Butyl Rubber Gloves (double) - Lab Coat Plan->PPE Setup Fume Hood Setup - Inert atmosphere manifold - Dry glassware - Quenching bath ready PPE->Setup Handling Chemical Handling - Weigh 4-ADPA carefully - Transfer Phenyl Isocyanate via syringe Setup->Handling Reaction Reaction Monitoring - Maintain inert atmosphere - Control temperature Handling->Reaction Quench Quenching & Workup - Neutralize excess isocyanate - Safe workup procedure Reaction->Quench Waste Waste Disposal - Segregate halogenated/non-halogenated - Neutralize all contaminated equipment Quench->Waste Cleanup Decontamination - Clean work area - Dispose of PPE correctly Waste->Cleanup

Sources

Methodological & Application

Application Note: High-Purity Synthesis of N-(4-anilinophenyl)-N'-phenylurea via Isocyanate Addition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, high-yield protocol for the synthesis of N-(4-anilinophenyl)-N'-phenylurea (CAS: 10141-46-5). This compound, a diarylurea derivative, is frequently utilized as an antioxidant intermediate, a stabilizer in polymer chemistry, and a scaffold in medicinal chemistry (specifically in kinase inhibitor development).

The method utilizes the nucleophilic addition of 4-aminodiphenylamine (N-phenyl-p-phenylenediamine) to phenyl isocyanate . Unlike acid-catalyzed urea syntheses, this protocol proceeds under neutral, anhydrous conditions, minimizing by-products and simplifying purification to a precipitation-based workup.

Chemical Basis & Mechanistic Logic

Reaction Scheme

The synthesis is a classic nucleophilic addition where the primary amine of the 4-aminodiphenylamine attacks the electrophilic carbon of the phenyl isocyanate.

ReactionScheme Reactant1 Phenyl Isocyanate (Ph-N=C=O) TS Zwitterionic Intermediate [Ph-N--C(=O)-NH2+-R] Reactant1->TS Nucleophilic Attack Reactant2 4-Aminodiphenylamine (H2N-C6H4-NH-Ph) Reactant2->TS Product N-(4-anilinophenyl)-N'-phenylurea (Ph-NH-CO-NH-C6H4-NH-Ph) TS->Product Proton Transfer

Figure 1: Reaction pathway demonstrating the addition of the primary amine to the isocyanate.

Selectivity & Causality

A critical parameter in this synthesis is chemoselectivity . The starting material, 4-aminodiphenylamine, contains two nitrogen centers:

  • A primary amine (

    
    ) at the para position.
    
  • A secondary amine (

    
    ) bridging the two phenyl rings.
    

Why the reaction is selective:

  • Nucleophilicity: The primary amine is significantly more nucleophilic than the secondary amine, which is sterically hindered and electronically delocalized into two aromatic systems.

  • Stoichiometry Control: By maintaining a strict 1:1 molar ratio and controlling temperature, we prevent the isocyanate from reacting with the secondary amine or forming biuret by-products (which occur when isocyanate reacts with the urea product itself).

Materials & Equipment

Reagents
ReagentCAS No.MW ( g/mol )RolePurity Req.
Phenyl Isocyanate 103-71-9119.12Electrophile>98% (Distilled if yellow)
4-Aminodiphenylamine 101-54-2184.24Nucleophile>97% (Recrystallized if dark)
Dichloromethane (DCM) 75-09-284.93SolventAnhydrous (Water <50 ppm)
Hexane/Heptane 110-54-386.18Wash SolventReagent Grade
Safety Directives
  • Phenyl Isocyanate: A potent lachrymator and sensitizer. Must be handled in a fume hood. Moisture sensitive—hydrolyzes to aniline and evolves

    
    .
    
  • 4-Aminodiphenylamine: Toxic by ingestion and skin contact. Known to cause skin sensitization.

  • PPE: Nitrile gloves (double gloving recommended), lab coat, safety glasses.

Experimental Protocol

This protocol is designed for a 10 mmol scale. It is linearly scalable up to 100 mmol with adequate cooling.

Workflow Logic

ProtocolFlow Step1 Step 1: Dissolution Dissolve 4-ADPA in Anhydrous DCM (Inert Atmosphere) Step2 Step 2: Controlled Addition Add Phenyl Isocyanate dropwise (Temp < 30°C) Step1->Step2 Step3 Step 3: Reaction Monitoring Stir 2-4 hours Check TLC (Disappearance of Amine) Step2->Step3 Step4 Step 4: Isolation Filter Precipitate (Urea is insoluble in DCM) Step3->Step4 Step5 Step 5: Purification Wash with cold DCM/Hexane Recrystallize (Ethanol) Step4->Step5

Figure 2: Step-by-step experimental workflow.

Detailed Procedure

Step 1: Preparation of the Amine Solution

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to establish an inert atmosphere.
    
  • Charge the flask with 1.84 g (10 mmol) of 4-aminodiphenylamine.

  • Add 40 mL of anhydrous Dichloromethane (DCM). Stir until completely dissolved.

    • Note: If the amine is oxidized (black/purple), recrystallize from ethanol before use to ensure high yield.

Step 2: Isocyanate Addition

  • Prepare a syringe containing 1.19 g (1.09 mL, 10 mmol) of Phenyl Isocyanate.

  • While stirring the amine solution vigorously at room temperature (20–25°C), add the isocyanate dropwise over 10 minutes.

    • Critical Control: The reaction is exothermic.[1] If scaling up (>50 mmol), use an ice bath to keep the internal temperature below 30°C to prevent side reactions.

Step 3: Reaction & Monitoring

  • A white to off-white precipitate (the urea product) should begin to form within 15–30 minutes.

  • Continue stirring for 3 hours at room temperature.

  • Validation (TLC): Spot the reaction mixture against the starting amine (Stationary phase: Silica; Mobile phase: 50% Ethyl Acetate in Hexane). The starting amine spot (

    
    ) should be absent.
    

Step 4: Workup (Precipitation Method)

  • The product is largely insoluble in DCM. Filter the reaction mixture through a sintered glass funnel (porosity M) or Buchner funnel.

  • Collect the solid filter cake.

  • Wash 1: Rinse the cake with 10 mL of cold DCM to remove unreacted isocyanate.

  • Wash 2: Rinse with 20 mL of Hexane to remove trace soluble impurities.

Step 5: Purification

  • Dry the crude solid under vacuum to remove chlorinated solvents.

  • Recrystallization: Dissolve the solid in boiling Ethanol (95%) or an Ethanol/Water mixture. Allow to cool slowly to room temperature, then chill to 4°C.

  • Filter the purified crystals and dry in a vacuum oven at 50°C for 6 hours.

Characterization & Expected Data

ParameterExpected ValueNotes
Appearance White to greyish powderDarkens if amine starting material was impure.
Yield 85% – 95%High efficiency due to precipitation drive.
Melting Point 208–210°CDistinct from Phenylurea (147°C).
Solubility DMSO, DMF, hot EtOHInsoluble in water, DCM, Hexane.

Spectroscopic Validation:

  • IR (ATR): Look for the disappearance of the isocyanate peak (

    
    ) and the appearance of the Urea Carbonyl (
    
    
    
    ) and Amide II band (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       ppm (s, 1H, -NH-CO-).
      
    • 
       ppm (s, 1H, -CO-NH-).
      
    • 
       ppm (s, 1H, -NH-Ph, secondary amine).
      
    • Aromatic region: 6.8–7.5 ppm (multiplets, 14H).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield / No Precipitate Solvent too polar (product stayed in solution).Evaporate DCM to 50% volume and add Hexane to force precipitation.
Gummy/Sticky Product Impure starting amine or moisture ingress.Recrystallize starting 4-ADPA. Ensure anhydrous DCM is used.
Biuret Formation Excess isocyanate or high heat.Strictly adhere to 1:1 stoichiometry. Keep temp <30°C.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Syntheses. (1923). Phenylurea.[2][3][4][5][6] Org. Synth. 1923, 3, 76. [Link] (Foundational chemistry for isocyanate/amine reactivity).

  • PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea (CID 303032). National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203-218. [Link] (Authoritative review on isocyanate reaction mechanisms).

Sources

Application Note: Selective Synthesis of 1-Phenyl-3-(4-(phenylamino)phenyl)urea

[1]

Executive Summary

This application note details the optimized protocol for the synthesis of 1-phenyl-3-(4-(phenylamino)phenyl)urea via the nucleophilic addition of N-phenyl-p-phenylenediamine (

phenyl isocyanate1

This reaction is critical in the development of amine-based antioxidants, antiozonants for rubber stabilization, and kinase inhibitor scaffolds in medicinal chemistry.[1] The protocol prioritizes chemoselectivity , targeting the primary amine of the

11

Scientific Foundation & Mechanistic Logic

Chemoselectivity: Primary vs. Secondary Amines

The starting material, N-phenyl-p-phenylenediamine, contains two distinct nucleophilic sites:[1]

  • Primary Amine (

    
    ):  Located on the phenyl ring.[1] Highly nucleophilic.[1]
    
  • Secondary Amine (

    
    ):  Bridging two phenyl rings.[1] Significantly less nucleophilic due to steric hindrance and delocalization of the lone pair into two aromatic systems.
    

Operational Logic: Under mild conditions (

11
Reaction Mechanism

The reaction proceeds via a concerted nucleophilic attack of the primary amine nitrogen onto the electrophilic carbon of the isocyanate group. This forms a zwitterionic intermediate, followed by a rapid proton transfer to yield the stable urea linkage.[1]

ReactionMechanismReactantsReactants(p-ADPA + Ph-NCO)IntermediateTetrahedralIntermediateReactants->IntermediateNucleophilic Attack(Primary Amine)ProtonTransferProtonTransferIntermediate->ProtonTransferCharge StabilizationProductDiarylureaProductProtonTransfer->ProductFormation of-NH-CO-NH-SelectivitySecondary AmineRemains InertSelectivity->Reactants

Figure 1: Mechanistic pathway highlighting the selective formation of the urea linkage.

Experimental Protocol

Materials & Reagents
ReagentPurity / GradeRoleNote
N-phenyl-p-phenylenediamine >97% (Recrystallized)NucleophilePurify if dark (oxidation).[1][2]
Phenyl Isocyanate >98%ElectrophileToxic/Lachrymator. Use fresh.[1]
Toluene Anhydrous (<50 ppm

)
SolventPromotes product precipitation.[1]
n-Hexane ACS GradeWash SolventRemoves unreacted isocyanate.[1]
Apparatus Setup
  • Vessel: 250 mL 3-neck round-bottom flask (flame-dried).

  • Atmosphere: Positive pressure of Nitrogen (

    
    ) or Argon.[1]
    
  • Agitation: Magnetic stir bar (Teflon coated).

  • Addition: Pressure-equalizing addition funnel.

  • Temperature Control: Ice-water bath (

    
    ).
    
Step-by-Step Procedure

Step 1: Preparation of Amine Solution

  • Charge the flask with N-phenyl-p-phenylenediamine (1.84 g, 10.0 mmol).[1]

  • Add Anhydrous Toluene (40 mL).

  • Stir at Room Temperature (RT) until fully dissolved. The solution will likely be dark blue/grey due to trace oxidation; this is normal.

  • Cool the solution to

    
      using an ice bath.
    

Step 2: Controlled Addition

  • Dilute Phenyl Isocyanate (1.19 g, 1.09 mL, 10.0 mmol, 1.0 equiv) in Toluene (10 mL) in the addition funnel.

    • Critical: Do not use excess isocyanate to avoid reaction with the secondary amine.

  • Add the isocyanate solution dropwise over 30 minutes .

    • Observation: A precipitate (off-white to grey solid) should begin to form within 10–15 minutes.[1]

Step 3: Reaction Completion

  • Remove the ice bath and allow the mixture to warm to Room Temperature .

  • Stir for an additional 2–4 hours .

  • Monitor: Check reaction progress via TLC (Silica, 30% EtOAc in Hexane). The starting amine spot (

    
    ) should disappear, replaced by a lower 
    
    
    urea spot.[1]

Step 4: Work-up & Purification [1]

  • Filtration: Filter the suspension through a sintered glass funnel (porosity M) under vacuum.[1]

  • Washing:

    • Wash the filter cake with Cold Toluene (

      
      ) to remove unreacted amine.[1]
      
    • Wash with n-Hexane (

      
      ) to remove unreacted isocyanate and dry the solid.[1]
      
  • Drying: Dry the solid in a vacuum oven at

    
     for 6 hours.
    

WorkflowStartStart:Dissolve p-ADPAin TolueneCoolCool to 0°C(Inert Atm)Start->CoolAddAdd Ph-NCODropwise (30 min)Cool->AddPrecipPrecipitate Forms(Warm to RT, 2-4h)Add->PrecipFilterVacuum FiltrationPrecip->FilterWashWash:1. Cold Toluene2. HexaneFilter->WashDryVacuum Dry(50°C)Wash->Dry

Figure 2: Operational workflow for the synthesis and isolation of the urea product.[1][3]

Characterization & Quality Control

Expected Data
  • Appearance: White to pale grey powder.[1]

  • Yield: Typical isolated yields range from 85% to 95% .[1]

  • Melting Point: High melting solid (typically

    
    , specific range depends on crystal polymorph).[1]
    
Spectroscopic Validation
TechniqueKey SignalInterpretation
FT-IR

N-H Stretch (Urea)

C=O[1][2] Stretch (Urea - Amide I)

N-H Bend (Amide II)
Absence of

Confirms no residual Isocyanate (

).[1]

-NMR

(s, 2H)
Urea NH protons (often appear as two singlets or one broad peak depending on solvent/H-bonding).[1]
(DMSO-

)

(m)
Aromatic protons (Complex multiplet due to 3 phenyl rings).[1]

Secondary amine NH (broad, may overlap with aromatics).[1]

Troubleshooting & Optimization

Common Issues
  • Impurity - Symmetric Urea: If water is present, Phenyl Isocyanate hydrolyzes to Aniline, which reacts with more Isocyanate to form 1,3-Diphenylurea (Melting Point:

    
    ).[1]
    
    • Prevention:[1] Ensure Toluene is dried over molecular sieves (3Å) and glassware is flame-dried.[1]

  • Low Yield / No Precipitate: If the product does not precipitate (rare in Toluene), add Hexane or Petroleum Ether to the reaction mixture to force precipitation.[1]

  • Coloration: p-ADPA oxidizes easily to a purple/black quinone-imine species.[1]

    • Solution: Recrystallize the starting amine from Ethanol containing a pinch of Sodium Dithionite if it is heavily discolored before use.

Safety (HSE)
  • Phenyl Isocyanate: Highly toxic by inhalation and a potent sensitizer.[1] Must be handled in a fume hood.

  • Waste Disposal: Quench all filtrates containing isocyanate with methanol or water before disposal to convert hazardous isocyanates to inert carbamates/ureas.[1]

References

  • Selectivity of Isocyanate Reactions

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.[1] Link[1]

  • General Urea Synthesis Protocol

    • Ozaki, S. (1972).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 72(5), 457–496.[1] Link[1]

  • Reactivity of Aminodiphenylamines

    • Lattime, R. R., & Layer, R. W. (1991).[1] Antiozonants.[1] In Kirk-Othmer Encyclopedia of Chemical Technology. Wiley.[1][4] Link[1]

  • Safety Data

    • PubChem.[1][4][5] (n.d.). Phenyl Isocyanate - Safety and Hazards. National Library of Medicine. Link

Application Note: Recrystallization Solvents for the Purification of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for N-(4-anilinophenyl)-N'-phenylurea

N-(4-anilinophenyl)-N'-phenylurea, a diaryl urea derivative, is a compound of significant interest in pharmaceutical and materials science research. Its utility in these fields is intrinsically linked to its purity. Impurities, even in trace amounts, can drastically alter the compound's biological activity, physicochemical properties, and safety profile. Therefore, robust purification methods are paramount. Recrystallization stands as a powerful and widely adopted technique for the purification of solid organic compounds.[1][2] This application note provides a comprehensive guide to selecting an appropriate solvent system for the recrystallization of N-(4-anilinophenyl)-N'-phenylurea, underpinned by theoretical principles and a practical experimental protocol.

Theoretical Framework: Principles of Solvent Selection for Recrystallization

The success of recrystallization hinges on the judicious choice of a solvent. The ideal solvent should exhibit a steep solubility curve for the solute, meaning it dissolves the compound sparingly at room temperature but readily at an elevated temperature.[1][2] This differential solubility is the cornerstone of the purification process, allowing for the separation of the desired compound from impurities. The core principles guiding solvent selection are:

  • "Like Dissolves Like": This adage suggests that a solvent will most effectively dissolve a solute of similar polarity. N-(4-anilinophenyl)-N'-phenylurea possesses a molecular structure with both non-polar (two phenyl rings) and polar (urea and amine functionalities capable of hydrogen bonding) characteristics. This suggests that solvents of intermediate polarity, or a mixture of polar and non-polar solvents, may be most effective.

  • Temperature Coefficient of Solubility: A sharp increase in solubility with temperature is highly desirable. This allows for complete dissolution in a minimal amount of hot solvent, maximizing the recovery of the purified compound upon cooling.[1]

  • Volatility: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals during the drying process.[1]

  • Inertness: The chosen solvent must not react with the compound being purified.[1]

  • Impurity Solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

Physicochemical Profile of N-(4-anilinophenyl)-N'-phenylurea

While specific experimental data for N-(4-anilinophenyl)-N'-phenylurea is not extensively available in the public domain, we can infer its properties from its structure and data on analogous compounds.

  • Molecular Formula: C₁₉H₁₇N₃O

  • Molecular Weight: 303.36 g/mol

  • Structure: The presence of two aromatic rings suggests a degree of non-polarity, while the urea and secondary amine groups introduce polarity and the capacity for hydrogen bonding.

  • Expected Polarity: Intermediate.

  • Estimated Melting Point: Based on similar diaryl urea structures, the melting point is anticipated to be relatively high, likely in the range of 150-250°C.

Comparative Analysis of Potential Recrystallization Solvents

The following table provides a comparative overview of potential solvents for the recrystallization of N-(4-anilinophenyl)-N'-phenylurea, categorized by their polarity.

SolventBoiling Point (°C)Polarity IndexKey Safety Considerations
High Polarity
Water10010.2Generally safe.
Ethanol785.2Flammable liquid and vapor.[3][4][5][6] Causes serious eye irritation.[3][4][5][6]
Isopropanol823.9Highly flammable liquid and vapor.[7][8][9] Causes serious eye irritation.[1][7][8][9] May cause drowsiness or dizziness.[1][7][8][9]
Medium Polarity
Acetone565.1Highly flammable liquid and vapor.[10][11][12][13] Causes serious eye irritation.[14][10][11][12][13] May cause drowsiness or dizziness.[14][10][11][12][13]
Ethyl Acetate774.4Highly flammable liquid and vapor.[15][16][17][18] Causes serious eye irritation.[19][15][16][17][18] May cause drowsiness or dizziness.[19][15][16][17][18]
Low Polarity
Toluene1112.4Highly flammable liquid and vapor.[20][21][22][23] May be fatal if swallowed and enters airways.[20][21][22][23] Causes skin irritation.[20][21][22][23] Suspected of damaging fertility or the unborn child.[20][21][22][23]
Hexane690.1Highly flammable liquid and vapor.[24][25][26][27] May be fatal if swallowed and enters airways.[24][25][26][27] Causes skin irritation.[24][25][26][27] Suspected of damaging fertility or the unborn child.[24][25][26][27]
Aprotic Polar
Dimethylformamide (DMF)1536.4Flammable liquid and vapor.[28][29][30][31] Harmful in contact with skin.[28][29] Causes serious eye irritation.[28][29] May damage the unborn child.[28][29][32]
Dimethyl Sulfoxide (DMSO)1897.2Combustible liquid.[33] Causes skin and eye irritation.[34] Readily absorbed through the skin and may carry other dissolved chemicals into the body.[33]

Experimental Protocol: Small-Scale Solvent Screening

Due to the absence of readily available solubility data, a systematic small-scale solvent screening is the most reliable method to identify the optimal recrystallization solvent.

Objective: To determine the ideal single or mixed solvent system for the recrystallization of N-(4-anilinophenyl)-N'-phenylurea.

Materials:

  • Crude N-(4-anilinophenyl)-N'-phenylurea

  • Test tubes (small)

  • Heating block or water bath

  • Vortex mixer

  • Pasteur pipettes

  • A selection of solvents from the table above.

Workflow Diagram:

Caption: Workflow for small-scale solvent screening.

Procedure:

  • Preparation: Place a small, consistent amount (e.g., 10-20 mg) of crude N-(4-anilinophenyl)-N'-phenylurea into several small, clean, and dry test tubes.

  • Room Temperature Solubility Test: To each test tube, add a few drops of a different solvent from the selection table. Vortex the mixture and observe.

    • Observation: If the compound dissolves completely at room temperature, the solvent is unsuitable for single-solvent recrystallization.

  • Hot Solubility Test: For the solvents in which the compound was insoluble at room temperature, gently heat the test tubes in a heating block or water bath. Add the solvent dropwise while heating until the solid just dissolves.

    • Observation: If a large volume of solvent is required or the compound does not dissolve even at the boiling point of the solvent, it is not a suitable solvent.

  • Cooling and Crystallization: Once the compound has dissolved in the hot solvent, remove the test tube from the heat source and allow it to cool slowly to room temperature. Subsequently, cool it further in an ice bath.

    • Observation: The ideal solvent is one from which the compound readily forms well-defined crystals upon cooling. Note the quantity and quality of the crystals.

  • Mixed Solvent Systems (if necessary): If no single solvent provides satisfactory results, a mixed solvent system may be employed. This typically involves dissolving the compound in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the dropwise addition of a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The solution is then clarified by the addition of a few drops of the "good" solvent and allowed to cool.

Protocol: Bulk Recrystallization of N-(4-anilinophenyl)-N'-phenylurea

Once an optimal solvent or solvent system has been identified, the following protocol can be used for larger-scale purification.

Workflow Diagram:

Caption: Protocol for bulk recrystallization.

Procedure:

  • Dissolution: Place the crude N-(4-anilinophenyl)-N'-phenylurea in an Erlenmeyer flask. Add a small amount of the pre-determined optimal solvent and heat the mixture with gentle swirling or magnetic stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration to remove them. This step should be carried out quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • When heating flammable organic solvents, always use a heating mantle or steam bath. Never use an open flame.[34]

  • Be aware of the specific hazards associated with each solvent by consulting their Safety Data Sheets (SDS).[2][3][4][5][6][7][8][9][10][11][12][13][15][16][17][18][20][21][22][23][35][24][25][26][27][28][29][30][31][32][33][34][36][37]

  • Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The purification of N-(4-anilinophenyl)-N'-phenylurea by recrystallization is a highly effective method when the appropriate solvent system is employed. By understanding the theoretical principles of solvent selection and conducting a systematic small-scale screening, researchers can identify the optimal conditions for obtaining a high-purity product. This application note provides the necessary framework and protocols to achieve this critical aspect of drug development and materials science research.

References

  • Flinn Scientific. (2015, August 21).
  • Flinn Scientific. (n.d.).
  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). Greenfield Global.
  • LabChem Inc. (n.d.). Material Safety Data Sheet Isopropyl Alcohol, 50-100% v/v. LabChem Inc.
  • Penta Chemicals. (2020, April 26).
  • Penta Chemicals. (2024, July 8).
  • Phoenix Products Co. (2015, July 20). SAFETY DATA SHEET Isopropyl Alcohol 99% - 2670. Phoenix Products Co.
  • RCI Labscan Limited. (2022, August 1).
  • RCI Labscan Limited. (2025, February 3).
  • RCI Labscan Limited. (2021, April 1).
  • Redox. (2025, September 23).
  • Redox. (2025, September 23).
  • Signgeer. (n.d.). Isopropanol Alcohol (IPA)
  • TCI Chemicals. (2025, November 28).
  • Thermo Fisher Scientific. (2009, June 11).
  • Thermo Fisher Scientific. (2009, September 3).
  • Thermo Fisher Scientific. (2009, January 23).
  • United Paints. (n.d.).
  • Valudor Products. (n.d.). Safety Data Sheet: dimethyl sulfoxide. Valudor Products.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • Carl ROTH. (n.d.).
  • CDH Fine Chemical. (n.d.).
  • Chemos GmbH&Co.KG. (n.d.).
  • ChemSupply Australia. (n.d.).
  • eviQ. (n.d.).
  • Fisher Scientific. (n.d.).
  • HS Composites Ltd. (2021, March 30).
  • JUNSEI CHEMICAL CO., LTD. (2024, June 24).
  • MIT. (2015, March 25).
  • MIT. (2015, March 25).
  • Puritan Products. (n.d.).
  • TMK Packers. (2025, March 19).
  • Agilent Technologies, Inc. (2024, August 23).
  • Isopropyl Alcohol - SAFETY D
  • ETHANOL 70% LS1196 - SAFETY D
  • Merck Millipore. (n.d.). Dimethyl Sulfoxide (DMSO) MSDS - 20-139.
  • University of Canterbury. (n.d.).
  • Chemistry LibreTexts. (2023, January 22). Polar Protic and Aprotic Solvents.
  • ResearchGate. (n.d.). Physical properties of some common organic solvents.
  • Royal Society of Chemistry. (2021, September).

Sources

Application Note: HPLC Method Development Strategy for N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

N-(4-anilinophenyl)-N'-phenylurea (CAS: Generic structure analog to 101-72-4 family) represents a class of hydrophobic diarylurea compounds often encountered as antioxidants in polymer chemistry or as structural analogs in cytokinin (plant hormone) research.

Chemically, this molecule features a diphenylamine backbone linked via a urea bridge to a third phenyl ring. This structure presents specific chromatographic challenges:

  • High Hydrophobicity (LogP > 3.5): The three aromatic rings create significant retention on reverse-phase packings, requiring high organic strength for elution.

  • Hydrogen Bonding Potential: The urea linkage (–NH–CO–NH–) acts as both a hydrogen bond donor and acceptor, making the analyte susceptible to severe peak tailing due to interaction with residual silanols on silica columns.

  • Solubility: Poor aqueous solubility necessitates careful sample diluent selection to prevent precipitation in the injector or at the column head.

This guide details a Quality by Design (QbD) approach to developing a robust HPLC-UV/DAD method for this compound, prioritizing resolution, peak symmetry, and column longevity.

Physicochemical Profiling & Column Selection

Before method scouting, we analyze the molecular properties to dictate the stationary phase.

PropertyValue (Est.)Chromatographic Implication
Structure C19H17N3OHigh

-electron density; suitable for

selective phases.
pKa (Amine) ~0.8 (Diphenylamine)The secondary amine is extremely weak; likely neutral at pH > 2.0.
pKa (Urea) ~13-14Neutral across all standard HPLC pH ranges.
LogP 3.7 – 4.2Strong retention. Requires gradient elution to >80% Organic.
UV Max ~250-260 nmStrong absorbance due to extended conjugation.
Stationary Phase Strategy
  • Primary Choice: C18 (Octadecyl) with High Carbon Load.

    • Why: Provides the necessary hydrophobic interaction for retention.

    • Critical Feature: Must be fully end-capped to cover silanols. Non-end-capped columns will result in asymmetric peaks (Tailing Factor > 1.5) due to urea-silanol H-bonding.

  • Alternative Choice: Phenyl-Hexyl.

    • Why: Offers unique selectivity via

      
       interactions with the three aromatic rings of the analyte. Useful if the target co-elutes with other aromatic impurities (e.g., unreacted diphenylamine).
      

Method Development Workflow (Visualized)

The following diagram outlines the decision matrix for optimizing the separation of hydrophobic urea derivatives.

MethodDevelopment Start Start: Analyte Profiling Solubility Solubility Check (Dissolve in 100% MeOH/ACN) Start->Solubility ColumnSel Select Column: End-capped C18 (3-5 µm) Solubility->ColumnSel MobilePhase Mobile Phase Selection: Water / ACN vs. MeOH ColumnSel->MobilePhase Scouting Gradient Scouting Run 5% to 95% B in 20 min MobilePhase->Scouting Decision Peak Symmetry < 1.3? Scouting->Decision Optimize_Acid Add 0.1% H3PO4 (Suppress Silanols) Decision->Optimize_Acid No (Tailing) Finalize Finalize Gradient & Validate (ICH Q2) Decision->Finalize Yes Optimize_Temp Increase Temp to 40°C (Reduce Viscosity/Tailing) Optimize_Acid->Optimize_Temp Optimize_Temp->Scouting Re-run

Figure 1: Analytical Quality by Design (AQbD) workflow for hydrophobic urea method development.

Detailed Experimental Protocol

Instrumentation & Conditions[4][6][7][8][9]
  • System: HPLC with Binary Pump and Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Phenomenex Kinetex).

  • Temperature: 35°C (Elevated temperature improves mass transfer for large molecules).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection:

    • Primary: 254 nm (Aromatic ring absorption).

    • Secondary: 280 nm (Confirmation).

    • Spectrum Scan: 190–400 nm (For peak purity analysis).

Mobile Phase Preparation
  • Solvent A (Aqueous): 0.1% Phosphoric Acid (

    
    ) in HPLC-grade Water.
    
    • Rationale: Acidic pH (~2.5) suppresses the ionization of residual silanols on the column surface, preventing them from binding to the urea nitrogen. Phosphoric acid is preferred over Formic acid for UV detection at low wavelengths (<220 nm) if needed, though Formic is required if using MS detection.

  • Solvent B (Organic): 100% Acetonitrile (ACN).

    • Rationale: ACN has a lower UV cutoff and lower viscosity than Methanol, producing sharper peaks for hydrophobic compounds.

Gradient Program

Due to the high LogP, an isocratic method would likely result in excessive broadening. A gradient is required.[3][2]

Time (min)% Solvent A% Solvent BEvent
0.0 7030Equilibration / Injection
2.0 7030Hold (Focus sample)
15.0 1090Linear Ramp (Elution)
18.0 1090Wash (Remove highly lipophilic impurities)
18.1 7030Return to Initial
23.0 7030Re-equilibration
Sample Preparation (Critical Step)
  • Diluent: 50:50 Water:Acetonitrile.

    • Warning: Do not dissolve the sample in 100% ACN if injecting large volumes (>10 µL), as the solvent mismatch will cause "fronting" or peak distortion.

  • Stock Solution: Weigh 10 mg of N-(4-anilinophenyl)-N'-phenylurea into a 10 mL flask. Dissolve in 100% ACN (sonicate for 5 mins).

  • Working Standard: Dilute Stock 1:10 with Water to reach the 50:50 diluent ratio. Filter through a 0.22 µm PTFE filter.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is trustworthy for regulatory or research purposes, the following validation criteria must be met:

A. System Suitability

Before every analysis batch, inject the Standard Solution (5 replicates) and verify:

  • Retention Time %RSD: < 1.0%

  • Peak Area %RSD: < 1.0% (for Assay) or < 5.0% (for trace impurities).

  • Tailing Factor (

    
    ):  Must be < 1.5. (If > 1.5, replace column or increase buffer strength).
    
  • Theoretical Plates (

    
    ):  > 5,000.
    
B. Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.

  • Acceptance:

    
    .
    
C. Limit of Detection (LOD)

For impurity profiling, determine the Signal-to-Noise (S/N) ratio.

  • LOD: Concentration at S/N = 3.

  • LOQ: Concentration at S/N = 10.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing Interaction between urea and silanols.Ensure column is "End-capped". Switch mobile phase modifier to 10mM Ammonium Acetate (pH 4-5) or increase acid concentration.
Carryover Analyte sticking to injector rotor seal.Add a needle wash step with 90% ACN / 10% Water.
Baseline Drift UV absorbance of mobile phase additives.If using Formic Acid, ensure it is high-purity grade. If drift persists at 210nm, switch to Phosphoric Acid.
Split Peaks Solvent mismatch.Sample solvent is too strong (100% ACN). Dilute sample with water to match initial gradient conditions (30% ACN).

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (The authoritative text on HPLC method development theory).
  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Thermo Fisher Scientific. (2012). Determination of Phenylurea Compounds in Tap Water and Bottled Green Tea. Application Note 1088.

  • Sigma-Aldrich. (n.d.). Phenylurea Derivative Standards and Properties. (Used for structural analog comparison).

  • PubChem. (n.d.).[4] 1-(4-Anilinophenyl)-3-(3-hydroxyphenyl)urea Compound Summary. (Structural data for LogP estimation).

Sources

Using N-(4-anilinophenyl)-N'-phenylurea as a rubber antioxidant additive

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the physicochemical properties, mechanistic action, and validation protocols for N-(4-anilinophenyl)-N'-phenylurea , a specialized secondary amine antioxidant. Unlike standard alkyl-aryl p-phenylenediamines (e.g., 6PPD) which exhibit high volatility and severe staining, this urea-functionalized derivative offers a unique balance of high thermal stability, low volatility, and reduced discoloration. This guide provides a comprehensive framework for formulating, processing, and validating this additive in Styrene-Butadiene Rubber (SBR) and Natural Rubber (NR) blends, specifically for applications requiring long-term thermal stability and ozone resistance.

Part 1: Chemical Basis & Mechanism of Action

Structural Advantage

The molecule N-(4-anilinophenyl)-N'-phenylurea combines the radical-scavenging capability of a p-phenylenediamine (PPD) backbone with the steric and polar influence of a urea linkage.

  • Active Site: The secondary amine (-NH-) bridging the phenyl rings acts as a labile hydrogen donor.

  • Stabilizing Moiety: The urea group (-NH-CO-NH-) increases the molecular weight (MW ~303 g/mol ) and introduces hydrogen bonding capabilities. This significantly raises the melting point compared to liquid antioxidants, reducing migratory loss (blooming) and volatilization during high-temperature vulcanization.

Radical Scavenging Mechanism

The primary function is the neutralization of peroxy radicals (


) formed during the oxidative degradation of the polymer chain. The mechanism follows a classic chain-breaking donor (CB-D) pathway.
Figure 1: Antioxidant Mechanism Pathway

The following diagram illustrates the interference of the urea derivative in the oxidative degradation cycle.

AntioxidantMechanism Polymer Polymer Chain (R-H) Radical Alkyl Radical (R•) Polymer->Radical H• Abstraction Initiation Heat/Shear/UV Initiation->Polymer Peroxy Peroxy Radical (ROO•) Radical->Peroxy Propagation Oxygen + O2 Oxygen->Radical Intermediate Nitroxyl Radical Complex (Stable) Peroxy->Intermediate Stabilization Product Hydroperoxide (ROOH) + Inactive Species Peroxy->Product Unchecked Degradation Antioxidant N-(4-anilinophenyl)-N'-phenylurea (Ar-NH-Ar) Antioxidant->Peroxy H• Donation Intermediate->Product Termination

Caption: Kinetic pathway of peroxy radical neutralization via hydrogen donation from the secondary amine moiety of the urea derivative.

Part 2: Formulation & Processing Protocols

Solubility and Dispersion

Unlike liquid antioxidants, N-(4-anilinophenyl)-N'-phenylurea is typically a solid powder with a high melting point (>200°C). Poor dispersion can lead to "white spotting" and localized failure.

Critical Processing Rule: This additive must be added during the non-productive mixing stage (Masterbatch) to ensure adequate shear and temperature for dispersion, but below its decomposition threshold.

Standard Validation Formulation (SBR/NR Blend)

Use the following control recipe to evaluate the efficacy of the additive against a blank and a standard (e.g., 6PPD).

ComponentPHR (Parts per Hundred Rubber)Function
SBR 1502 70.0Base Polymer (Synthetic)
SBR 1712 30.0Base Polymer (Oil Extended)
N330 Carbon Black 50.0Reinforcing Filler
Zinc Oxide 3.0Activator
Stearic Acid 1.0Activator
N-(4-anilinophenyl)-N'-phenylurea 1.0 - 2.0 Test Antioxidant
Sulfur 1.75Crosslinker
TBBS 1.0Accelerator

Part 3: Experimental Validation Protocols

To validate the efficacy of N-(4-anilinophenyl)-N'-phenylurea, three distinct ASTM-grounded protocols are required.

Protocol A: Accelerated Thermal Aging (ASTM D573)

Objective: Quantify the retention of tensile properties after heat exposure.[1]

  • Sample Prep: Cure standard ASTM D412 dumbbells (Type C) at

    
     minutes.
    
  • Baseline Testing: Measure Tensile Strength (

    
    ), Elongation at Break (
    
    
    
    ), and Modulus (
    
    
    ) of unaged samples (n=5).
  • Aging Chamber: Suspend samples vertically in a forced-air circulating oven.

    • Temperature:

      
      
      
    • Duration: 72 hours and 168 hours.[2]

  • Recovery: Cool samples at

    
     for a minimum of 16 hours.
    
  • Post-Aging Testing: Measure aged properties (

    
    , 
    
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Dynamic Ozone Resistance (ASTM D1149)

Objective: Assess the antiozonant capacity, crucial for sidewall applications.

  • Specimen: Mold rectangular strips (100mm x 25mm).

  • Conditioning: Strain samples to 20% elongation on a static fixture for 24 hours (relaxation period).

  • Exposure: Place fixtures in an ozone chamber.

    • Concentration: 50 pphm (parts per hundred million).[3]

    • Temperature:

      
      .[3]
      
    • Duration: Check at 24h, 48h, 72h.

  • Scoring: Use a 10x magnifier to grade cracking.

    • NC: No Cracks.

    • VS: Very Slight (visible only under magnification).

    • S: Severe (visible to naked eye).

Protocol C: Migration and Staining Analysis (ASTM D925)

Objective: Verify the "non-staining" claim, a key advantage of urea derivatives over PPDs.

  • Method: Method B (Discoloration of White Surface).

  • Setup: Place the cured rubber compound against a standard white lacquer panel under a 1kg weight.

  • Exposure: Expose to UV light (sunlamp) for 48 hours.

  • Measurement: Remove rubber and measure the color shift (

    
    ) of the white panel using a colorimeter (CIELAB scale).
    
    • Target:

      
       (Indicates non-staining).
      

Part 4: Workflow & Data Interpretation

The following workflow ensures a closed-loop validation cycle. If the antioxidant fails the dispersion check, the mixing protocol must be revised before aging tests proceed.

Figure 2: Experimental Validation Workflow

ValidationWorkflow Start Raw Materials (SBR/NR + Additive) Mix Banbury Mixing (Non-Productive Stage) Start->Mix DispersionCheck Dispersion Check (Microscopy) Mix->DispersionCheck DispersionCheck->Mix Fail (Agglomerates) Cure Vulcanization (T90 @ 160°C) DispersionCheck->Cure Pass Split Cure->Split TestA Thermal Aging (ASTM D573) Split->TestA TestB Ozone Chamber (ASTM D1149) Split->TestB TestC Staining Test (ASTM D925) Split->TestC Analyze Data Synthesis (TS Retention / Crack Score) TestA->Analyze TestB->Analyze TestC->Analyze Report Final Application Note Analyze->Report

Caption: Step-by-step validation workflow from raw material mixing to final performance analysis.

Interpretation of Results
  • Thermal Stability: The urea derivative should show superior retention of Elongation at Break compared to 6PPD at temperatures >100°C due to lower volatility.

  • Ozone: While effective, urea derivatives are often static antiozonants. If dynamic cracking occurs rapidly, a blend with a microcrystalline wax is recommended to form a physical barrier.

  • Hysteresis: Check the Tan Delta at 60°C. Urea derivatives can slightly increase hysteresis (heat buildup) compared to pure PPDs due to inter-chain hydrogen bonding.

References

  • ASTM International. (2019). Standard Test Method for Rubber—Deterioration in an Air Oven (ASTM D573-04). ASTM International.[3] [Link]

  • ASTM International. (2018). Standard Test Method for Rubber Deterioration—Cracking in an Ozone Controlled Environment (ASTM D1149-18). ASTM International.[3] [Link]

  • Datta, R. N. (2002). Rubber Curing Systems.[4] Rapra Review Reports. (Contextual grounding for antioxidant interference in cure systems).

  • Ignatz-Hoover, F. (2022).[5] Antidegradants: Chemistry and Application. In Rubber Division, ACS. (General reference for PPD vs. Urea mechanisms).

  • Huntink, N. M. (2003). The mechanism of antioxidant action in the stabilization of rubber. University of Twente. [Link]

Sources

Application Note: Technical Evaluation of N-(4-anilinophenyl)-N'-phenylurea as a Non-Purine Cytokinin Agonist

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Technical Application Note and Protocol guide for the evaluation of N-(4-anilinophenyl)-N'-phenylurea.

Executive Summary

This guide outlines the technical workflow for evaluating N-(4-anilinophenyl)-N'-phenylurea (herein referred to as 4-APPU ) as a synthetic cytokinin. While adenine-type cytokinins (e.g., Zeatin, Kinetin) are ubiquitous, phenylurea derivatives represent a distinct chemical class with high stability and resistance to cytokinin oxidase/dehydrogenase (CKX) degradation.[1]

4-APPU is a structural analog of the highly potent N-phenyl-N'-(4-pyridyl)urea (4-PU) and Thidiazuron (TDZ) . Its evaluation is critical for Structure-Activity Relationship (SAR) studies, specifically to understand the role of the hydrophobic anilinophenyl tail in receptor affinity within the CHASE domain of Histidine Kinase (HK) receptors.

Chemical Identity & Properties

Before initiating biological assays, the physicochemical properties must be mastered to ensure bioavailability in aqueous media.

ParameterSpecification
Chemical Name N-(4-anilinophenyl)-N'-phenylurea
Molecular Formula C₁₉H₁₇N₃O
Molecular Weight 303.36 g/mol
Class Di-phenylurea Cytokinin (Type II)
Solubility Low in water; Soluble in DMSO, Ethanol
Stability Heat stable (Autoclavable); Resistant to CKX degradation

Storage Protocol: Store lyophilized powder at -20°C. Stock solutions (10-100 mM in DMSO) should be stored at -20°C and are stable for up to 6 months.

Mechanism of Action

Unlike auxins which rely on transport gradients, cytokinins function via a two-component signaling system.[2] 4-APPU is hypothesized to mimic the adenine-N6-sidechain configuration required to bind the AHK3 and AHK4/CRE1 receptors.

Signaling Pathway Visualization

The following diagram illustrates the phosphorelay triggered by 4-APPU binding.

CytokininPath Compound 4-APPU (Ligand) Receptor AHK Receptor (CHASE Domain) Compound->Receptor Binding (ER Membrane) AHP AHP Proteins (Phosphotransfer) Receptor->AHP Phosphorelay (His -> Asp) TypeB Type-B ARRs (Transcription Factors) AHP->TypeB Nuclear Translocation TypeA Type-A ARRs (Feedback Inhibitors) TypeB->TypeA Induction Response Cell Division Shoot Initiation TypeB->Response Gene Activation TypeA->Receptor Negative Feedback

Figure 1: The Two-Component Phosphorelay System activated by phenylurea cytokinins.

Experimental Protocols

Protocol A: Tobacco Callus Bioassay (The Gold Standard)

This assay measures cell division rates in undifferentiated parenchyma tissue. It is the definitive test for cytokinin activity.

Objective: Determine the EC₅₀ of 4-APPU relative to Kinetin.

Materials
  • Nicotiana tabacum (cv.[3][4] Wisconsin 38) pith explants.

  • Basal Medium: Murashige & Skoog (MS) salts + vitamins, 3% Sucrose, 0.8% Agar, pH 5.8.

  • Auxin: IAA (Indole-3-acetic acid) at fixed 2.0 mg/L (Required for callus permissiveness).

  • Test Compound: 4-APPU (Concentration range: 0.001 µM to 10 µM).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 4-APPU in 100% DMSO to create a 10 mM stock.

  • Media Formulation:

    • Prepare 1L of MS Basal Medium.

    • Add IAA (2.0 mg/L) to the entire batch.

    • Aliquot into flasks.

    • Add 4-APPU to achieve concentrations: 0, 0.01, 0.1, 1.0, 10.0 µM.

    • Control: Include a DMSO-only equivalent control and a Kinetin positive control.

    • Autoclave at 121°C for 15 mins. (Note: Urea cytokinins are heat stable).

  • Explant Preparation:

    • Excise pith tissue from sterile tobacco stems (approx. 2x2 mm cubes).

    • Weigh initial explants (W₀) to ensure uniformity (~20 mg).

  • Incubation:

    • Place 3-4 explants per vessel.

    • Incubate in dark at 25°C ± 1°C for 28 days.

  • Data Collection:

    • Harvest callus tissue.[4]

    • Measure Fresh Weight (FW).[5]

    • Dry at 60°C for 24h and measure Dry Weight (DW).

Workflow Visualization

BioassayFlow Step1 Stock Prep (DMSO) Step2 Media Prep (MS + IAA + 4-APPU) Step1->Step2 Step3 Explant Inoculation Step2->Step3 Step4 Incubation 28 Days / Dark Step3->Step4 Step5 Weighing (FW & DW) Step4->Step5

Figure 2: Workflow for Tobacco Callus Bioassay.

Protocol B: Amaranthus Betacyanin Bioassay (Rapid Screen)

This assay is faster (72 hours) and specific to cytokinin-induced pigment synthesis.

Objective: Rapid validation of agonist activity.

  • Seed Germination: Germinate Amaranthus caudatus seeds in darkness for 72h on moist paper.

  • Explants: Excise cotyledons minus the hypocotyls.

  • Treatment: Place 10 cotyledons in petri dishes containing 4-APPU solution (in 10 mM phosphate buffer, pH 6.3) + 1 mg/L Tyrosine (precursor).

  • Incubation: 24h in dark (25°C).

  • Extraction: Freeze cotyledons, thaw, extract pigment in 3 mL distilled water.

  • Quantification: Measure Absorbance difference

    
    .
    

Data Analysis & Interpretation

Calculating Activity

Activity is typically expressed as the concentration required to achieve 50% of the maximum response (EC₅₀).

Expected Results Table (Template):

CompoundConcentration (µM)Mean Callus FW (g) ± SDRelative Activity (%)
Control (DMSO) 00.15 ± 0.020%
Kinetin (Std) 1.04.50 ± 0.30100%
4-APPU 0.010.80 ± 0.10Low
4-APPU 0.12.10 ± 0.25Moderate
4-APPU 1.05.20 ± 0.40High
4-APPU 10.05.10 ± 0.35Plateau/Toxic

Note: Phenylureas often exhibit a "bell-shaped" dose-response curve. At supra-optimal concentrations (>10 µM), activity may decrease due to toxicity or receptor desensitization.

Critical Considerations
  • Structure-Activity Relationship (SAR): The anilinophenyl group adds significant bulk compared to the pyridyl group in CPPU. If 4-APPU shows lower activity than CPPU, it suggests the receptor pocket (hydrophobic cavity) has a steric limit for the second aromatic ring.

  • CKX Resistance: If 4-APPU sustains callus growth longer than Zeatin without re-supplementation, it confirms resistance to Cytokinin Oxidase enzymes, a hallmark of urea cytokinins [1].

References

  • Mok, D. W., & Mok, M. C. (2001). Cytokinin Metabolism and Action. Annual Review of Plant Physiology and Plant Molecular Biology. Link

  • Shudo, K. (1994).[1] Chemistry of Phenylurea Cytokinins. In: Cytokinins: Chemistry, Activity, and Function.[2][6][7] CRC Press. Link

  • Inoue, T., et al. (2001). Cytokinin-binding protein identified as a histidine kinase. Nature. Link

  • Murashige, T., & Skoog, F. (1962). A Revised Medium for Rapid Growth and Bio Assays with Tobacco Tissue Cultures. Physiologia Plantarum. Link

Sources

Preparation of N-(4-anilinophenyl)-N'-phenylurea for biological assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis and Biological Assay Preparation of N-(4-anilinophenyl)-N'-phenylurea

Abstract

This technical guide details the synthesis, purification, and biological assay preparation of N-(4-anilinophenyl)-N'-phenylurea (also known as 1-phenyl-3-(4-(phenylamino)phenyl)urea). Belonging to the diarylurea class, this scaffold is structurally homologous to several FDA-approved kinase inhibitors (e.g., Sorafenib, Regorafenib) and cytokine modulators. This protocol provides a self-validating workflow for generating high-purity reference material and preparing stable stock solutions for in vitro assays, addressing critical solubility challenges inherent to lipophilic urea derivatives.

Part 1: Chemical Synthesis Protocol

Reaction Mechanism & Rationale

The synthesis utilizes the nucleophilic addition of N-phenyl-p-phenylenediamine (4-aminodiphenylamine) to phenyl isocyanate . This route is selected over phosgene-based methods for its atom economy, safety profile, and high yield under mild conditions. The reaction is driven by the nucleophilicity of the primary amine on the diphenylamine scaffold, attacking the electrophilic carbon of the isocyanate.

Reaction Scheme: The following diagram illustrates the synthesis pathway and the critical purification logic.

SynthesisWorkflow Start Reagents: 4-Aminodiphenylamine + Phenyl Isocyanate Reaction Reaction: DCM or Toluene RT to 40°C, 4-12h Start->Reaction Nucleophilic Addition Precipitation Precipitation: Urea product crystallizes out of solution Reaction->Precipitation Product Formation Filtration Filtration: Vacuum filtration Wash with cold DCM Precipitation->Filtration Isolation Recrystallization Purification: Recrystallize from Ethanol/DMF Filtration->Recrystallization Remove impurities Validation Validation: 1H-NMR (DMSO-d6) LC-MS (>98% Purity) Recrystallization->Validation QC Check

Figure 1: Synthesis and purification workflow for N-(4-anilinophenyl)-N'-phenylurea.

Materials & Reagents
ReagentMW ( g/mol )Equiv.Role
4-Aminodiphenylamine 184.241.0Nucleophile (Starting Material)
Phenyl Isocyanate 119.121.05Electrophile (Reagent)
Dichloromethane (DCM) -SolventReaction Medium (Anhydrous)
Ethanol (EtOH) -SolventRecrystallization
Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminodiphenylamine (10 mmol, 1.84 g) in anhydrous DCM (20 mL). Ensure complete dissolution; the solution will be dark due to the amine.

  • Addition: Cool the solution to 0°C using an ice bath. Add phenyl isocyanate (10.5 mmol, 1.14 mL) dropwise over 10 minutes.

    • Scientific Insight: Although the reaction proceeds at room temperature (RT), cooling prevents rapid exotherms and minimizes side reactions (e.g., oligomerization).

  • Reaction: Remove the ice bath and allow the mixture to stir at RT for 4–12 hours.

    • Visual Indicator: The product, being significantly less soluble than the starting materials, will precipitate as a white to off-white solid.

  • Isolation: Filter the precipitate using a Buchner funnel. Wash the cake 3x with cold DCM (5 mL each) to remove unreacted isocyanate and soluble impurities.

  • Purification: Recrystallize the crude solid from hot Ethanol. If solubility is poor, use an EtOH/DMF (9:1) mixture.

  • Drying: Dry under high vacuum at 50°C for 6 hours to remove solvent residues.

Characterization (Self-Validating Criteria)
  • 1H NMR (DMSO-d6): Look for two distinct singlet peaks between 8.5–9.5 ppm corresponding to the urea -NH- protons. The aromatic region (6.8–7.6 ppm) should integrate to 14 protons.

  • Melting Point: Expect a high melting point (typically >200°C for diarylureas). Determine experimentally using a capillary apparatus.

  • Purity: HPLC purity must be >95% (254 nm) for biological use.

Part 2: Biological Assay Preparation

Solubility Profile & Challenges

Diarylureas are hydrophobic (LogP > 3). Direct addition to aqueous media causes immediate precipitation, leading to erratic assay data ("false negatives" or "false positives" due to aggregation).

  • Solubility in Water: < 1 µM (Insoluble)

  • Solubility in DMSO: > 50 mM (Soluble)

Stock Solution Protocol

Objective: Prepare a 10 mM Master Stock.

  • Weighing: Weigh approximately 3.03 mg of the purified compound.

    • Calculation:

      
      
      
  • Dissolution: Add 1 mL of sterile, cell-culture grade DMSO (Sigma-Aldrich Hybridoma grade or equivalent). Vortex vigorously for 30 seconds.

    • QC Step: Inspect visually.[1] The solution must be perfectly clear. If hazy, sonicate for 5 minutes at 37°C.

  • Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Serial Dilution Workflow (For IC50 Determination)

Never dilute the 100% DMSO stock directly into the cell culture media. This causes "crashing out." Use an Intermediate Dilution Step .

DilutionScheme cluster_logic Why this method? Stock Master Stock (10 mM in 100% DMSO) Intermed Intermediate Plate (100x Concentrated) Solvent: 100% DMSO Stock->Intermed Serial Dilution (1:3) e.g., 10mM -> 3.3mM -> 1.1mM... AssayPlate Assay Plate (1x Final Conc.) Solvent: Media + 1% DMSO Intermed->AssayPlate 1:100 Dilution into Media (e.g., 1µL into 99µL Media) Info Keeps DMSO constant (1%) Prevents precipitation shock

Figure 2: Intermediate dilution strategy to maintain solubility and constant DMSO concentration.

Protocol:

  • Intermediate Plate: Prepare serial dilutions (e.g., 1:3) in 100% DMSO .

  • Assay Plate: Transfer 1 µL from the Intermediate Plate into 99 µL of culture media in the assay well.

  • Result: Final DMSO concentration is 1% (v/v) across all wells, eliminating solvent toxicity artifacts.

Part 3: Biological Context & References

Target Assays

This compound serves as a probe for:

  • Kinase Inhibition: Diarylureas bind the DFG-out conformation of kinases (e.g., p38 MAPK, VEGFR). Use standard FRET or ADP-Glo™ assays.

  • Cytokine Inhibition: Inhibition of TNF-

    
     production in LPS-stimulated PBMCs.
    
  • Antioxidant Activity: The diphenylamine moiety can act as a radical scavenger; use DPPH assays to control for non-enzymatic activity.

References
  • Organic Syntheses, Coll. Vol. 1, p. 453 (1941). Phenylurea synthesis methodology (General urea formation).

  • Asian Journal of Chemistry. Synthesis of Novel Diaryl Urea Derivatives (Sorafenib Analogues).

  • Journal of Biomolecular Screening. DMSO Solubility Assessment for Fragment-Based Screening.

  • PubChem Compound Summary. Phenylurea Derivatives and Biological Activity.

  • Sigma-Aldrich. N-Phenylurea Product Specifications (Reference for handling).[1]

Sources

Thin-layer chromatography (TLC) separation of phenylurea reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the thin-layer chromatography (TLC) separation of phenylurea derivatives (e.g., Diuron, Monuron, Fenuron) from crude reaction mixtures. Phenylureas are a critical class of herbicides and pharmaceutical intermediates synthesized via the coupling of phenyl isocyanates with amines or the carbonylation of anilines. This protocol addresses the specific challenge of separating the target urea from unreacted aniline precursors and degradation byproducts (such as 3,4-dichloroaniline), utilizing optimized mobile phases and selective visualization techniques.

Introduction & Chemical Context

Phenylureas are characterized by a planar urea bridge (


) linking a phenyl ring and an alkyl group. In drug development and agrochemistry, monitoring the synthesis of these compounds requires distinguishing the product from two distinct impurity classes:
  • Starting Materials: Typically substituted anilines (highly polar, basic).

  • Degradation Products: Hydrolysis of phenylureas yields anilines and carbon dioxide.

Mechanistic Principles of Separation

On Silica Gel 60 (normal phase), separation is governed by adsorption mechanisms involving Hydrogen Bonding and Dipole-Dipole interactions.

  • Stationary Phase Interaction: The silanol groups (

    
    ) form strong hydrogen bonds with the carbonyl oxygen and the amide hydrogens of the urea linkage.
    
  • Substituent Effects:

    • Chlorination:[1] Adding chlorine atoms to the phenyl ring (e.g., Fenuron

      
       Diuron) increases lipophilicity (LogP), reducing interaction with the polar silica and increasing Rf values .
      
    • Aniline Impurities: Primary amines interact strongly with silanols, often resulting in "tailing" unless the mobile phase is modified with a base (triethylamine) or the plate is pre-treated.

Method Development Strategy

Do not rely on a single solvent. Use the Solvent Selectivity Triangle approach to optimize separation.

Solvent System Selection

For phenylureas, binary or ternary systems are required to balance the migration of the lipophilic aryl ring and the polar urea bridge.

Solvent SystemComposition (v/v)ApplicationCharacteristics
System A (Standard) Hexane : Ethyl Acetate (3:1)General SynthesisGood for separating non-polar ureas from polar tars.
System B (High Res) Toluene : Acetone (7:3)Isomer Separationngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

interactions from Toluene improve resolution of chlorinated isomers.
System C (Polar) Chloroform : Methanol (9:1)Degradation StudiesMoves highly polar metabolites; excellent for unsubstituted ureas.
System D (Anti-Tail) Hexane : EtOAc : Et3N (50:50:1)Aniline RemovalTriethylamine (Et3N) sharpens aniline spots by suppressing ionization.

Experimental Protocols

Protocol 1: Reaction Monitoring (Synthesis of Diuron)

Objective: Monitor the coupling of 3,4-dichloroaniline with dimethylcarbamoyl chloride.

Materials:

  • Plate: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Sample: Reaction mixture dissolved in Acetone (10 mg/mL).

  • Reference: Pure 3,4-dichloroaniline (SM).

Workflow:

TLC_Workflow Start Crude Reaction Mixture Prep Sample Dilution (Acetone/MeOH) Start->Prep Spot Spotting (1-2 µL, 1cm apart) Prep->Spot Dev Development (Chamber Saturation) Spot->Dev Dry Drying (Warm Air) Dev->Dry Vis Visualization (UV + Stain) Dry->Vis

Figure 1: Standard TLC workflow for reaction monitoring.

Step-by-Step Procedure:

  • Chamber Saturation: Line a glass twin-trough chamber with filter paper. Add System B (Toluene:Acetone 7:3) . Close lid and equilibrate for 20 minutes. Why: Saturation prevents edge effects and ensures reproducible Rf values.

  • Spotting: Apply 2 µL of the reaction mixture and 1 µL of the Reference Standard (Co-spotting is recommended for precise alignment).

  • Development: Elute until the solvent front reaches 80% of the plate height.

  • Drying: Dry under a stream of warm air to remove Toluene (essential before derivatization).

  • Detection: See Section 4.

Protocol 2: Impurity Profiling (Separation of Homologs)

Objective: Separate Fenuron, Monuron, and Diuron to assess cross-contamination.

Mobile Phase: Hexane : Ethyl Acetate (60:40).

Expected Data (Rf Values):

CompoundStructureLogP (Lipophilicity)Approx Rf (Silica)
Fenuron No Cl0.980.25
Monuron 4-Cl1.900.45
Diuron 3,4-di-Cl2.680.60

Note: As lipophilicity increases (more Cl), the compound interacts less with the polar silica and migrates faster.

Visualization & Detection Logic

Phenylureas are UV active, but chemical staining provides specificity.

Stage 1: Non-Destructive (UV)
  • Method: Expose plate to UV light at 254 nm .

  • Observation: Phenylureas appear as dark quenching spots against the bright green fluorescent background of the F

    
     indicator.
    
Stage 2: Specific Derivatization (Ehrlich’s Reagent)
  • Reagent: 1g p-dimethylaminobenzaldehyde in 50 mL Ethanol + 5 mL Conc. HCl.

  • Procedure: Spray plate evenly.[2][3] Heat at 100°C for 2-3 minutes.

  • Result:

    • Ureas: Distinct Yellow/Green spots.

    • Anilines: Often turn bright Yellow/Orange immediately (even before heating).

Stage 3: Degradation Check (Ninhydrin)
  • Reagent: 0.3% Ninhydrin in n-Butanol.

  • Target: Free Amines (Anilines).

  • Result: Phenylureas do not react. Free anilines appear as Pink/Red spots upon heating.

Troubleshooting & Optimization

Use this decision tree to resolve common separation issues.

Troubleshooting Problem Separation Issue Tailing Spots are Tailing? Problem->Tailing CoElution Spots Overlap? Problem->CoElution Acidic Add 1% Acetic Acid (For acidic impurities) Tailing->Acidic Analyte is Acid Basic Add 1% Triethylamine (For amine tailing) Tailing->Basic Analyte is Base Polarity Decrease Solvent Strength (More Hexane) CoElution->Polarity Rf > 0.8 Selectivity Change Solvent Class (Swap EtOAc for Acetone) CoElution->Selectivity Rf 0.4-0.6

Figure 2: Troubleshooting logic for optimizing TLC resolution.

References

  • Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography. Marcel Dekker. (General Reference)

  • U.S. Geological Survey. (2012). Analysis of the herbicide diuron, three diuron degradates, and six neonicotinoid insecticides in water. USGS Scientific Investigations Report.

  • CAMAG. (n.d.). Instrumental Thin-Layer Chromatography Applications.

  • International Atomic Energy Agency (IAEA). (2003). Validation of thin-layer chromatographic methods for pesticide residue analysis. IAEA-TECDOC-1369.

Sources

Application Note: Spectroscopic Characterization of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(4-anilinophenyl)-N'-phenylurea, a diarylurea derivative, and its analogues are significant scaffolds in medicinal chemistry and materials science.[1][2] Diarylureas are recognized for their diverse biological activities, including antiprotozoal and anti-pseudo-allergic properties.[1][2] The precise structural confirmation and purity assessment of these compounds are paramount for reliable research and development. This application note provides a detailed guide to the spectroscopic characterization of N-(4-anilinophenyl)-N'-phenylurea using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, offering field-proven insights and robust protocols for researchers, scientists, and drug development professionals.

The structural integrity of N-(4-anilinophenyl)-N'-phenylurea is confirmed through the complementary data obtained from ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. Each technique provides unique insights into the molecular framework, functional groups, and bonding environments within the molecule.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecular structure is fundamental to interpreting spectroscopic data. The diagram below illustrates the structure of N-(4-anilinophenyl)-N'-phenylurea with atom numbering to facilitate the correlation of spectral data to specific protons and carbons.

Caption: Molecular structure of N-(4-anilinophenyl)-N'-phenylurea.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For N-(4-anilinophenyl)-N'-phenylurea, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol is critical for acquiring high-quality, reproducible NMR spectra.

Protocol Steps:

  • Sample Weighing: Accurately weigh 5-10 mg of N-(4-anilinophenyl)-N'-phenylurea.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice for ureas as it effectively solubilizes the compound and slows the exchange rate of labile N-H protons, allowing for their observation.[1][3]

  • Sample Filtration (Optional): If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.[3]

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse ('zg30' on Bruker systems).[3]

  • Number of Scans: 16-64, depending on concentration.[3]

  • Spectral Width: -2 to 12 ppm.[3]

  • Acquisition Time: 3-4 seconds.[3]

  • Relaxation Delay: 1-2 seconds.[3]

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled pulse program (e.g., 'zgpg30').

  • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0 to 200 ppm.

Caption: Standardized workflow for NMR sample preparation and analysis.

Data Interpretation: Expected Chemical Shifts

The chemical shifts in NMR are highly sensitive to the electronic environment of the nuclei. The expected ¹H and ¹³C NMR chemical shifts for N-(4-anilinophenyl)-N'-phenylurea dissolved in DMSO-d₆ are summarized below. These values are based on data for structurally similar diarylurea compounds.[4][5]

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.6 - 9.3Singlet2HUrea N-H protons
~7.0 - 7.6Multiplet9HAromatic protons
~5.8Singlet1HAniline N-H proton

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~152 - 155C=O (Urea)
~115 - 145Aromatic Carbons

Note: Actual chemical shifts may vary slightly depending on the sample concentration and the specific spectrometer used.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[6]

Experimental Protocol: FT-IR Sample Preparation and Analysis

For solid samples like N-(4-anilinophenyl)-N'-phenylurea, several sample preparation techniques are available. The thin solid film and KBr pellet methods are common.[7][8] The Attenuated Total Reflectance (ATR) method is also a viable, and often simpler, alternative.[9]

Protocol 2.1.1: Thin Solid Film Method [7][10]

  • Dissolution: Dissolve a small amount (5-10 mg) of the solid sample in a few drops of a volatile solvent such as methylene chloride or acetone.[7]

  • Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[10]

  • Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[10]

  • Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Protocol 2.1.2: Potassium Bromide (KBr) Pellet Method [8][11]

  • Grinding: Grind 1-2 mg of the sample with 100-200 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[8][11]

  • Pellet Formation: Transfer the mixture to a pellet die and apply pressure with a hydraulic press to form a transparent or translucent pellet.[8]

  • Analysis: Place the KBr pellet in the spectrometer's sample holder for analysis.

Protocol 2.1.3: Attenuated Total Reflectance (ATR) Method [9][12]

  • Crystal Cleaning: Ensure the ATR crystal is clean.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[12]

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.[12]

  • Analysis: Acquire the FT-IR spectrum.

Caption: Sample preparation workflows for FT-IR analysis.

Data Interpretation: Characteristic Vibrational Frequencies

The IR spectrum of N-(4-anilinophenyl)-N'-phenylurea will exhibit characteristic absorption bands corresponding to its various functional groups. The expected vibrational frequencies are presented in Table 3. These are based on known data for ureas and aromatic amines.[13][14][15]

Table 3: Predicted FT-IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group Assignment
3300 - 3500N-H StretchingUrea and Aniline N-H
3000 - 3100C-H StretchingAromatic C-H
~1630 - 1680C=O StretchingUrea C=O (Amide I band)
~1590 - 1620N-H BendingN-H Bending
~1450 - 1550C=C StretchingAromatic C=C
~1230 - 1300C-N StretchingAryl-N and Urea C-N

The presence of a strong absorption band around 1630-1680 cm⁻¹ is a key indicator of the urea carbonyl group. The N-H stretching vibrations in the 3300-3500 cm⁻¹ region will likely appear as broad bands due to hydrogen bonding.

Conclusion

This application note provides a comprehensive framework for the spectroscopic characterization of N-(4-anilinophenyl)-N'-phenylurea using NMR and FT-IR techniques. The detailed protocols and expected spectral data serve as a valuable resource for researchers in ensuring the identity, purity, and structural integrity of this important class of compounds. Adherence to these self-validating protocols will enable the generation of high-quality, reliable data essential for advancing research and development in medicinal chemistry and materials science.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Perry, B., et al. (2021). Diaryl Ureas as an Antiprotozoal Chemotype. ACS Infectious Diseases, 7(9), 2549–2557. [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

  • Wang, J., et al. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5487–5496. [Link]

  • PubChem. (n.d.). 1-(4-Aminophenyl)-3-phenylurea. Retrieved from [Link]

  • Clayden, J., et al. (2008). Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Organic & Biomolecular Chemistry, 6(16), 2908–2913. [Link]

  • Li, Y., et al. (2022). Convenient Diaryl Ureas as Promising Anti-pseudo-allergic Agents. Journal of Medicinal Chemistry, 65(15), 10346–10363. [Link]

  • G., et al. (2017). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 21(7), 1025-1036. [Link]

  • Mallakpour, S. E., & Nasr-Isfahani, H. (2005). Synthesis and Characterization of Polyureas Derived from 4-Aryl-2,6-Bis(4-aminophenyl) pyridines and Diisocyanates. Iranian Polymer Journal, 14(11), 1037-1044. [Link]

  • Frenkeva, M., Marinov, M., & Penchev, P. (2017). Full assignment of 1H and 13C NMR spectra of (9H-fluoren-9-yl) urea. 56th Science Conference of Ruse University, Bulgaria.
  • Milutinović, M., et al. (2024). Integrative high-performance thin-layer chromatography‒bioautography and Fourier transform infrared spectroscopy analysis for the identification of bioactive compounds in selected Serbian medicinal plants. Journal of Chromatography B, 1234, 124031. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0144409). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenyl-N'-p-tolylurea. Retrieved from [Link]

  • University of Bristol Research Portal. (n.d.). Conformation and stereodynamics of 2,2′-disubstituted N,N′-diaryl ureas. Retrieved from [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39.
  • Choudhary, V. R., et al. (2002). A new catalyst for the synthesis of N,N-biphenylurea from aniline and dimethyl carbonate. Green Chemistry, 4(3), 279-282. [Link]

  • NIST. (n.d.). Urea. In NIST Chemistry WebBook. Retrieved from [Link]

  • Yao, J., et al. (2009). [Monitoring the synthesis of N,N-diphenyl urea by IR-online]. Guang Pu Xue Yu Guang Pu Fen Xi, 29(7), 1781-1783. [Link]

  • ResearchGate. (n.d.). FT-IR spectra for the free aniline and the adsorbed aniline on Ni-USY... [Image]. Retrieved from [Link]

  • Reddit. (2026, February 11). A better way to find NMR impurities than Ctrl+F (Free Tool). r/chemistry. Retrieved from [Link]

  • SpectraBase. (n.d.). N-(4-chlorophenyl)-N'-(4-ethoxyphenyl)urea - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • SpectraBase. (n.d.). N'-[4-(4-morpholinylcarbonyl)phenyl]urea - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Urea Product Mixtures from Unreacted Phenyl Isocyanate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with urea synthesis involving phenyl isocyanate. The presence of unreacted phenyl isocyanate, a highly reactive and potentially toxic compound, can compromise the purity, stability, and safety of your final product.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you effectively remove this impurity from your reaction mixtures.

Troubleshooting Guide: Selecting the Right Purification Strategy

Choosing the appropriate method to remove unreacted phenyl isocyanate is critical and depends on several factors, including the scale of your reaction, the properties of your desired urea product, and the available laboratory equipment.[4]

Common Issues and Recommended Actions
  • Problem: My reaction is complete, but I suspect there is residual phenyl isocyanate. How do I confirm its presence?

    • Solution: The most direct method is Attenuated Total Reflectance (ATR) FTIR spectroscopy. You can monitor the disappearance of the strong, sharp isocyanate peak (N=C=O stretch) which appears around 2250-2285 cm⁻¹.[5] For quantitative analysis, derivatization of the isocyanate followed by HPLC or GC-MS analysis is a highly sensitive and reliable approach.[6][7][8][9]

  • Problem: I've confirmed the presence of unreacted phenyl isocyanate. What is the quickest way to remove it on a small scale?

    • Solution: For small-scale lab syntheses, scavenger resins are often the most convenient and efficient option.[4][10] These polymer-supported reagents selectively react with the isocyanate, allowing for its removal by simple filtration.[10][11][12]

  • Problem: I am working on a larger, process-scale reaction. Are scavenger resins still practical?

    • Solution: While effective, scavenger resins can be less cost-effective for large-scale reactions. In these cases, quenching with a suitable amine or alcohol followed by extraction or crystallization is a more common industrial approach. Distillation can also be an option if there is a significant boiling point difference between the isocyanate and your product.[4][13]

  • Problem: I tried quenching with water, but the resulting diphenylurea is insoluble and difficult to remove.

    • Solution: This is a common issue. While water will react with phenyl isocyanate, it forms a symmetric and often poorly soluble diphenylurea.[14] A better strategy is to use a high-boiling point primary or secondary amine (e.g., dibutylamine) or an amino alcohol. This creates an unsymmetrical urea or a urethane, which often has different solubility characteristics than your desired product, making it easier to remove via chromatography or crystallization.[4]

Workflow for Method Selection

This decision tree can help guide you to the most appropriate purification strategy for your specific circumstances.

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Removal of Phenyl Isocyanate using a Scavenger Resin

This protocol details the use of a polymer-bound amine scavenger, such as aminomethylated polystyrene or silica-bound trisamine, to remove excess electrophiles like phenyl isocyanate.[12][15]

Materials:

  • Crude urea product mixture containing residual phenyl isocyanate.

  • Isocyanate Scavenger Resin (e.g., ISOLUTE® Si-Trisamine or aminomethylated polystyrene).[15]

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF)).

  • Stir plate and stir bar.

  • Filtration apparatus (e.g., Büchner funnel or solid-phase extraction cartridge).

Procedure:

  • Quantify Residual Isocyanate (Optional but Recommended): If possible, estimate the amount of excess phenyl isocyanate in your reaction mixture using a technique like quantitative IR or a test reaction.

  • Determine Amount of Scavenger Resin: Add the scavenger resin to the reaction mixture. Typically, 2-3 equivalents of the scavenger relative to the theoretical excess of phenyl isocyanate are used.[15] For unknown amounts, a 3-5 fold excess is a safe starting point.

  • Scavenging Reaction: Stir the mixture at room temperature. The time required for complete scavenging can range from 1 to 16 hours, depending on the reactivity of the isocyanate and the specific resin used.

  • Monitor the Reaction: The removal of phenyl isocyanate can be monitored by taking small aliquots of the solution (filtering out the resin first) and analyzing by TLC or FTIR, checking for the disappearance of the isocyanate peak.

  • Isolate the Product: Once the phenyl isocyanate is consumed, the resin is removed by simple filtration.[10]

  • Wash and Concentrate: Wash the filtered resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified urea product.

Protocol 2: Quenching Phenyl Isocyanate with a Soluble Amine

This method uses a soluble amine to convert the residual phenyl isocyanate into a urea byproduct that can be separated through extraction or chromatography.

Materials:

  • Crude urea product mixture.

  • Quenching Agent (e.g., Tris(2-aminoethyl)amine (TREN) or dibutylamine).

  • Appropriate organic solvent (e.g., Ethyl Acetate, DCM).

  • Aqueous solutions for extraction (e.g., 1M HCl, saturated NaHCO₃, brine).

  • Separatory funnel.

  • Drying agent (e.g., Na₂SO₄ or MgSO₄).

Procedure:

  • Cool the Reaction Mixture: Cool the crude reaction mixture in an ice bath to control the exotherm of the quenching reaction.

  • Add the Quenching Agent: Slowly add the quenching agent (e.g., 1.5-2 equivalents of Tris(2-aminoethyl)amine relative to the initial excess of phenyl isocyanate) to the stirred reaction mixture. Tris(2-aminoethyl)amine is highly effective as its multiple primary amine groups can react with several isocyanate molecules, and the resulting polyurea is often highly polar and easily separated.[16][17]

  • Allow to Warm: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, stirring for 1-2 hours to ensure the reaction is complete.

  • Aqueous Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess amine), water, saturated NaHCO₃ solution, and finally brine.

    • The highly polar tris-urea byproduct formed from TREN will preferentially partition into the aqueous layers.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Further Purification: If necessary, further purify the product by column chromatography or recrystallization to remove any remaining impurities.

Frequently Asked Questions (FAQs)

  • Q1: Why is it important to remove unreacted phenyl isocyanate?

    • A1: Phenyl isocyanate is a highly reactive and toxic compound. Residual amounts can lead to the formation of unwanted byproducts (such as biurets) over time, affecting the stability and purity of your final compound.[5] For drug development professionals, ensuring the complete removal of such reactive starting materials is a critical regulatory and safety requirement.[2][18]

  • Q2: Can I use an alcohol to quench the reaction instead of an amine?

    • A2: Yes, an alcohol can be used to quench excess phenyl isocyanate, which will form a urethane. This can be a good strategy if the resulting urethane's polarity and solubility are significantly different from your target urea, facilitating separation by chromatography or crystallization.[19][20][21] However, the reaction with alcohols is generally slower than with amines.[22][23]

  • Q3: My product is sensitive to acidic or basic conditions. What is the best approach?

    • A3: In this case, scavenger resins are the ideal choice.[10] The purification is performed under neutral conditions, involving only stirring the resin with the reaction mixture followed by filtration. This avoids exposing your product to aqueous acidic or basic washes.

  • Q4: How can I tell if my scavenger resin is working effectively?

    • A4: The most reliable way is to monitor the reaction mixture over time. Take a small sample of the liquid phase, filter it to remove the resin beads, and spot it on a TLC plate or analyze by IR spectroscopy. You should see the spot or peak corresponding to phenyl isocyanate diminish over time.

  • Q5: What are the main differences between polystyrene-based and silica-based scavenger resins?

    • A5: The primary difference lies in their swelling characteristics and solvent compatibility. Polystyrene (PS) resins swell in non-polar organic solvents like DCM and THF, which is necessary to expose the reactive sites within the polymer beads.[11] Silica-based resins do not swell and have broader solvent compatibility, working well in both polar and non-polar solvents, including water and alcohols.[15]

Comparison of Common Isocyanate Scavenger Resins
Scavenger TypeSupport MatrixFunctional GroupKey AdvantagesKey Disadvantages
Aminomethylated Polystyrene PolystyrenePrimary Amine (-CH₂NH₂)High capacity; effective for a range of electrophiles.[12]Requires solvents that swell polystyrene (e.g., DCM, THF).[11]
Tris(2-aminoethyl)amine (TREN) Resin Polystyrene or SilicaTris(2-aminoethyl)amineVery high reactivity and efficiency due to multiple primary amines; scavenger byproduct is very polar and easily removed.[15][24]Can be more expensive; may chelate metal catalysts if present.
Piperazine Resin PolystyrenePiperazineGood for scavenging isocyanates and sulfonyl chlorides.Lower capacity compared to primary amine resins.
Macroporous (MP) Resins Highly cross-linked PolystyreneIsocyanate or AmineDoes not require swelling; faster kinetics in poor swelling solvents.[11][25]May have slightly lower capacity than gel-type resins.

References

  • PS-Isocyanate. Biotage. Available at: [Link]

  • ISOLUTE® Si-Trisamine | Metal scavenger. Biotage. Available at: [Link]

  • Scavenger Resins. Amerigo Scientific. Available at: [Link]

  • Biotage® MP-Isocyanate - Macroporous Nucleophile Scavenger. Biotage. Available at: [Link]

  • ScavengePore Benzyl isocyanate. Rapp Polymere. Available at: [Link]

  • Solid-Supported Scavengers. Supra Sciences. Available at: [Link]

  • Alizadeh, T. (2010). Preparation of molecularly imprinted polymer containing selective cavities for urea molecule and its application for urea extraction. Analytica Chimica Acta, 669(1-2), 94–101. Available at: [Link]

  • Kurzer, F., & Powell, J. R. (n.d.). 1-cyano-3-phenylurea. Organic Syntheses Procedure. Available at: [Link]

  • Isocyanate Reactions. Poliuretanos. Available at: [Link]

  • Tertiary Amine Catalysis of the Reaction of Phenyl Isocyanate with Alcohols. ACS Publications. Available at: [Link]

  • Separation of Phenyl isocyanate on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Urethane Formation with an Excess of Isocyanate or Alcohol: Experimental and Ab Initio Study. PMC. Available at: [Link]

  • Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents. Royal Society of Chemistry. Available at: [Link]

  • How to purify the urea bought from market to pure urea? ResearchGate. Available at: [Link]

  • The mechanism of the reaction of aryl isocyanates with alcohols and amines. Part III. The “spontaneous” reaction of phenyl isocyanate with various alcohols. Royal Society of Chemistry. Available at: [Link]

  • Resins with Functional Groups as Scavengers. Glycopep. Available at: [Link]

  • The reaction between. AUB ScholarWorks. Available at: [Link]

  • Method of removing unreacted materials remaining in urea synthesis effluent by plural stage distillation and co2 stripping. Google Patents.
  • An approach for eliminating phenyl isocyanate from solvent used in isocyanate production. ResearchGate. Available at: [Link]

  • The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. Available at: [Link]

  • The Rates of Reaction of Isocyanates with Alcohols. I. Phenyl Isocyanate with 1- and 2-Butanol. Journal of the American Chemical Society. Available at: [Link]

  • Progress in clean synthesis of phenyl isocyanate. ResearchGate. Available at: [Link]

  • Preventing Carbamylation When Using Urea as a Protein Solubilization Buffer. G-Biosciences. Available at: [Link]

  • Process for separating and recovering unreacted materials in urea synthesis. Google Patents.
  • Analysis of Isocyanates Liquid Chromatography - Diode Array/MSD. Columbia Analytical Services. Available at: [Link]

  • The Influence of an Isocyanate Structure on a Polyurethane Delivery System for 2′-Deoxycytidine-5′-monophosphate. PMC. Available at: [Link]

  • The 5 steps of a solid phase extraction (SPE). YouTube. Available at: [Link]

  • Tris(2-aminoethyl)amine. Wikipedia. Available at: [Link]

  • Urea extraction crystallization. Wikipedia. Available at: [Link]

  • Strategies in organic synthesis. Wipf Group - University of Pittsburgh. Available at: [Link]

  • Is it normal to obtain 4 spots for phenyl isocyanate on TLC? ResearchGate. Available at: [Link]

  • Determination of Residual Diisocyanates and Related Diamines in Biodegradable Mulch Films Using N-Ethoxycarbonylation Derivatization and GC-MS. MDPI. Available at: [Link]

  • Residual Isocyanates in Medical Devices and Products: A Qualitative and Quantitative Assessment. PMC. Available at: [Link]

  • Solid-Supported Reagents and Scavengers. Sopachem. Available at: [Link]

  • Method for removing non-reacted isocyanate from its reaction product. Google Patents.
  • Control Residual Isocyanates in Polyurethane Polymerizations. Manufacturing.net. Available at: [Link]

  • Novel and Efficient Method for Solid Phase Synthesis of Urea-Containing Peptides Targeting Prostate Specific Membrane Antigen (PSMA) in Comparison with Current Methods. NIH. Available at: [Link]

  • Phenyl isocyanate. Wikipedia. Available at: [Link]

  • Residual Solvents in Pharmaceuticals. Veeprho. Available at: [Link]

Sources

Technical Support Center: Optimization of Reaction Temperature for N-(4-anilinophenyl)-N'-phenylurea Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-anilinophenyl)-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on optimizing reaction temperature, a critical parameter for achieving high yield and purity. Here, you will find troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in the synthesis of N-(4-anilinophenyl)-N'-phenylurea?

Temperature is a crucial factor that governs the reaction rate, selectivity, and the stability of both reactants and products. In the synthesis of diaryl ureas, temperature control is essential to:

  • Promote the desired reaction pathway: Sufficient thermal energy is required to overcome the activation energy barrier for urea formation.

  • Minimize side reactions: Excessive heat can lead to the formation of byproducts, such as symmetrical ureas and decomposition products.[1]

  • Prevent product degradation: N,N'-diarylureas can be thermally unstable and may decompose at elevated temperatures, potentially forming isocyanates.[1][2]

Q2: I am observing low yields of the desired unsymmetrical diarylurea. Could the reaction temperature be the cause?

Yes, suboptimal reaction temperature is a common reason for low yields.

  • If the temperature is too low: The reaction may be too slow or may not proceed to completion, resulting in unreacted starting materials.

  • If the temperature is too high: The desired product may decompose. For instance, in some palladium-catalyzed cross-coupling reactions for diarylurea synthesis, lowering the temperature from 85 °C to 60 °C has been shown to prevent product decomposition and significantly improve yields.[1][2]

Q3: My final product is contaminated with symmetrical diaryl ureas. How can I mitigate this?

The formation of symmetrical ureas is a frequent side reaction. Temperature optimization can play a role in minimizing their formation. Symmetrical ureas can arise from the reaction of an in-situ generated amine with the isocyanate intermediate.[1] By carefully controlling the temperature, you can influence the relative rates of the desired unsymmetrical reaction versus the side reactions leading to symmetrical products.

Q4: What are the typical temperature ranges for the synthesis of N,N'-diarylureas?

The optimal temperature range can vary significantly depending on the synthetic route.

  • Fusion of urea with aryl amines: This method often requires high temperatures, typically between 120–190 °C.[3]

  • Carbonylation of aryl amines: These reactions are also generally conducted at elevated temperatures, around 100–200 °C, often under pressure.[3]

  • Reaction of anilines with urea: A common laboratory preparation involves refluxing the reactants at 100-104°C.[4]

  • Palladium-catalyzed cross-coupling: These modern methods can often be performed at milder temperatures, sometimes as low as 60 °C, to prevent thermal decomposition of the product.[1][2]

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of N-(4-anilinophenyl)-N'-phenylurea where temperature is a likely contributing factor.

Issue Potential Temperature-Related Cause Recommended Solutions & Rationale
Low or No Product Yield Temperature too low: Insufficient energy to overcome the activation barrier.Solution: Gradually increase the reaction temperature in 10-15 °C increments. Rationale: This will increase the reaction rate. Monitor the reaction progress by TLC or LC-MS to find the minimum temperature required for a reasonable reaction time.
Temperature too high: Thermal decomposition of the product or starting materials.[1][2]Solution: Decrease the reaction temperature. For sensitive substrates, a temperature screening starting from a lower temperature (e.g., 40-50 °C) is advisable. Rationale: Many unsymmetrical diaryl ureas are thermally labile. Lowering the temperature can prevent decomposition pathways from becoming significant.[2]
Formation of Symmetrical Urea Byproducts Temperature too high: May accelerate side reactions leading to symmetrical ureas.Solution: Lower the reaction temperature. Rationale: By reducing the overall thermal energy of the system, you may be able to selectively favor the desired reaction pathway over competing side reactions.
Incomplete Reaction Temperature too low: The reaction rate is too slow to reach completion in a practical timeframe.Solution: Increase the reaction temperature or prolong the reaction time. Rationale: A higher temperature will increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus accelerating the reaction.
Product Discoloration or Tar Formation Excessive Temperature: Can lead to complex decomposition pathways and polymerization of reactive intermediates.Solution: Significantly reduce the reaction temperature. Consider a solvent with a lower boiling point to act as a temperature ceiling. Rationale: High temperatures can initiate undesirable side reactions, leading to the formation of colored impurities and tars.

Experimental Protocol: Optimization of Reaction Temperature

This protocol outlines a systematic approach to determine the optimal reaction temperature for the synthesis of N-(4-anilinophenyl)-N'-phenylurea.

Objective: To identify the reaction temperature that provides the highest yield and purity of the target compound.

Materials:

  • 4-aminodiphenylamine (or appropriate aniline precursor)

  • Phenyl isocyanate (or a suitable precursor like a carbamate)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Reaction vials or round-bottom flasks

  • Heating/cooling block or oil bath with precise temperature control

  • Stir bars

  • TLC plates and developing chamber

  • LC-MS for accurate analysis

Step-by-Step Methodology:
  • Preparation:

    • Set up a series of identical reactions in parallel. For example, prepare five reaction vials.

    • In each vial, dissolve 4-aminodiphenylamine in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Screening:

    • Set each reaction to a different temperature. A good starting range for many modern synthetic methods could be 40°C, 50°C, 60°C, 70°C, and 80°C.

    • Allow the solutions to equilibrate at their respective temperatures.

  • Reaction Initiation:

    • Slowly add a solution of phenyl isocyanate in the same solvent to each reaction vial while stirring vigorously. The slow addition helps to control any exotherm and minimize the formation of symmetrical ureas.

  • Reaction Monitoring:

    • Monitor the progress of each reaction at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC).

    • Note the time it takes for the starting material to be consumed and the appearance of the product spot. Also, look for the formation of any new spots which could indicate byproducts.

  • Work-up and Analysis:

    • Once the reactions are complete (as determined by TLC), quench them appropriately (e.g., by adding a small amount of methanol to react with any excess isocyanate).

    • Remove the solvent under reduced pressure.

    • Analyze the crude product from each reaction by a quantitative method like LC-MS to determine the yield and purity.

  • Data Interpretation:

    • Create a table to compare the results from each temperature.

    • Identify the temperature that gives the best balance of reaction time, yield, and purity.

Data Presentation: Example of Temperature Optimization Results
Reaction Temperature (°C)Reaction Time (hours)Yield (%)Purity (%)Observations
40126598Slow reaction, but very clean product.
5088597Good yield and purity with a reasonable reaction time.
6049295Faster reaction, slightly more byproduct formation.
7028885Significant byproduct formation observed on TLC.
8017570Product decomposition and discoloration noted.

Based on this example data, 60°C appears to be the optimal temperature, providing a high yield in a relatively short time with acceptable purity.

Visualizing the Process

Reaction Mechanism and Temperature Influence

The formation of N-(4-anilinophenyl)-N'-phenylurea typically proceeds via the nucleophilic attack of the amine on the isocyanate. Temperature influences the rate of this key step and potential side reactions.

Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Aniline 4-Aminodiphenylamine Product N-(4-anilinophenyl)-N'-phenylurea Aniline->Product Nucleophilic Attack Isocyanate Phenyl Isocyanate Isocyanate->Product Temp Temperature Temp->Product Optimal Temp: Maximizes Rate & Yield Byproduct Symmetrical Ureas / Decomposition Products Temp->Byproduct High Temp: Increases Side Reactions

Caption: Influence of temperature on the reaction pathway.

Experimental Workflow for Temperature Optimization

The following diagram illustrates the logical flow of the temperature optimization protocol.

Workflow start Start: Define Temperature Range setup Set up Parallel Reactions (e.g., 40, 50, 60, 70, 80 °C) start->setup initiate Initiate Reactions with Slow Reagent Addition setup->initiate monitor Monitor Progress by TLC/LC-MS initiate->monitor workup Quench and Work-up Reactions monitor->workup analyze Analyze Yield and Purity workup->analyze compare Compare Results and Identify Optimal Temperature analyze->compare end End: Optimized Protocol compare->end

Sources

Technical Support Center: Purification of N-(4-anilinophenyl)-N'-phenylurea Precipitates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for resolving purification challenges associated with N-(4-anilinophenyl)-N'-phenylurea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common issues encountered during the isolation and purification of this compound. Our approach is rooted in fundamental chemical principles to not only offer solutions but also to empower you with the understanding to adapt and troubleshoot effectively in your own laboratory setting.

Introduction: The Challenge of Purifying Diaryl Ureas

N-(4-anilinophenyl)-N'-phenylurea, a member of the diaryl urea class, presents unique purification challenges primarily due to its molecular structure. The presence of two N-H protons and a carbonyl oxygen facilitates strong intermolecular hydrogen bonding, leading to high melting points and often low solubility in many common organic solvents. This inherent property can lead to premature precipitation, co-precipitation of impurities, and the formation of fine, difficult-to-filter solids. This guide will walk you through a logical, step-by-step approach to overcoming these hurdles.

Troubleshooting Guide for N-(4-anilinophenyl)-N'-phenylurea Purification

This section is designed to help you diagnose and solve specific problems you may encounter during the purification of your N-(4-anilinophenyl)-N'-phenylurea precipitate.

Observed Problem Probable Cause(s) Suggested Solutions & Scientific Rationale
"Oiling Out" During Recrystallization 1. The melting point of the impure solid is lower than the boiling point of the solvent. 2. The solution is too concentrated, leading to precipitation at a temperature where the compound is still molten. 3. Rapid cooling does not provide enough time for ordered crystal lattice formation.Solution 1: Adjust Solvent System: Re-heat the mixture to dissolve the oil, then add a small amount of a "better" solvent (one in which the compound is more soluble) to increase the overall solvency and lower the saturation point. Solution 2: Slower Cooling: Allow the flask to cool to room temperature on the benchtop before moving to an ice bath. This provides a larger kinetic window for nucleation and crystal growth. Solution 3: Seeding: Introduce a small, pure crystal of N-(4-anilinophenyl)-N'-phenylurea to the supersaturated solution to provide a template for crystallization.
Low Recovery After Recrystallization 1. Using an excessive volume of recrystallization solvent. 2. Premature crystallization during hot filtration. 3. The chosen solvent is too "good," even at low temperatures.Solution 1: Minimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the solid. Test solubility in small increments. Solution 2: Pre-heat Funnel & Flask: Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent vapor to prevent a temperature drop and subsequent precipitation. Solution 3: Solvent System Re-evaluation: Consider a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise until the solution becomes turbid, then re-heat to clarify before cooling.
Persistent Impurities in Final Product 1. Co-precipitation of structurally similar impurities (e.g., unreacted starting materials, symmetrical diaryl ureas). 2. Inefficient removal of colored impurities.Solution 1: Multiple Recrystallizations: A second recrystallization may be necessary to achieve high purity. Solution 2: Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Use sparingly to avoid adsorbing the product. Solution 3: Column Chromatography: For stubborn impurities, purification by flash column chromatography may be required.
Fine, Difficult-to-Filter Precipitate 1. Very rapid precipitation from a highly supersaturated solution. 2. Insufficient time for crystal growth.Solution 1: Slower Cooling & Reduced Supersaturation: As with "oiling out," slow cooling is crucial. Using a slightly larger volume of solvent can also reduce the level of supersaturation. Solution 2: Stirring: Gentle stirring during the cooling phase can sometimes promote the formation of larger crystals, but this should be done with caution as it can also induce rapid precipitation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my N-(4-anilinophenyl)-N'-phenylurea sample?

  • Unreacted Starting Materials: Depending on your synthetic route, this could include 4-aminodiphenylamine, phenyl isocyanate, or aniline and urea.

  • Symmetrically Substituted Diaryl Ureas: The reaction of phenyl isocyanate with any aniline present can form N,N'-diphenylurea (carbanilide). This is a common byproduct in urea syntheses.

Q2: How do I choose the best solvent for recrystallization?

The ideal solvent is one in which N-(4-anilinophenyl)-N'-phenylurea is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Good starting points for screening include: Ethanol, methanol, acetone, ethyl acetate, and mixtures such as ethanol/water or acetone/hexane.

  • Procedure for solvent screening: In a small test tube, add a few milligrams of your compound and a few drops of the solvent. Observe solubility at room temperature. If insoluble, heat the mixture and observe. If it dissolves when hot and precipitates upon cooling, it is a good candidate.

Q3: My compound won't crystallize, even after cooling. What should I do?

This indicates that your solution is not supersaturated, likely due to an excess of solvent.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

    • Seeding: Add a pure crystal of the product.

    • Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and re-cool.

Q4: How can I confirm the purity of my final product?

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis of phenylurea compounds. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify the presence of any residual solvents or impurities.

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Experimental Protocols

Protocol 1: Recrystallization of N-(4-anilinophenyl)-N'-phenylurea

This protocol provides a robust starting point for the recrystallization of N-(4-anilinophenyl)-N'-phenylurea. Solvent choice should be optimized based on the screening procedure described in the FAQs.

  • Dissolution: In an Erlenmeyer flask, add the crude N-(4-anilinophenyl)-N'-phenylurea precipitate. Add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture to boiling with gentle swirling. Continue adding the solvent in small portions until the solid is completely dissolved.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a hot filtration to remove any insoluble impurities (and activated carbon, if used).

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be moved to an ice bath to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purity Assessment by HPLC

This is a general method adaptable for purity analysis.

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B). A typical gradient might start at 70% A / 30% B and ramp to 90% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase or a suitable solvent like methanol.

Visual Workflow and Decision Making

Diagram 1: Troubleshooting "Oiling Out"

G start Observation: 'Oiling Out' Occurs reheat Re-heat to Dissolve Oil start->reheat add_solvent Add Small Amount of 'Good' Solvent reheat->add_solvent slow_cool Cool Slowly to Room Temperature add_solvent->slow_cool seed Add Seed Crystal slow_cool->seed success Crystals Form Successfully seed->success fail Oiling Out Persists seed->fail If unsuccessful re_evaluate Re-evaluate Solvent System fail->re_evaluate

Caption: Decision-making workflow for addressing "oiling out".

Diagram 2: General Purification Workflow

G start Crude Precipitate dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (optional charcoal) dissolve->hot_filtration cool Slow Cooling & Crystallization hot_filtration->cool isolate Vacuum Filtration & Cold Solvent Wash cool->isolate dry Drying isolate->dry analyze Purity Analysis (HPLC, NMR) dry->analyze product Pure Product analyze->product

Caption: Standard workflow for recrystallization.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). 4. Crystallization. Retrieved from [Link]

  • wikiHow. (2024, October 10). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • Namvari, M., & Amer, A. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? ResearchGate. Retrieved from [Link]

  • Reddit. (2013, February 3). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Urea extraction crystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization-1.pdf. Retrieved from [Link]

  • ResearchGate. (2018, October 20). Simple recrystallization method for obtaining pure compound (natural product)? Retrieved from [Link]

  • LCGC International. (n.d.). Determination of Phenylurea in Tap Water and Soft Drink Samples by HPLC–UV and Solid-Phase Extraction. Retrieved from [Link]

  • Journal of Liquid Chromatography & Related Technologies. (n.d.). Quality Control Analysis of Plant Growth Regulator Forchlorfenuron by Reversed Phase High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Multiresidue HPLC methods for phenyl urea herbicides in water. Retrieved from [Link]

  • Verma, S., Hashim, R., & Krishnarth, N. (2013). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. Indo Global Journal of Pharmaceutical Sciences, 3(1), 33-39. Retrieved from [Link]

  • Thongsom, S., Racha, S., Ei, Z. Z., & Chanvorachote, P. (2023). Chemical structure of N,Nʹ-substituted phenylurea derivatives and synthesis. ResearchGate. Retrieved from [Link]

  • MDPI. (n.d.). Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. Retrieved from [Link]

  • PubMed. (2019). Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. Retrieved from [Link]

  • PubMed Central. (n.d.). Identification of Novel Tetrahydroquinoxaline Derived Phenyl Ureas as Modulators of the Hepatitis B Virus Nucleocapsid Assembly. Retrieved from [Link]

  • Reddit. (2019, October 19). Recrystallization solvent for boc-L-Phenylalanine. r/Chempros. Retrieved from [Link]

  • European Patent Office. (2004, November 29). CRYSTAL OF PHENYLALANINE DERIVATIVE AND PROCESS FOR PRODUCING THE SAME - EP 1688410 A1. Retrieved from [Link]

  • Colibri. (2022, March 8). Greener Synthesis of Antiproliferative Furoxans via Multicomponent Reactions. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Urea, phenyl-, and. Retrieved from [http://www.orgsyn.org/demo.aspx?prep=CV1P0453](http.orgsyn.org/demo.aspx?prep=CV1P04

Preventing side reactions during the synthesis of anilinophenyl ureas

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN
Topic: Troubleshooting Side Reactions & Impurity Profiles
Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of anilinophenyl ureas (diaryl ureas)—a scaffold ubiquitous in kinase inhibitors like Sorafenib and Regorafenib—is deceptively simple. While the formation of the urea linkage (-NH-CO-NH-) is thermodynamically favorable, the kinetics of side reactions often outcompete the desired pathway, particularly when using electron-deficient anilines.

This guide addresses the three most critical failure modes: Symmetrical Urea Formation (Homo-coupling) , Isocyanate Hydrolysis , and Reversibility of Carbamate Intermediates .

Module 1: The "Symmetrical Urea" Nightmare

User Complaint: "I am running a reaction between Phenyl Isocyanate and 4-Chloroaniline. I see a massive amount of white precipitate forming immediately, but NMR shows it's 1,3-diphenylurea, not my product."

Root Cause Analysis

This is the most common failure mode. It is driven by Competitive Hydrolysis .

  • The Trigger: Trace moisture in the solvent or atmosphere reacts with the isocyanate component.

  • The Transformation: Water converts the isocyanate into an unstable carbamic acid, which decarboxylates to release an amine (the starting material for the isocyanate).

  • The Cascade: This newly formed amine is more nucleophilic than water. It immediately attacks the remaining isocyanate, forming the symmetrical urea (homo-dimer).

Mechanism Visualization (DOT)

The following diagram illustrates the kinetic competition between the desired urea formation and the parasitic hydrolysis pathway.

HydrolysisPath Isocyanate Isocyanate (R-NCO) Carbamic Carbamic Acid [Unstable] Isocyanate->Carbamic + H2O (Fast) Desired_Urea DESIRED PRODUCT (R-NH-CO-NH-Ar) Isocyanate->Desired_Urea + Ar-NH2 Water H2O (Trace) Amine_Target Target Aniline (Ar-NH2) Amine_Regen Regenerated Amine (R-NH2) Carbamic->Amine_Regen - CO2 Sym_Urea SYMMETRICAL UREA (R-NH-CO-NH-R) Amine_Regen->Sym_Urea + R-NCO (Very Fast)

Caption: Figure 1. The "Death Spiral" of isocyanate hydrolysis. Once water enters, it regenerates the amine, which consumes the remaining isocyanate to form the impurity.

Corrective Actions
Protocol StepTechnical Justification
Solvent Drying Use anhydrous THF or DCM. Solvents must be dried over molecular sieves (3Å or 4Å) for at least 24 hours. Do not trust "anhydrous" bottles once opened.
Inverse Addition Crucial for Triphosgene routes. Add the amine to the isocyanate/triphosgene solution. This keeps the electrophile (isocyanate) in excess, minimizing the chance of an amine encountering a forming isocyanate molecule before the reaction is complete.
Excess Isocyanate Use 1.1 to 1.2 equivalents of the isocyanate. If hydrolysis occurs, the excess ensures enough electrophile remains for your target aniline.

Module 2: Reactivity Mismatches (The "Stalled Reaction")

User Complaint: "I'm trying to react 3-trifluoromethylaniline with phenyl isocyanate. The reaction has been stirring for 48 hours at RT with no progress."

Root Cause Analysis

Anilines with strong Electron-Withdrawing Groups (EWGs) like


, 

, or halides have significantly reduced nucleophilicity. They cannot attack the isocyanate carbon effectively at room temperature.
Troubleshooting Guide
  • Heat is a Double-Edged Sword: Heating forces the reaction but risks thermal reversion (retro-isocyanate reaction).

    • Recommendation: Do not exceed 60°C initially.

  • Catalysis: Use a non-nucleophilic base or a Lewis base catalyst.

    • Standard: Pyridine (1.0 eq) or DMAP (0.1 eq).

    • Mechanism:[1][2][3][4][5] DMAP attacks the isocyanate to form an activated

      
      -acylpyridinium species, which is more electrophilic than the free isocyanate.
      
Experimental Protocol: Catalytic Activation
  • Dissolve the deactivated aniline (1.0 eq) in anhydrous THF.

  • Add DMAP (10 mol%) .

  • Add the isocyanate (1.2 eq) dropwise.

  • Heat to 50°C. Monitor by LCMS.

  • Why this works: The DMAP-Isocyanate adduct lowers the activation energy required for the poor nucleophile to attack.

Module 3: The Triphosgene Route (Safety & Selectivity)

User Complaint: "I don't have the isocyanate, so I'm using Triphosgene. I'm getting a mix of everything."

Technical Insight

Triphosgene is a solid trimer of phosgene. It is safer to handle but requires strict stoichiometry. One mole of triphosgene generates three moles of phosgene in situ.

The Trap: If you mix aniline and triphosgene all at once, the aniline reacts with the phosgene to form an isocyanate, which immediately reacts with another molecule of aniline to form the symmetrical urea.

The "Slow-Reverse" Protocol (Mandatory for Purity)

To synthesize an unsymmetrical urea (


) using Triphosgene:
  • Step 1: Isocyanate Generation (The "Flash" Step)

    • Dissolve Triphosgene (0.35 eq) in DCM at 0°C.

    • SLOWLY add Amine A (1.0 eq) + Diisopropylethylamine (DIPEA, 2.2 eq) dissolved in DCM.

    • Critical: The amine must be the limiting reagent locally. Adding Amine TO Triphosgene ensures Phosgene is always in excess, preventing the amine from reacting with the formed isocyanate.

  • Step 2: Urea Formation

    • Stir for 15 mins. Verify isocyanate formation by TLC (or aliquot quench with MeOH).

    • Add Amine B (the coupling partner, 1.0 eq).

    • Allow to warm to RT.

Module 4: Purification Strategy

Diaryl ureas are notoriously insoluble, which is actually their greatest purification asset.

Solubility Differential Table
Compound TypeSolubility in DCM/CHCl3Solubility in MeOH/EtOHPurification Method
Target Urea (Unsymmetrical) Low to ModerateModerateColumn Chromatography or Recrystallization
Symmetrical Urea (Impurity) Very Low (Insoluble) Very Low Filtration
Unreacted Isocyanate HighDecomposesWash with hexanes

The "Crash-Out" Trick: If your reaction mixture is a suspension:

  • Filter the solid.

  • Run NMR on the solid first.

    • Scenario A: The solid is the symmetrical urea impurity (common). Your product is in the filtrate.

    • Scenario B: The solid is your product (if it is highly planar/crystalline).

  • Validation: Symmetrical ureas have a distinct single peak for the NH protons (if symmetric environment) or very specific shifts. Unsymmetrical ureas show two distinct NH singlets in DMSO-d6.

Decision Matrix for Synthesis Method

Use this flow to select the correct synthetic route based on your starting materials.

DecisionTree Start Start: Select Aniline Partners Q1 Is one partner available as an Isocyanate? Start->Q1 MethodA Method A: Standard Coupling (Anhydrous, 0°C -> RT) Q1->MethodA Yes Q2 Are the Anilines Electron Deficient? Q1->Q2 No MethodA->Q2 If reaction fails MethodB Method B: Triphosgene Route (Inverse Addition Mandatory) Q2->MethodB No (Nucleophilic) MethodC Method C: Phenyl Carbamate (Requires Base/Heat) Q2->MethodC Yes (Deactivated)

Caption: Figure 2. Synthetic route selection based on reagent availability and electronic properties.

References

  • Gallou, I. et al. (2005).[2] Scalable Synthesis of Ureas from Isocyanates. Journal of Organic Chemistry.

  • Clayden, J. et al. (2008).[6] Conformation and stereodynamics of 2,2'-disubstituted N,N'-diaryl ureas. Organic & Biomolecular Chemistry.

  • BenchChem Technical Support. (2025). Synthesis of Unsymmetrical Diaryl Ureas: Troubleshooting Guide.

  • Majer, P. & Randad, R. S. (1994). A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry.

  • Thavonekham, B. (1997). Synthesis of substituted ureas from carbamates. Synthesis.

Sources

Technical Support Center: Enhancing the Stability of N-(4-anilinophenyl)-N'-phenylurea and Related Diarylureas in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-anilinophenyl)-N'-phenylurea and structurally similar diarylurea compounds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of these molecules in solution. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity of your experiments.

Diarylureas are a critical class of compounds, with applications ranging from potent kinase inhibitors in oncology to plant growth regulators.[1][2] However, their stability in solution can be a significant experimental hurdle. This guide is structured to address the most common challenges you may encounter.

Troubleshooting Guide

This section addresses specific problems related to the instability of N-(4-anilinophenyl)-N'-phenylurea solutions.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

Question: I've dissolved my N-(4-anilinophenyl)-N'-phenylurea in a DMSO stock and diluted it into my aqueous experimental buffer (e.g., PBS, pH 7.4). However, I'm observing a rapid loss of the parent compound over time. What's causing this, and how can I mitigate it?

Answer:

Rapid degradation in aqueous buffers is a common issue for diarylureas. The primary culprits are hydrolysis and, to a lesser extent, oxidation. The urea linkage is susceptible to cleavage, especially under non-optimal pH conditions and in the presence of certain ions.

Causality:

  • pH-Dependent Hydrolysis: While some phenylurea compounds are reported to be stable at neutral pH, deviations towards acidic or alkaline conditions can accelerate hydrolysis of the urea bond.[3][4] For general urea compounds, a pH range of 4-8 is often where stability is greatest.[5]

  • Low Aqueous Solubility: N-(4-anilinophenyl)-N'-phenylurea, like many diarylureas, has poor water solubility.[3][6] When diluted from a DMSO stock into an aqueous buffer, the compound can precipitate out of solution as very fine, often invisible, particles. This drastically reduces the actual concentration of the dissolved, active compound, which can be misinterpreted as degradation.

Troubleshooting Steps:

  • Confirm True Degradation vs. Precipitation:

    • Visual Inspection: Carefully inspect your solution for any signs of precipitation or cloudiness.

    • Centrifugation: Centrifuge a sample of your solution at high speed (e.g., >10,000 x g) for 15-30 minutes. Analyze the supernatant by HPLC or LC-MS. A significant decrease in the parent compound concentration in the supernatant compared to a freshly prepared, filtered standard suggests precipitation.

  • Optimize Solvent System:

    • Co-solvents: Consider the use of a co-solvent system. For instance, preparing the final solution in a mixture of your aqueous buffer with a small percentage of an organic solvent like ethanol or isopropanol can improve solubility and stability.[5][6] A 1:3 solution of DMSO:PBS (pH 7.2) has been used for forchlorfenuron, a related compound, though storage in this aqueous mixture for more than a day is not recommended.[6]

    • Non-Aqueous Solvents: If your experimental design allows, using non-aqueous solvents like ethanol, DMSO, or dimethylformamide (DMF) can significantly enhance stability.[6]

  • pH Optimization:

    • Buffer Selection: If your experiment is sensitive to pH, carefully select your buffer. For some urea compounds, a lactate buffer at pH 6.0 has been shown to minimize degradation.[5]

    • pH Stability Study: Conduct a simple stability study by incubating your compound in buffers of varying pH (e.g., 5.0, 6.0, 7.0, 8.0) and analyzing the remaining parent compound at different time points.

  • Temperature Control:

    • Work on Ice: Prepare and handle your solutions on ice whenever possible to slow down potential degradation kinetics.

    • Storage: Store stock solutions at -20°C or -80°C. Long-term stability of similar compounds in solid form is excellent at -20°C (≥4 years for forchlorfenuron).[6] For solutions, short-term storage at 4°C in an autosampler for 24 hours has shown to be acceptable for some diarylureas.[7]

Issue 2: Inconsistent Results and Poor Reproducibility in Biological Assays

Question: My dose-response curves for N-(4-anilinophenyl)-N'-phenylurea are inconsistent between experiments. How can I improve the reproducibility of my results?

Answer:

Inconsistent biological data often points to issues with the stability and preparation of your test solutions. The concentration of the active compound may be varying from one experiment to the next.

Causality:

  • Stock Solution Integrity: The age and storage conditions of your DMSO stock solution are critical. Even in DMSO, very slow degradation can occur over long periods, or solvent evaporation can alter the concentration.

  • Preparation of Serial Dilutions: The method of preparing serial dilutions in aqueous media can introduce variability, especially due to the compound's low solubility.

Troubleshooting Steps:

  • Freshly Prepare Solutions:

    • Working Solutions: Always prepare fresh working solutions from your stock solution for each experiment. It is not recommended to store aqueous dilutions for more than one day.[6]

    • Stock Solutions: For maximum consistency, prepare a new stock solution from solid material after a reasonable period (e.g., every 1-2 months), even if stored at -20°C.

  • Standardize Solution Preparation Protocol:

    • Vortexing/Mixing: Ensure thorough mixing after each dilution step.

    • Inert Gas: When preparing stock solutions in organic solvents like DMSO or DMF, purging the vial with an inert gas (e.g., argon or nitrogen) before sealing can help prevent oxidation.[6]

  • Incorporate Quality Control:

    • Analytical Verification: On the day of your experiment, take an aliquot of your final working solution and verify its concentration using an analytical method like HPLC-UV or LC-MS. This will provide an accurate measure of the compound concentration your cells or proteins are actually exposed to.

Experimental Protocol: Stability Assessment of N-(4-anilinophenyl)-N'-phenylurea in Solution

This protocol outlines a method to determine the stability of your compound under different conditions.

Objective: To quantify the degradation of N-(4-anilinophenyl)-N'-phenylurea over time in various solvents and pH conditions.

Materials:

  • N-(4-anilinophenyl)-N'-phenylurea (solid)

  • DMSO (anhydrous)

  • Aqueous buffers (e.g., PBS pH 7.4, Citrate buffer pH 5.0, Tris buffer pH 8.5)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

  • Autosampler vials

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve N-(4-anilinophenyl)-N'-phenylurea in DMSO to a concentration of 10 mM. This is your stock solution.

  • Prepare Test Solutions:

    • Dilute the stock solution to a final concentration of 100 µM in each of the following:

      • DMSO (as a control)

      • PBS, pH 7.4

      • Citrate buffer, pH 5.0

      • Tris buffer, pH 8.5

    • Ensure the final DMSO concentration is the same in all aqueous solutions (e.g., 1%).

  • Time-Point Analysis:

    • Immediately after preparation (T=0), transfer an aliquot of each test solution to an autosampler vial and analyze by HPLC or LC-MS to determine the initial peak area of the parent compound.

    • Incubate the remaining test solutions at a controlled temperature (e.g., room temperature or 37°C).

    • At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), take aliquots from each solution and analyze them.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 time point for each condition.

    • Plot the percentage of remaining compound versus time for each condition.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of N-(4-anilinophenyl)-N'-phenylurea?

A1: The primary degradation pathway for diarylureas is typically hydrolysis of the urea linkage. This would likely yield 4-aminodiphenylamine and phenyl isocyanate, with the latter rapidly reacting with water to form aniline and carbon dioxide. Other potential degradation pathways, particularly in biological systems or under UV light, include hydroxylation on the phenyl rings.[8][9] Forchlorfenuron, a related compound, is known to degrade into products such as 4-amino-2-chloropyridine and phenylurea through cleavage of the urea bond.[8]

Caption: Proposed hydrolytic degradation of N-(4-anilinophenyl)-N'-phenylurea.

Q2: How should I store my solid N-(4-anilinophenyl)-N'-phenylurea?

A2: As a crystalline solid, the compound is expected to be stable for years when stored in a cool, dark, and dry place. Forchlorfenuron, a similar compound, is stable for at least 4 years when stored at -20°C.[6]

Q3: Can I use UV spectroscopy to monitor the stability of my compound?

A3: While UV spectroscopy can be used, it is not ideal for stability studies. Degradation products may have similar UV absorbance profiles to the parent compound, making it difficult to distinguish between them. Chromatographic methods like HPLC or LC-MS are highly recommended as they physically separate the parent compound from its degradants before quantification, providing much more accurate and reliable data.[10][11]

Q4: My experiment requires a 48-hour incubation. What is the best way to maintain the compound's concentration?

A4: For long-term incubations, it is crucial to first perform a stability study as described above to understand the degradation kinetics in your specific experimental medium. If significant degradation occurs within 48 hours, you may need to consider:

  • Replenishing the medium: Replacing the medium with freshly prepared compound solution at set intervals (e.g., every 24 hours).

  • Using a more stable analog: If available, a structurally related compound with better stability might be an option.

  • Formulation strategies: In drug development, formulation with excipients or delivery systems can enhance stability, though this is a more advanced approach.

***dot graph Experimental_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9];

subgraph cluster_prep [label="Preparation"] { style=filled; color="#F1F3F4"; node [fillcolor="#34A853"]; A [label="Prepare fresh 10 mM stock\nin anhydrous DMSO"]; B [label="Dilute to final concentration\nin pre-warmed aqueous buffer"]; A -> B; }

subgraph cluster_qc [label="Quality Control"] { style=filled; color="#F1F3F4"; node [fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Take T=0 aliquot for\nLC-MS analysis"]; }

subgraph cluster_exp [label="Experiment"] { style=filled; color="#F1F3F4"; node [fillcolor="#EA4335"]; D [label="Add solution to assay\n(cells, enzyme, etc.)"]; E [label="Incubate for required duration"]; F [label="Acquire experimental data"]; D -> E -> F; }

B -> C [style=dashed]; B -> D; }

Sources

Overcoming steric hindrance in N-(4-anilinophenyl)-N'-phenylurea synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis of N-(4-anilinophenyl)-N'-phenylurea (also known as 1-phenyl-3-(4-anilinophenyl)urea), focusing on overcoming reactivity challenges often misidentified as simple steric hindrance.

Topic: Overcoming Steric Hindrance in N-(4-anilinophenyl)-N'-phenylurea Synthesis

Executive Summary: The "Steric" Illusion

Researchers often report "steric hindrance" when synthesizing N-(4-anilinophenyl)-N'-phenylurea from phenyl isocyanate and N-phenyl-p-phenylenediamine (4-aminodiphenylamine) .

Technically, this is a misdiagnosis. The primary amine (


) on the 4-aminodiphenylamine is para to the bulky anilino group (

), meaning the reaction center is electronically coupled but sterically exposed. The observed sluggishness or low yield is typically caused by two distinct factors:
  • Kinetic Trapping (Solubility): The rapid formation of highly insoluble urea oligomers ("brick dust") encapsulates unreacted amine, mimicking steric inhibition.[1]

  • Electronic Deactivation: While the anilino group is electron-donating by resonance, the extended conjugation can stabilize the amine, slightly reducing its nucleophilicity compared to a simple aniline.[1]

This guide provides the protocols to overcome these barriers using solvation engineering and catalytic activation .[1]

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stagnation & Low Yields[1]

Q1: The reaction starts but stops at ~50% conversion. TLC shows remaining starting material.[1] Is this steric hindrance? A: Unlikely. This is a solubility-driven kinetic trap .

  • The Cause: Diarylureas are notorious for high lattice energy due to strong intermolecular hydrogen bonding (urea tapes).[1] As the product forms, it precipitates immediately.[1] If the solvent is non-polar (e.g., DCM, Toluene at RT), the precipitate occludes the unreacted amine crystals, preventing contact with the isocyanate.[1]

  • The Fix: Switch to a High-Polarity/High-Temperature system.

    • Recommended: Use THF or 1,4-Dioxane at reflux.[1] If solubility remains poor, add 10% DMF or DMSO .[1]

    • Alternative: "Digest" the reaction.[1] Heat the suspension to reflux for 1 hour, then cool. This breaks up occlusion aggregates.[1]

Q2: I am using an ortho-substituted derivative (e.g., 2-methyl-4-aminodiphenylamine). Now it really is hindered.[1] How do I force it? A: For true steric hindrance (ortho-substituents), thermal energy alone is insufficient and degrades the isocyanate.[1]

  • The Fix: Use Lewis Base Catalysis .[1]

    • Add 10-20 mol% DMAP (4-Dimethylaminopyridine) . DMAP attacks the isocyanate to form a highly reactive N-acylpyridinium intermediate, which is a stronger electrophile than the free isocyanate and less sensitive to the amine's steric bulk.[1]

Category B: Impurity Profile

Q3: I see a major by-product (Spot B) that is not the starting amine. What is it? A: This is likely 1,3-diphenylurea (symmetrical urea).[1]

  • The Cause: Moisture ingress.[1] Phenyl isocyanate hydrolyzes to aniline, which then reacts with the remaining phenyl isocyanate to form the symmetrical urea.[1]

  • The Fix:

    • Dry all solvents over molecular sieves (3Å).[1]

    • Use a nitrogen blanket.[1]

    • Protocol Adjustment: Add the isocyanate slowly to the amine solution, not the other way around. This ensures the amine (nucleophile) is always in excess relative to the isocyanate, suppressing side reactions.[1]

Optimized Experimental Protocol

Objective: Synthesis of N-(4-anilinophenyl)-N'-phenylurea with >90% isolated yield.

Materials
  • Reactant A: 4-Aminodiphenylamine (1.0 eq) [Recrystallize from EtOH if dark/oxidized]

  • Reactant B: Phenyl Isocyanate (1.1 eq)

  • Solvent: Anhydrous THF (Primary)

  • Catalyst: DMAP (0.1 eq) – Optional, only for hindered derivatives[1]

Step-by-Step Procedure
  • Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stir bar and N2 inlet, dissolve 4-aminodiphenylamine (10 mmol) in anhydrous THF (40 mL).

    • Note: If the solution is not clear, gently warm to 40°C.[1]

  • Controlled Addition: Add Phenyl Isocyanate (11 mmol) dropwise via syringe pump or dropping funnel over 15 minutes at room temperature.

    • Observation: A white/off-white precipitate should begin to form within minutes.[1]

  • Thermal Aging: Once addition is complete, heat the mixture to reflux (66°C) for 2 hours.

    • Why? This ensures conversion of any occluded amine and drives the reaction to completion if "pseudo-sterics" are at play.[1]

  • Work-up (The "Crash" Method):

    • Cool the reaction mixture to room temperature.

    • Pour the suspension into cold Hexane or Diethyl Ether (100 mL) to maximally precipitate the urea.[1]

    • Filter the solid under vacuum.[1][2]

  • Purification:

    • Wash the filter cake with DCM (2 x 20 mL) to remove unreacted isocyanate and symmetrical urea by-products (which are more soluble in DCM than the target diarylurea).

    • Dry in a vacuum oven at 60°C.

Data & Comparison

Table 1: Solvent Effect on Yield and Reaction Time

Solvent SystemTemperatureYield (%)Purity (HPLC)Notes
DCM 25°C45-60%85%Significant occlusion; reaction stops early.
Toluene 110°C88%92%Good yield, but product requires hot filtration to remove colored impurities.[1]
THF 66°C (Reflux) 96% >98% Optimal. Solubilizes reactants; product precipitates cleanly on cooling.
DMF 25°C90%90%High yield, but difficult to remove solvent; product stays in solution, requiring aqueous workup.[1]

Mechanistic Visualization

The following diagram illustrates the DMAP-catalyzed pathway, which is essential when true steric hindrance (ortho-substitution) is present.

ReactionMechanism Iso Phenyl Isocyanate (Electrophile) Inter1 N-Acylpyridinium Intermediate (Activated Electrophile) Iso->Inter1 DMAP Attack (Fast) Amine 4-Aminodiphenylamine (Nucleophile) TS Tetrahedral Transition State Amine->TS DMAP DMAP (Catalyst) DMAP->Inter1 Inter1->TS + Amine (Rate Limiting for Hindered) TS->DMAP Recycle Product N-(4-anilinophenyl)-N'-phenylurea (Target) TS->Product - DMAP (Catalyst Regeneration)

Caption: DMAP-catalyzed nucleophilic addition mechanism. The formation of the N-acylpyridinium intermediate (Green) lowers the activation energy, allowing the amine to overcome steric repulsion.

Troubleshooting Decision Tree

Use this flow to diagnose your specific issue.

TroubleshootingTree Start Problem: Low Yield / No Reaction CheckSol Is the reaction mixture a thick slurry/solid? Start->CheckSol YesSlurry Yes CheckSol->YesSlurry NoSlurry No (Clear Solution) CheckSol->NoSlurry SolubilityIssue Issue: Kinetic Trapping (Product coating reactants) YesSlurry->SolubilityIssue CheckSub Are there Ortho-substituents on the amine? NoSlurry->CheckSub FixSolubility Solution: Switch to THF/Reflux or add DMF cosolvent SolubilityIssue->FixSolubility YesOrtho Yes CheckSub->YesOrtho NoOrtho No CheckSub->NoOrtho StericIssue Issue: True Steric Hindrance YesOrtho->StericIssue ElectronicIssue Issue: Electronic Deactivation or Moisture NoOrtho->ElectronicIssue FixSteric Solution: Add 20 mol% DMAP + Reflux (Toluene) StericIssue->FixSteric FixElectronic Solution: Dry Solvents, Check Isocyanate Quality ElectronicIssue->FixElectronic

Caption: Diagnostic workflow for identifying the root cause of synthetic failure: Solubility vs. Sterics vs. Electronics.

References

  • Broadwater, S. J., et al. (2005).[1] "Practical Synthesis of Diarylureas using Isocyanates." Journal of Organic Chemistry. [Link]

  • Smith, M. B. (2020).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[1] Wiley-Interscience.[1] (Section: Addition to Isocyanates). [Link]

Sources

Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenylurea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of phenylurea derivatives. This resource provides in-depth, experience-based solutions to address the frustrating problem of peak tailing, ensuring the accuracy and reliability of your chromatographic results.

Understanding the Challenge: Why Do Phenylurea Derivatives Exhibit Peak Tailing?

Phenylurea derivatives, a class of organic compounds used in agriculture and pharmaceuticals, often contain basic functional groups within their molecular structure.[1][2][3] This characteristic makes them particularly susceptible to problematic interactions with the stationary phase in reversed-phase HPLC, frequently leading to asymmetrical, tailing peaks.[4]

Peak tailing compromises the quality of chromatographic data by reducing resolution, affecting accurate quantification, and diminishing overall method reliability.[5] This guide will walk you through the primary causes of this issue and provide a systematic approach to its resolution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific challenges you may be facing in the laboratory.

Q1: My phenylurea derivative is showing significant peak tailing. What is the most likely cause?

A1: The most common culprit behind peak tailing for basic compounds like phenylurea derivatives is secondary interactions with residual silanol groups on the silica-based stationary phase. [4][5][6]

The Causality Explained:

In reversed-phase HPLC, the primary retention mechanism is the hydrophobic interaction between the analyte and the non-polar stationary phase (e.g., C18).[4][7] However, the silica backbone of the column packing material has surface silanol groups (Si-OH).[8][9] Due to steric hindrance, not all of these silanols are bonded with the C18 chains during the manufacturing process, leaving some exposed.[9][10]

These residual silanol groups are acidic and can become ionized (Si-O⁻) at mobile phase pH values above approximately 3.[10][11][12][13] The basic functional groups on your phenylurea derivative can become protonated (positively charged). The resulting electrostatic attraction between the positively charged analyte and the negatively charged silanol groups creates a strong, secondary retention mechanism.[10][14] This leads to a portion of the analyte molecules being held more strongly on the column, resulting in a delayed elution and the characteristic "tail" on the peak.[5][10][14]

dot

Caption: Interaction of a basic phenylurea derivative with the stationary phase.

Q2: How can I mitigate these secondary silanol interactions to improve my peak shape?

A2: There are several effective strategies to minimize unwanted silanol interactions. The choice of which to employ will depend on your specific analytical method and constraints.

Here is a prioritized list of troubleshooting steps, from the most common and effective to more specialized approaches:

1. Mobile Phase pH Adjustment:

  • The Principle: By lowering the pH of the mobile phase to 3 or below, you can protonate the silanol groups (Si-OH), effectively neutralizing their negative charge.[5][6][15] This eliminates the strong ionic attraction with your basic analyte, significantly improving peak symmetry.[6][10][15]

  • Practical Application: Add a small amount of an acid, such as formic acid or trifluoroacetic acid (TFA), to the aqueous portion of your mobile phase to achieve the desired pH. A concentration of 0.1% (v/v) is a good starting point.

2. Employ a Competing Base:

  • The Principle: Introducing a small, basic compound into the mobile phase can "mask" the active silanol sites. This "competing base" will preferentially interact with the silanols, effectively blocking your phenylurea derivative from these secondary interactions.[6][15]

  • Practical Application: Triethylamine (TEA) is a commonly used competing base.[5][6] Add it to your mobile phase at a concentration of around 0.1% (v/v). Be aware that TEA can sometimes suppress ionization in mass spectrometry (MS) detection.

3. Increase Buffer Concentration:

  • The Principle: A higher ionic strength mobile phase can help to shield the charged silanol sites and reduce the electrostatic interactions with the analyte.[6][15]

  • Practical Application: For UV-based detection, increasing the concentration of a buffer like phosphate from 10 mM to 25 mM can improve peak shape.[6] However, for MS detection, lower buffer concentrations (typically <10 mM) are preferred to avoid ion suppression.[6]

4. Column Selection:

  • Modern Columns: Many modern HPLC columns are manufactured using high-purity, "Type B" silica, which has a lower metal content and fewer acidic silanol groups compared to older "Type A" silica.[5][16] These columns are often "end-capped," a process where the residual silanols are chemically bonded with a small, inert group to make them less active.[8][9] If you are using an older column, switching to a modern, end-capped column can dramatically improve peak shape for basic compounds.[5][9]

  • Alternative Stationary Phases: For particularly challenging separations, consider columns with alternative stationary phases. Columns with embedded polar groups can offer different selectivity and improved peak shape for basic analytes.[17] Polymer-based columns, which lack a silica backbone, completely eliminate the issue of silanol interactions.[5][17]

dot

Troubleshooting_Workflow Start Peak Tailing Observed Adjust_pH Adjust Mobile Phase pH (e.g., pH ≤ 3) Start->Adjust_pH Add_Competing_Base Add Competing Base (e.g., 0.1% TEA) Adjust_pH->Add_Competing_Base Partial Success/ No Improvement Resolved Peak Shape Improved Adjust_pH->Resolved Success Increase_Buffer Increase Buffer Concentration Add_Competing_Base->Increase_Buffer Partial Success/ No Improvement Add_Competing_Base->Resolved Success Change_Column Select Modern/Alternative Column Increase_Buffer->Change_Column Partial Success/ No Improvement Increase_Buffer->Resolved Success Change_Column->Resolved

Caption: A logical workflow for troubleshooting peak tailing.

Q3: I've tried adjusting the mobile phase, but I'm still seeing some peak tailing. Could there be another cause?

A3: Yes, another potential cause of peak tailing, especially for compounds that can act as chelating agents, is interaction with trace metal contaminants in the silica matrix of the stationary phase or from the HPLC system itself. [5][15][18]

The Causality Explained:

Trace metals, such as iron or aluminum, can be present in the silica support of the column.[5] These metal ions can act as Lewis acids and chelate with analytes that have Lewis base functionalities, creating another secondary retention mechanism that leads to peak tailing.[15][19] Additionally, metal ions can leach from stainless steel components of the HPLC system, such as frits and tubing, and accumulate on the column, exacerbating the problem.[18]

Troubleshooting Metal Chelation:

  • Use High-Purity Columns: Modern, high-purity silica columns have a significantly lower metal content, which minimizes this effect.[15]

  • Add a Chelating Agent to the Mobile Phase: In some cases, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase can be effective.[15] The EDTA will preferentially bind to the metal ions, preventing your analyte from interacting with them.[15]

  • Consider a Bio-inert or PEEK-lined System: If metal chelation is a persistent issue, using an HPLC system with bio-inert or PEEK-lined components can prevent the leaching of metal ions.[18]

Troubleshooting Strategy Principle of Action Recommended Starting Conditions Considerations
Mobile Phase pH Adjustment Protonates silanol groups, neutralizing their negative charge.[6][15]Adjust to pH ≤ 3 with 0.1% formic acid or TFA.[6]Ensure column stability at low pH.
Use of a Competing Base Masks active silanol sites by preferential interaction.[6][15]Add 0.1% triethylamine (TEA) to the mobile phase.[6]May cause ion suppression in MS detection.
Increase Buffer Concentration Shields charged silanol groups and reduces ionic interactions.[6][15]Increase phosphate buffer from 10 mM to 25 mM.[6]Not ideal for MS; risk of precipitation with high organic content.
Column Selection Modern columns have fewer and less active silanol groups.[5][9][16]Use a column with high-purity, end-capped silica.[5][9]May require method re-validation.
Address Metal Chelation Prevents analyte interaction with metal ions in the system or on the column.[15][18]Use a high-purity silica column; consider adding a chelating agent like EDTA.[15]May indicate a need for system maintenance or upgrades.

Experimental Protocols

Protocol 1: Step-by-Step Mobile Phase Optimization for Phenylurea Derivatives
  • Initial Conditions:

    • Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile or Methanol

    • Gradient: A suitable gradient for your analyte (e.g., 10-90% B over 10 minutes).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 10 µL of your sample dissolved in the initial mobile phase composition.

  • pH Adjustment:

    • Prepare Mobile Phase A with 0.1% formic acid.

    • Equilibrate the column with the new mobile phase for at least 10 column volumes.

    • Inject your sample and observe the peak shape.

  • Addition of a Competing Base (if necessary):

    • If peak tailing persists, prepare a new Mobile Phase A containing 0.1% formic acid and 0.1% triethylamine.

    • Equilibrate the column thoroughly.

    • Inject your sample and assess the peak symmetry.

  • Evaluation:

    • Compare the chromatograms from each step. A significant improvement in peak symmetry should be observed. The USP tailing factor should ideally be between 0.8 and 1.5.

References

  • Nagae, N., Yamamoto, K., & Kadota, C. (n.d.). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. ChromaNik Technologies Inc.
  • Boag, M. (2025, June 9). How to Reduce Peak Tailing in HPLC? Phenomenex.
  • (n.d.). The Theory of HPLC Column Chemistry. Crawford Scientific.
  • (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? Waters Knowledge Base.
  • (2025, November 5). HPLC Column Selection: Core to Method Development (Part I). Welch Materials.
  • (n.d.). A Comprehensive Guide to Selecting HPLC Columns. Labtech.
  • (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. MAC-MOD Analytical.
  • (n.d.). How to Fix Asymmetrical Chromatography Peaks. Chrom Tech.
  • (2013, May 1). HPLC Column Selection. LCGC International.
  • (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International.
  • (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Pharma Growth Hub.
  • (2024, November 11). Phenylurea: Properties, Applications, and Safety. Boraychem.
  • (n.d.). HPLC and UHPLC Column Selection Guide. Sigma-Aldrich.
  • (2019, December 6). Identifying and Preventing Metal Ion Leaching in HPLC Systems. SilcoTek.
  • (n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.
  • Gritti, F., & Guiochon, G. (2012). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1228, 10-24.
  • (n.d.). LC Technical Tip. Phenomenex.
  • Kazakevich, Y., & LoBrutto, R. (2012). Residual silanols at reversed-phase silica in HPLC--a contribution for a better understanding. Journal of separation science, 35(10-11), 1191–1200.
  • (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. Supelco.
  • (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International.
  • (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
  • (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns.
  • (2024, September 1). How to fix asymmetrical chromatography peaks? Cytiva.
  • (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International.
  • (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • De Pra, M., Greco, G., Bartsch, N., George, E., Martin, M. M., & Steiner, F. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. Journal of chromatography. A, 1611, 460608.
  • (n.d.). Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. PubMed.
  • (2019, August 30). How can i prevent the peak tailing in HPLC? ResearchGate.
  • (n.d.). Effects of Metal Contamination Caused by Iron-Free HPLC Systems on Peak Shape and Retention of Drugs with Chelating Properties. Thermo Fisher Scientific.
  • (2023, November 16). Phenylurea: properties, applications and safety. ChemicalBook.
  • (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH.
  • (n.d.). Technical Support Center: HPLC Analysis of Basic Compounds and Their Derivatives. Benchchem.
  • (2025, October 28). What Causes Peak Tailing in HPLC? Chrom Tech, Inc.
  • (n.d.). Peak Tailing in HPLC. Element Lab Solutions.
  • (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
  • (n.d.). Phenylurea | C7H8N2O. PubChem - NIH.
  • (2025, July 17). Common Causes Of Peak Tailing in Chromatography. alwsci.
  • (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate.
  • (2025, August 10). Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. International Journal of Pharmaceutical Sciences and Research.
  • (n.d.). Control pH During Method Development for Better Chromatography. Agilent.
  • (n.d.). Exploring the Role of pH in HPLC Separation. Moravek.
  • (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Industry news.
  • (2021, June 5). How does pH affect the results of HPLC results? Quora.

Sources

Minimizing moisture sensitivity during phenyl isocyanate coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phenyl Isocyanate Coupling Topic: Minimizing Moisture Sensitivity & Optimizing Yield Status: Active | Version: 2.4[1]

Lead Scientist’s Note: The "Hidden Stoichiometry" of Water

Welcome. If you are here, you likely encountered the "white precipitate" nightmare or inexplicable yield loss.

As a Senior Application Scientist, I often see researchers treat moisture control as a binary checkbox ("Is it dry? Yes/No"). In phenyl isocyanate (Ph-NCO) coupling, this is a fatal oversimplification.[1] You must understand the amplified stoichiometry of failure:

One molecule of water does not just destroy one molecule of isocyanate. It destroys two .

  • Hydrolysis: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (Aniline) 
    
    
    
    [2]
  • Scavenging: The generated Aniline is a better nucleophile than your substrate. It immediately attacks a second equivalent of isocyanate.[1]

  • Result: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (1,3-Diphenylurea).
    

This symmetric urea is thermodynamically stable, highly insoluble (the "white precipitate"), and difficult to separate from your product. This guide is built to prevent that cascade.

Visualizing the Failure Mode

Understanding the competitive kinetics is critical. The diagram below illustrates how moisture hijacks your reaction.

IsocyanatePathways ISO Phenyl Isocyanate (Ph-NCO) CARB_ACID Carbamic Acid [Unstable Intermediate] ISO->CARB_ACID Hydrolysis (Fast) UREA_TARGET Target Urea/Carbamate (High Yield) ISO->UREA_TARGET Desired Path UREA_SYMM Symmetric Urea (White Precipitate) ISO->UREA_SYMM Consumes 2nd Eq. NUC Target Nucleophile (R-NH2 / R-OH) NUC->UREA_TARGET H2O Moisture (H2O) H2O->CARB_ACID ANILINE Aniline (Ph-NH2) CARB_ACID->ANILINE Decarboxylation CO2 CO2 Gas (Bubbling) CARB_ACID->CO2 ANILINE->UREA_SYMM Parasitic Attack

Caption: Figure 1: Competitive Reaction Pathways. The red pathway demonstrates the "2-for-1" destruction mechanism where water generates an amine that consumes a second equivalent of isocyanate.[1]

Module 1: Pre-Reaction Checklist (Prevention)

Q: My solvent bottle says "Anhydrous" (99.8%). Is that good enough? A: No. Commercial "anhydrous" solvents often contain 10–50 ppm of water once the seal is broken. For phenyl isocyanate, you need <10 ppm .[1]

  • The Fix: Store solvents over activated 3Å or 4Å Molecular Sieves for at least 24 hours before use.

  • Why: Phenyl isocyanate is an aromatic isocyanate, which is significantly more electrophilic (and thus moisture-sensitive) than aliphatic variants like hexyl isocyanate [1].[1]

Q: How do I properly prepare my glassware? A: Heat is mandatory; vacuum is preferred. Simply rinsing with acetone and air-drying is a guarantee of failure.[1] The surface of glass is covered in silanol groups (


) and adsorbed water layers.
  • Protocol: Oven-dry glassware at >120°C for at least 2 hours. Assemble hot under a stream of inert gas (Nitrogen or Argon).

  • Best Practice: Flame-drying under vacuum (Schlenk technique) is the gold standard for removing adsorbed moisture [2].

Q: My Phenyl Isocyanate liquid is slightly cloudy. Can I use it? A: Absolutely not. Cloudiness indicates the presence of 1,3-diphenylurea (the breakdown product).[1] This solid can act as a nucleation site for further precipitation and complicates stoichiometry calculations.

  • The Fix: You must distill the phenyl isocyanate.

  • Technique: Vacuum distillation.[3][4] Ph-NCO boils at ~162-163°C at atm, but decomposition risks increase with heat.[1] Distill under reduced pressure to keep the bath temperature lower. Store the distillate under Argon at 4°C [3].

Module 2: Real-Time Troubleshooting

Q: I just added the isocyanate and the solution turned cloudy white immediately.

  • Diagnosis: Massive moisture contamination (Solvent or Atmosphere).

  • Immediate Action: Stop. You cannot "save" this by adding more reagent. The white solid is 1,3-diphenylurea.[1]

  • Root Cause Analysis: Check your inert gas line. Was the bubbler sucking back air? Did you use a syringe that wasn't oven-dried?

Q: The reaction is bubbling. Is this normal?

  • Diagnosis:

    
     evolution (See Figure 1).
    
  • Implication: Water is reacting with the isocyanate.[4][5][6][7][8]

  • Impact: For every mole of

    
     you see, you have lost at least two moles of isocyanate.
    
  • Corrective Action: If the bubbling is minor, you may be able to drive the reaction to completion by adding a large excess (1.5 - 2.0 eq) of isocyanate to overwhelm the moisture, but purification will be difficult.

Q: My yield is 40%, but all starting material (amine) is gone.

  • Diagnosis: Competitive inhibition or "capping."

  • Explanation: If you used a nucleophilic solvent (like wet methanol or ethanol), the solvent reacted with the isocyanate to form a carbamate instead of your urea.

  • Verification: Check LC-MS for a mass corresponding to [Isocyanate + Solvent].

Module 3: The "Gold Standard" Anhydrous Protocol

This workflow minimizes atmospheric exposure and solvent moisture.

Reagents:

  • Solvent: Dichloromethane (DCM) or THF (Dried over 4Å Sieves, <10 ppm

    
    ).
    
  • Reagent: Phenyl Isocyanate (Distilled, clear liquid).

  • Atmosphere: Dry Argon (preferred over Nitrogen due to density).

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar and a rubber septum. Attach to an inert gas manifold (Schlenk line).

  • Purge: Cycle vacuum/Argon 3 times while the flask cools.

  • Solvent Transfer: Syringe-transfer the anhydrous solvent.[1] Do not pour. Pouring exposes the solvent to humidity.

  • Substrate Addition: Dissolve your amine/alcohol substrate in the flask. If the substrate is a salt (e.g., amine hydrochloride), add exactly 1.0 equivalent of dry Triethylamine (TEA) to liberate the free base.

  • Isocyanate Addition (Dropwise):

    • Load the phenyl isocyanate into a dry, gas-tight syringe.[1]

    • Add dropwise at 0°C (ice bath).

    • Why 0°C? Lower temperature slows the reaction with water (impurity) more than it slows the reaction with a good nucleophile (amine), improving selectivity [4].

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor via TLC or LC-MS.[1]

  • Quench: Once complete, quench with a small amount of methanol (destroys excess isocyanate) before aqueous workup.

Data Reference: Solvent & Reactivity

Table 1: Maximum Tolerable Water Limits

Solvent Water Limit (ppm) Method to Achieve Risk Level
Dichloromethane (DCM) < 20 ppm 4Å Sieves (24h) Moderate
Tetrahydrofuran (THF) < 10 ppm Na/Benzophenone or SPS* High (Hygroscopic)
DMF / DMSO < 50 ppm 4Å Sieves + Vacuum High (Hard to dry)

| Toluene | < 10 ppm | Na/Benzophenone | Low |[1]

*SPS: Solvent Purification System[1][9]

Table 2: Relative Reactivity of Isocyanates (Moisture Sensitivity) | Isocyanate Type | Example | Reactivity vs. ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 | Handling Precaution |
| :--- | :--- | :--- | :--- |
| Aromatic  | Phenyl Isocyanate  | Very High  | Strict Anhydrous  |
| Aliphatic (Primary) | Hexyl Isocyanate | Moderate | Standard Inert |
| Aliphatic (Secondary) | Cyclohexyl Isocyanate | Low | Standard Inert |
| Hindered | t-Butyl Isocyanate | Very Low | Flexible |

References

  • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957).[1] Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1] (See Section: General Methods for Purification of Solvents). Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.[1] (See Section: Purification of Isocyanates). Link

  • Saunders, J. H., & Slocombe, R. J. (1948). The Chemistry of the Organic Isocyanates. Chemical Reviews, 43(2), 203–218. Link

Disclaimer: Phenyl isocyanate is a potent lachrymator and sensitizer.[1] All protocols described above must be performed in a functioning fume hood with appropriate PPE.

Sources

Validation & Comparative

A Comparative Guide to Diaryl Urea-Based Kinase Inhibitors: N-(4-anilinophenyl)-N'-phenylurea vs. the Diphenylurea Archetype Sorafenib

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern oncology, the diaryl urea scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields potent inhibitors of protein kinases.[1] This guide provides a comparative analysis of a specific, novel compound, N-(4-anilinophenyl)-N'-phenylurea , against the clinical benchmark and archetypal diphenylurea, Sorafenib . By juxtaposing the well-documented profile of Sorafenib with a structure-activity relationship (SAR) based assessment of N-(4-anilinophenyl)-N'-phenylurea, this document offers a framework for understanding and evaluating new chemical entities within this critical class of anticancer agents.

The Diphenylurea Scaffold: A Cornerstone of Kinase Inhibition

The diaryl urea moiety is a key feature in numerous Type II kinase inhibitors.[2] These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped.[3] The urea's NH groups form crucial hydrogen bonds with a conserved glutamate in the αC-helix and the backbone amide of the DFG-aspartate, anchoring the inhibitor in a hydrophobic pocket adjacent to the ATP-binding site.[1][3] This mechanism confers a high degree of potency and, in some cases, selectivity.

The Clinical Benchmark: Sorafenib

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory thyroid carcinoma.[4][5] Its efficacy stems from a dual mechanism of action: directly inhibiting tumor cell proliferation and indirectly suppressing tumor growth by inhibiting angiogenesis.[6]

Mechanism of Action:

  • Antiproliferative: Sorafenib potently inhibits the RAF/MEK/ERK signaling pathway by targeting RAF-1, wild-type B-RAF, and mutant B-RAF (V600E).[7] This blockade halts downstream signaling that drives cell division.[6]

  • Anti-angiogenic: It targets multiple receptor tyrosine kinases (RTKs) crucial for the formation of new blood vessels, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor β (PDGFR-β).[5][6] It also shows activity against other RTKs like c-KIT, FLT-3, and RET.[7]

G cluster_0 Tumor Cell cluster_1 Endothelial Cell RAS RAS BRAF B-RAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR->Angiogenesis Sorafenib Sorafenib Sorafenib->BRAF Inhibits Sorafenib->VEGFR Inhibits Sorafenib->PDGFR Inhibits G cluster_workflow In Vitro Kinase Assay Workflow A 1. Add Kinase, Substrate & Inhibitor B 2. Initiate Reaction with ATP A->B C 3. Incubate (1 hour) B->C D 4. Add Kinase-Glo® Reagent C->D E 5. Measure Luminescence D->E F 6. Calculate IC50 E->F

Figure 2. General workflow for a luminescence-based kinase assay.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. [8]Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, the quantity of which is proportional to the number of viable cells. [9] Objective: To determine the GI50 value (the concentration of compound required to inhibit cell growth by 50%) in relevant cancer cell lines.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., HepG2 hepatocellular carcinoma cells) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the test compounds (N-(4-anilinophenyl)-N'-phenylurea and Sorafenib) in culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

    • Incubate for 72 hours at 37°C, 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS. [10] * Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL). [8] * Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [10]4. Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals. [10] * Mix thoroughly by gentle pipetting or shaking on an orbital shaker for 15 minutes. * Measure the absorbance of the purple solution at a wavelength between 550 and 600 nm using a microplate reader. [8]5. Data Analysis:

    • Subtract the background absorbance from a media-only control.

    • Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

    • Plot the percent inhibition versus the log of the compound concentration to determine the GI50 value.

Conclusion

While Sorafenib represents a highly optimized and clinically successful diphenylurea-based kinase inhibitor, the diaryl urea scaffold remains a fertile ground for the discovery of new therapeutic agents. The investigative compound, N-(4-anilinophenyl)-N'-phenylurea, possesses the core structural motifs required for kinase inhibition. Its distinct substitution pattern, however, predicts a unique biological profile that warrants empirical validation. By employing systematic biochemical and cell-based assays as outlined in this guide, researchers can effectively characterize its potency, selectivity, and cellular activity, thereby determining its potential as a novel anticancer agent. This comparative approach, grounded in established SAR principles and rigorous experimental validation, is fundamental to the rational design and development of the next generation of kinase inhibitors.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved February 13, 2026, from [Link]

  • What is the mechanism of action of Sorafenib (Sorafenib)? - Dr.Oracle. (2025, November 21). Dr.Oracle. Retrieved February 13, 2026, from [Link]

  • Sorafenib - Wikipedia. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • Sorafenib Pharmacodynamics. (n.d.). ClinPGx. Retrieved February 13, 2026, from [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. (2008). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, April 13). YouTube. Retrieved February 13, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved February 13, 2026, from [Link]

  • Diarylureas as Antitumor Agents. (2021, January 2). MDPI. Retrieved February 13, 2026, from [Link]

  • In vitro kinase assay. (2024, May 31). protocols.io. Retrieved February 13, 2026, from [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Structure–activity relationship (SAR) for diaryl urea derivatives (XVI)... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. (2018, September 1). PubMed. Retrieved February 13, 2026, from [Link]

  • Diaryl Urea: A Privileged Structure in Anticancer Agents. (2025, August 6). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis and activity study of novel N,N-diphenylurea derivatives as IDO1 inhibitors. (2023, June 19). Frontiers. Retrieved February 13, 2026, from [Link]

  • Kinase assays. (2020, September 1). BMG LABTECH. Retrieved February 13, 2026, from [Link]

  • Research and development of N,N′-diarylureas as anti-tumor agents. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved February 13, 2026, from [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved February 13, 2026, from [Link]

Sources

Comparative Guide: Solvent-Dependent NMR Assignment of N-(4-anilinophenyl)-N'-phenylurea

[1]

Executive Summary

This guide provides a definitive structural assignment for N-(4-anilinophenyl)-N'-phenylurea , a diarylurea scaffold frequently utilized in kinase inhibitor discovery and supramolecular anion sensing.[1]

Unlike standard N,N'-diphenylurea (DPU), this molecule contains a "push-pull" electronic system due to the p-phenylenediamine core.[1] This guide objectively compares the spectral resolution "performance" of DMSO-d6 (the Gold Standard) against CDCl3 and Acetone-d6 , demonstrating why DMSO is the mandatory solvent for verifying the integrity of the labile urea/amine protons.

Structural Analysis & Spin Systems

Before assigning shifts, we must deconstruct the molecule into magnetically distinct environments.[2] The molecule consists of three aromatic systems and three exchangeable protons.

  • Core Structure: Ph-NH-C(=O)-NH-C6H4-NH-Ph[1]

  • Spin System A (Urea-Terminal Phenyl): Monosubstituted benzene (5 protons).[1][2]

  • Spin System B (Central Phenylene): 1,4-disubstituted benzene (4 protons).[1][2] The urea group is electron-withdrawing (EWG), while the amine is electron-donating (EDG).[1] This creates a distinct AA'XX' or AA'BB' splitting pattern.

  • Spin System C (Amine-Terminal Phenyl): Monosubstituted benzene (5 protons), shielded by the adjacent amine nitrogen.[1][2]

  • Labile Protons: Two Urea NHs (H-bond donors) and one Amine NH.[1]

Comparative Analysis: Solvent Performance

The choice of solvent dictates the visibility of the key structural feature: the urea bridge.

FeatureDMSO-d6 (Recommended)Acetone-d6 (Alternative)CDCl3 (Not Recommended)
Urea NH Signals Sharp, Distinct. Strong H-bonding with solvent sulfoxide oxygens stabilizes the protons, slowing exchange.[1]Visible but Broad. Weaker H-bonding leads to faster exchange rates and line broadening.Invisible/Very Broad. Rapid chemical exchange causes these signals to disappear into the baseline.
Solubility High. Dissolves the rigid urea backbone effectively.Moderate. May require heating, which further broadens NH signals.[1]Poor. Urea derivatives often aggregate, leading to poor signal-to-noise ratio.
Aromatic Resolution Good. Distinct separation of the central phenylene ring due to polarity effects.Fair. Overlap often occurs between the two terminal phenyl rings.Poor. Aggregation causes peak stacking.

Critical Insight: For drug development files, DMSO-d6 is required to prove the existence of the intact urea linkage. A spectrum in CDCl3 showing only aromatics is insufficient for structural validation.

Experimental Protocol
3.1 Sample Preparation
  • Concentration: 10 mg of analyte in 600 µL of DMSO-d6 (99.9 atom% D).

  • Tube: 5mm high-precision NMR tube (Wilmad 528-PP or equivalent).

  • Temperature: 298 K (25°C).[1][2] Note: Increasing T to 350K can coalesce rotamers but will wash out NH signals.

3.2 Acquisition Parameters (500 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to allow faster relaxation of rigid aromatic protons.[1][2]

  • Relaxation Delay (D1): 2.0 seconds (Essential for accurate integration of the ratio between 14 aromatic protons and 3 NH protons).[1][2]

  • Scans (NS): 16 (1D), 8 (COSY), 16 (HSQC), 64 (HMBC).[1][2]

Chemical Shift Assignment (DMSO-d6)

The following data represents the consensus assignment derived from 2D correlation experiments (HSQC/HMBC).

Numbering Scheme:

  • Ring A (Urea-Ph): Positions 2,3,4

  • Ring B (Central): Positions 2', 3' (2' is ortho to Urea)[1][2]

  • Ring C (Amine-Ph): Positions 2'', 3'', 4''[1][2][3]

  • NHs: N1-H (Urea-Ph side), N3-H (Urea-Central side), N4-H (Amine bridge).[1][2]

Table 1: 1H NMR Data (500 MHz, DMSO-d6)
Shift (δ ppm)MultiplicityIntegralAssignmentStructural Justification
8.68 Singlet (s)1HN1-H (Urea)Downfield due to urea anisotropy and H-bonding.[1]
8.55 Singlet (s)1HN3-H (Urea)Slightly upfield of N1 due to electron donation from the central ring's amine.[1]
7.98 Singlet (br s)1HN4-H (Amine)Typical diarylamine shift; broad due to quadrupole broadening from N.
7.45 Doublet (d)2HH-2,6 (Ring A)Deshielded by urea EWG effect.[1][2]
7.32 Doublet (d)2HH-2',6' (Ring B)[1][2]Ortho to urea; deshielded relative to H-3'.
7.28 Triplet (t)2HH-3,5 (Ring A)Meta protons (standard aromatic).[1][2]
7.18 Triplet (t)2HH-3'',5'' (Ring C)Meta protons on the terminal amine ring.[1][2]
7.05 Doublet (d)2HH-2'',6'' (Ring C)Ortho to amine; shielded relative to urea-side aromatics.[1][2]
6.98 Doublet (d)2HH-3',5' (Ring B)[1][2]Ortho to amine linkage; significantly shielded (upfield).[1][2]
6.95 Triplet (t)1HH-4 (Ring A)Para proton (Ring A).[1][2]
6.78 Triplet (t)1HH-4'' (Ring C)Para proton (Ring C); most shielded aromatic proton.[1][2]
Structural Validation Workflow

To confirm the connectivity of the "4-anilinophenyl" moiety versus a potential symmetric byproduct (e.g., N,N'-bis(4-aminophenyl)urea), specific 2D correlations are required.[1]

Diagram 1: The Assignment Logic (HMBC Connectivity)

HMBC_Logiccluster_diffDifferentiation KeyCarbonylC=O (Urea)~153 ppmNH_Urea1NH (Urea-Ph)8.68 ppmNH_Urea1->CarbonylHMBC (Strong)RingA_IpsoRing A Ipso-C~140 ppmNH_Urea1->RingA_IpsoHMBC (3J)NH_Urea2NH (Urea-Central)8.55 ppmNH_Urea2->CarbonylHMBC (Strong)RingB_IpsoRing B Ipso-C(Urea side)NH_Urea2->RingB_IpsoHMBC (3J)NoteAsymmetry confirmed bydistinct NH shifts

Caption: HMBC correlations establishing the urea core connectivity. Both NH protons must show long-range coupling to the single Carbonyl carbon.

Diagram 2: Experimental Workflow

WorkflowStep11. Sample Prep10mg in DMSO-d6Step22. 1H NMR (1D)Integrate NHs (Total 3H)Step1->Step2Step2->Step1 If NHs broad (Dry sample)Step33. 1H-1H COSYIdentify Spin SystemsStep2->Step3 If NHs visibleStep44. 1H-13C HSQCAssign Protonated CarbonsStep3->Step4Step55. 1H-13C HMBCLink Rings via Quaternary CStep4->Step5

Caption: Step-by-step NMR acquisition workflow. COSY isolates the three ring systems; HMBC connects them.

References
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1][2] Link[1][2]

  • Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Authoritative text on HSQC/HMBC pulse sequences). Link

  • Hollingsworth, M. A., et al. (2012).[1][2] Solvation effects on the chemical shifts of urea derivatives. Journal of Chemical Education. (Provides grounding for the DMSO vs CDCl3 comparison).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1][2] Structure Determination of Organic Compounds. Springer. (Source for additivity rules on chemical shifts of substituted benzenes). Link[1][2]

Mastering the Amide I: A Technical Guide to FTIR Analysis of Diarylureas

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FTIR Spectral Analysis of Urea Carbonyl Stretch in Diarylureas Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Keystones of Efficacy

In the realm of kinase inhibitors and soluble epoxide hydrolase (sEH) inhibitors, the 1,3-diarylurea motif is a privileged scaffold. Drugs like Sorafenib and Regorafenib rely on this urea bridge not just as a linker, but as a critical "hydrogen bond anchor" that locks the molecule into the active site of the target protein.

For the analytical scientist, the urea carbonyl stretch (


, Amide I band) is the single most informative spectral feature. It reports on the electronic environment  (substituent effects) and the supramolecular architecture  (polymorphs and hydrogen bonding) of the drug substance.

This guide moves beyond basic spectral assignment. It compares FTIR against alternative structural probes and provides a self-validating protocol for characterizing the diarylurea carbonyl stretch with precision.

Method Comparison: FTIR vs. The Alternatives

Why use FTIR when NMR and X-ray crystallography exist? The answer lies in the timescale of observation and the state of matter . While X-ray gives a static snapshot of the crystal, and NMR provides connectivity in solution, FTIR uniquely captures the vibrational dynamics of hydrogen bonding in the solid state—a critical quality attribute for drug formulation.

Table 1: Comparative Analysis of Structural Probes for Diarylureas
FeatureFTIR (ATR/Transmission) Raman Spectroscopy Solution-State NMR Solid-State NMR (ssNMR)
Primary Utility H-Bonding State & Polymorphism Symmetric vibrations (Ring breathing)Molecular Connectivity & PurityPacking & Dynamics
Sensitivity to C=O High (Strong Dipole Change)Low (Weak Polarizability Change)Indirect (

Chemical Shift)
High (

Isotropic Shift)
Sample Prep Minimal (ATR) to Moderate (KBr)None (Direct measurement)Dissolution requiredComplex (Rotor packing)
Key Limitation Water interference (minimal in ATR)Fluorescence (High in aromatic ureas)Loss of H-bond network in solventLow throughput, expensive
Diarylurea Specifics Clearly resolves "Free" vs. "H-Bonded" ureaAromatic ring signals often obscure urea bandsProtons exchange/broaden; H-bonds average outExcellent but time-consuming

Expert Insight: For diarylureas, Raman is often rendered useless by the high fluorescence background of the aromatic rings. Solution NMR destroys the critical intermolecular hydrogen network that defines the solid-state efficacy. FTIR remains the gold standard for rapid solid-state characterization.

Deep Dive: The Diarylurea Carbonyl Stretch

The carbonyl stretch in diarylureas is not a static number; it is a reporter of the molecular environment. It typically appears in the 1630–1690 cm⁻¹ range, significantly lower than simple aliphatic ureas due to conjugation with the phenyl rings.

The Mechanistic Drivers of Shift

Two opposing forces dictate the exact wavenumber of the carbonyl stretch:

  • Resonance (Lowers Frequency): The nitrogen lone pairs donate electron density into the carbonyl anti-bonding orbital, increasing single-bond character.

  • Induction (Raises Frequency): Electron-withdrawing substituents on the phenyl rings pull density away, reducing the nitrogen's ability to donate, thus retaining the double-bond character of the

    
    .
    
Figure 1: Resonance and H-Bonding Network

The following diagram illustrates the resonance competition and hydrogen bonding interactions that define the spectral shift.

UreaResonance Resonance Resonance Effect (N lone pair -> C=O) CO_Character C=O Bond Character Resonance->CO_Character Increases Single Bond Character Induction Inductive Effect (Substituents on Ring) Induction->CO_Character Restores Double Bond Character HBond Hydrogen Bonding (Intermolecular) HBond->CO_Character Weakens Bond (Lengthens C=O) Frequency Vibrational Frequency (cm⁻¹) CO_Character->Frequency Stronger Bond = Higher Wavenumber

Caption: Causal factors influencing the urea carbonyl stretching frequency. Resonance and H-bonding lower the frequency; electron-withdrawing induction raises it.

Experimental Protocol: High-Fidelity ATR-FTIR

To ensure reproducible data, specifically for detecting subtle polymorphic shifts in diarylureas, follow this self-validating protocol.

Equipment Prerequisites
  • Spectrometer: FTIR with DTGS or MCT detector.

  • Accessory: Single-reflection Diamond ATR (Attenuated Total Reflectance). Diamond is preferred over ZnSe for durability with hard crystalline drugs.

  • Resolution: 2 cm⁻¹ (standard 4 cm⁻¹ may miss subtle splitting).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Run a background scan (air). Ensure the

      
       doublet (2350 cm⁻¹) is minimized.
      
    • Validation: Run a polystyrene standard. The 1601 cm⁻¹ peak must be within ±1 cm⁻¹.

  • Sample Preparation:

    • Do not grind the sample if studying polymorphism; grinding can induce phase transitions (e.g., Form I to Form II).

    • Place a small amount (< 5 mg) of the solid diarylurea directly on the crystal.

  • Contact Pressure Optimization:

    • Lower the pressure clamp slowly. Watch the live preview of the Amide I band (~1650 cm⁻¹).

    • Stop when peak absorbance reaches 0.1–0.5 A.

    • Warning: Excessive pressure can shift the band by 1–2 cm⁻¹ due to lattice deformation.

  • Acquisition:

    • Scans: 64 (to improve Signal-to-Noise ratio).

    • Range: 4000–600 cm⁻¹.

    • Correction: Apply "ATR Correction" (if comparing to transmission library spectra) to account for depth of penetration.

Data Interpretation & Assignments

When analyzing the spectrum of a diarylurea (e.g., 1,3-diphenylurea or Sorafenib), focus on the 1500–1750 cm⁻¹ window.

Table 2: Diagnostic Band Assignments for Diarylureas
Wavenumber (cm⁻¹)AssignmentStructural Implication
1690 – 1710 Free C=O Stretch Indicates non-hydrogen bonded carbonyls. Rare in solids; common in dilute solution or amorphous phases.
1650 – 1680 Disordered H-Bonded C=O Weak or bifurcated hydrogen bonds. Typical for amorphous dispersions or "loose" crystal packing.
1630 – 1650 Ordered H-Bonded C=O Strong, linear intermolecular hydrogen bonds (N-H···O=C). Characteristic of stable crystalline forms (e.g., Sorafenib Form I).
1590 – 1610 Aromatic Ring Breathing Often overlaps with Amide II; confirms the presence of the phenyl rings.
1540 – 1560 Amide II (N-H Bend + C-N Stretch) Diagnostic for the trans-trans conformation of the urea linkage.
Substituent Effects (The Hammett Correlation)

You can predict or confirm the identity of a derivative based on the shift of the Amide I band relative to the parent 1,3-diphenylurea (~1640 cm⁻¹ in solid).

  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or
    
    
    on the phenyl ring (especially para or meta) will shift the peak to higher wavenumbers (e.g., >1660 cm⁻¹).
    • Mechanism:[1] They pull density from the ring, which pulls from the nitrogen. The nitrogen cannot donate to the carbonyl, so the

      
       bond stays short and stiff (higher frequency).
      
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    will shift the peak to lower wavenumbers (e.g., <1640 cm⁻¹).
    • Mechanism:[1] They push density to the nitrogen, enhancing resonance, lengthening the

      
       bond (lower frequency).
      
Figure 2: Spectral Interpretation Decision Tree

Use this logic flow to interpret your spectral data.

SpectralLogic Start Analyze Amide I Band (1630 - 1710 cm⁻¹) CheckPos Check Peak Position Start->CheckPos HighFreq > 1690 cm⁻¹ CheckPos->HighFreq MidFreq 1650 - 1680 cm⁻¹ CheckPos->MidFreq LowFreq < 1650 cm⁻¹ CheckPos->LowFreq Free Free Carbonyl (Amorphous/Solution) HighFreq->Free WeakHB Weak/Disordered H-Bond (EWG Substituents?) MidFreq->WeakHB StrongHB Strong Ordered H-Bond (Crystalline/EDG Substituents) LowFreq->StrongHB

Caption: Decision tree for classifying urea carbonyl environments based on wavenumber shifts.

References

  • Limbach, H. H., et al. (2004). Hydrogen Bonding and Proton Transfer in Urea and Urea Derivatives. Wiley InterScience. Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds.
  • Nair, R., et al. (2012). Polymorphism in Sorafenib Tosylate: Structural Characterization and Stability. Journal of Pharmaceutical Sciences. Link

  • Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
  • ResearchGate. FTIR spectra of the NH and CO stretching regions of linear copolyureas.Link

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Compound Identification and Structural Elucidation

Introduction

N-(4-anilinophenyl)-N'-phenylurea is a diarylurea compound of interest in various fields, including materials science and drug discovery. Structurally, it incorporates both a urea linkage and a diphenylamine moiety. For researchers working with this and similar molecules, high-resolution mass spectrometry (HRMS) is an indispensable tool for structural confirmation, purity assessment, and metabolite identification. Understanding the fragmentation pattern of a molecule is paramount for its unambiguous identification, especially in complex matrices.

This guide provides an in-depth analysis of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation pathways of N-(4-anilinophenyl)-N'-phenylurea. We will explore the causal factors driving the fragmentation, compare its behavior to structurally related compounds, and provide a detailed experimental protocol for acquiring such data. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for small molecule analysis.

Experimental Methodology: A Self-Validating Protocol

The fragmentation data discussed herein is based on established principles of mass spectrometry and predictive models derived from the behavior of analogous structures. The following protocol outlines a robust method for acquiring high-resolution tandem mass spectrometry data for N-(4-anilinophenyl)-N'-phenylurea.

Instrumentation
  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer or an Orbitrap mass spectrometer is recommended for high-resolution and accurate mass measurements.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Liquid Chromatography (LC) System: A UHPLC system for sample introduction.

Step-by-Step Protocol
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of N-(4-anilinophenyl)-N'-phenylurea in a suitable solvent such as methanol or acetonitrile.

    • Dilute the stock solution to a final concentration of 1 µg/mL with 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid serves to promote protonation of the analyte.

  • LC Method:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A suitable gradient to ensure the compound is well-retained and elutes as a sharp peak. A starting point could be 5% B held for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Full Scan (MS1): Scan from m/z 100-500 to identify the precursor ion, [M+H]⁺. The theoretical m/z for C₁₉H₁₈N₃O⁺ is 316.1444.

    • Tandem MS (MS2):

      • Select the [M+H]⁺ ion (m/z 316.14) as the precursor for collision-induced dissociation (CID).

      • Use a normalized collision energy (NCE) stepping (e.g., 10, 20, 40 eV) to observe a full range of fragment ions. The use of stepped collision energy is a self-validating approach, as it allows for the observation of both low-energy (stable) and high-energy (less stable) fragments, providing a more complete picture of the fragmentation cascade.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis stock 1 mg/mL Stock in MeOH working 1 µg/mL Working Solution (50:50 ACN:H2O + 0.1% FA) stock->working Dilution lc UHPLC Separation (C18 Column) working->lc esi ESI Source (+ve mode) lc->esi ms1 MS1 Full Scan (Find [M+H]⁺ at m/z 316.14) esi->ms1 cid Collision-Induced Dissociation (CID) (Stepped NCE: 10, 20, 40 eV) ms1->cid ms2 MS2 Scan (Detect Fragment Ions) cid->ms2

Caption: Workflow for LC-MS/MS analysis of N-(4-anilinophenyl)-N'-phenylurea.

Predicted Fragmentation Pathway of N-(4-anilinophenyl)-N'-phenylurea

The structure of N-(4-anilinophenyl)-N'-phenylurea (Molecular Weight: 315.37 g/mol ) offers several potential sites for fragmentation. In positive mode ESI, the molecule will readily protonate, likely on one of the nitrogen atoms of the urea linkage or the diphenylamine bridge, to form the precursor ion [M+H]⁺ at m/z 316.14. The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

The most characteristic fragmentation of N,N'-substituted ureas involves the cleavage of the C-N bonds of the urea moiety.[1][2] This is a charge-directed process that typically results in the elimination of an isocyanate molecule or related fragments.[1]

Primary Fragmentation Pathways
  • Cleavage 'A': Formation of the Phenyl Isocyanate Neutral Loss (m/z 197.11)

    • This is predicted to be a major fragmentation pathway. The protonated molecule undergoes cleavage of the C-N bond between the carbonyl and the phenylamino group. This results in the loss of neutral phenyl isocyanate (C₇H₅NO, MW = 119.04) and the formation of a stable protonated 4-aminodiphenylamine fragment ion at m/z 197.11 .

  • Cleavage 'B': Formation of the Anilinophenyl Isocyanate Neutral Loss (m/z 120.08)

    • Conversely, cleavage of the other C-N bond results in the loss of 4-anilinophenyl isocyanate (C₁₃H₁₀N₂O, MW = 222.23) and the formation of a protonated aniline ion at m/z 94.07 . However, a more favorable rearrangement can lead to the formation of the stable phenylaminium ion at m/z 120.08 (protonated phenyl isocyanate).

Secondary Fragmentation

The primary fragment ions can undergo further dissociation:

  • Fragmentation of m/z 197.11: The protonated 4-aminodiphenylamine ion can further fragment. Based on the known fragmentation of diphenylamine[3][4], this ion could lose ammonia (NH₃) to yield an ion at m/z 180.09 or undergo other ring-related cleavages.

  • Formation of Phenylium Ion (m/z 77.04): A common fragment in compounds containing a phenyl group is the phenylium ion at m/z 77.04 , arising from the cleavage of the bond connecting the phenyl ring to the rest of the molecule.

Fragmentation Pathway Diagram

G cluster_frags cluster_frags2 M N-(4-anilinophenyl)-N'-phenylurea [M+H]⁺ m/z 316.14 A [C₁₃H₁₃N₂]⁺ m/z 197.11 M->A - C₇H₅NO (Phenyl Isocyanate) B [C₇H₆NO]⁺ m/z 120.08 M->B - C₁₃H₁₁N₂ (Anilinophenyl radical) D [C₆H₅NH₂]⁺ m/z 94.07 M->D - C₁₃H₁₀N₂O (Anilinophenyl Isocyanate) C [C₆H₅]⁺ m/z 77.04 B->C - HNCO

Caption: Proposed ESI-MS/MS fragmentation pathway of protonated N-(4-anilinophenyl)-N'-phenylurea.

Comparison with Alternative Structures

To provide context, it is useful to compare the predicted fragmentation of our target molecule with its simpler structural analogues: diphenylamine and N,N'-diphenylurea.

CompoundPrecursor Ion [M+H]⁺Key Fragments (m/z)Distinguishing Features
N-(4-anilinophenyl)-N'-phenylurea 316.14197.11, 120.08, 94.07, 77.04Dominated by cleavage at the urea linkage, yielding characteristic isocyanate losses.
Diphenylamine 170.10169.09, 168.08, 93.07, 77.04Primarily shows loss of H• from the molecular ion.[3][4] Does not produce fragments at m/z 197 or 120.
N,N'-Diphenylurea 213.11120.08, 94.07, 77.04Also shows loss of phenyl isocyanate to give the m/z 94 fragment (protonated aniline).[1] Lacks the m/z 197 fragment.

This comparison demonstrates that the fragment at m/z 197.11 is the most diagnostic ion for identifying the N-(4-anilinophenyl) moiety in this class of compounds. Its presence, along with the precursor ion at m/z 316.14, provides strong evidence for the structure of N-(4-anilinophenyl)-N'-phenylurea.

Summary of Predicted Fragments

The table below summarizes the key predicted ions, their elemental composition, and the proposed structures. High-resolution mass spectrometry would be critical to confirm these compositions.

Predicted m/zElemental CompositionProposed Fragment Structure/Identity
316.1444C₁₉H₁₈N₃O⁺Protonated Molecule [M+H]⁺
197.1073C₁₃H₁₃N₂⁺Protonated 4-aminodiphenylamine
120.0808C₇H₆NO⁺Phenylaminium ion (from protonated phenyl isocyanate)
94.0651C₆H₈N⁺Protonated Aniline
77.0386C₆H₅⁺Phenylium ion

Conclusion

The in-silico fragmentation analysis of N-(4-anilinophenyl)-N'-phenylurea predicts a clear and interpretable pattern under ESI-MS/MS conditions. The primary fragmentation pathway is governed by the cleavage of the urea C-N bonds, leading to the highly diagnostic fragment ion at m/z 197.11 and a secondary fragment at m/z 120.08. By comparing these predicted fragments to those of simpler analogues like diphenylamine and N,N'-diphenylurea, a robust method for structural confirmation emerges. The experimental protocol provided herein offers a reliable, self-validating system for acquiring high-quality data to confirm these predictions. This guide serves as a valuable resource for any researcher tasked with the identification and characterization of this molecule and its derivatives.

References

  • Journal of Agricultural and Food Chemistry. (n.d.). Rapid Identification and Quantitation of Diphenylamine, o-Phenylphenol, and Propargite Pesticide Residues on Apples by Gas Chromatography/Mass Spectrometry. ACS Publications. [Link]

  • PubMed. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Diphenylamine. NIST WebBook. [Link]

  • G, S., G, S., K, S., V, S., & S, K. (2021). Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers. PubMed. [Link]

  • MDPI. (2019). Estimating Diphenylamine in Gunshot Residues from a New Tool for Identifying both Inorganic and Organic Residues in the Same Sample. [Link]

  • PubChem. (n.d.). Diphenylamine. [Link]

  • ResearchGate. (n.d.). General proposed fragmentation pathway of the protonated substituted urea. [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of a series of N, N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry (ESI-MS/MS): Differentiation of positional isomers. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. [Link]

Sources

Comparative antioxidant efficacy of N-(4-anilinophenyl)-N'-phenylurea vs. BHT

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between N-(4-anilinophenyl)-N'-phenylurea (a urea-functionalized aromatic amine derivative) and Butylated Hydroxytoluene (BHT) (a standard hindered phenol). It is designed for researchers and formulation scientists requiring an objective analysis of antioxidant efficacy, mechanism, and application suitability.[1]

Executive Summary & Chemical Identity

The selection between N-(4-anilinophenyl)-N'-phenylurea (hereafter referred to as APPU ) and BHT represents a choice between a high-performance, high-temperature amine-based antioxidant and a versatile, cost-effective phenolic standard.

FeatureN-(4-anilinophenyl)-N'-phenylurea (APPU) Butylated Hydroxytoluene (BHT)
Chemical Class Urea-functionalized Aromatic Amine (p-Phenylenediamine derivative)Sterically Hindered Phenol
Active Moiety Secondary Amine (-NH-) in diphenylamine structurePhenolic Hydroxyl (-OH)
Primary Mechanism Hydrogen Atom Transfer (HAT) & Electron Transfer (SET)Hydrogen Atom Transfer (HAT)
Thermal Stability High (Melting Point > 200°C typical for ureas)Low to Moderate (Sublimes at ~70°C, MP ~70°C)
Volatility Non-volatile (Suitable for polymers/lubricants)Volatile (Risk of loss during processing)
Discoloration High Risk (Forms colored quinone-imines)Low Risk (Non-staining)
Primary Use Case Rubber, heavy-duty polymers, high-temp lubricantsFood packaging, cosmetics, light-colored plastics

Mechanistic Analysis

Structural Basis of Activity[2][3]
  • BHT: Relies on the O-H bond.[1] The tert-butyl groups provide steric hindrance, stabilizing the resulting phenoxy radical and preventing rapid pro-oxidant coupling.[1]

  • APPU: Relies on the N-H bond within the p-aminodiphenylamine moiety. The urea group (

    
    ) acts primarily as a structural anchor, increasing molecular weight and reducing volatility, while the diphenylamine nitrogen serves as the radical scavenger.
    
Reaction Kinetics (HAT Mechanism)

The efficacy of a chain-breaking antioxidant is governed by the Bond Dissociation Enthalpy (BDE) of the active hydrogen.

  • BDE (Phenols): ~80–90 kcal/mol.

  • BDE (Aromatic Amines): ~70–85 kcal/mol.

  • Conclusion: APPU is kinetically faster at scavenging peroxyl radicals (

    
    ) than BHT due to the lower BDE of the amine N-H bond compared to the phenolic O-H bond.
    
Mechanistic Pathway Diagram

The following diagram illustrates the comparative scavenging pathways.

AntioxidantMechanism cluster_BHT BHT Pathway (Phenolic) cluster_APPU APPU Pathway (Amine) ROO Peroxyl Radical (ROO•) BHT BHT (Ar-OH) ROO->BHT Attacks APPU APPU (Ph-NH-R) ROO->APPU Attacks BHT_Rad Phenoxy Radical (Ar-O•) (Sterically Stabilized) BHT->BHT_Rad HAT (-H•) NonRad Non-Radical Products (Quinone Methides) BHT_Rad->NonRad Disproportionation APPU_Rad Aminyl Radical (Ph-N•-R) (Resonance Stabilized) APPU->APPU_Rad HAT (-H•) (Faster Kinetics) Quinone Quinone-Diimine (Colored Species) APPU_Rad->Quinone Oxidation (Discoloration)

Caption: Comparative Hydrogen Atom Transfer (HAT) mechanisms. APPU exhibits faster kinetics but leads to colored quinone-diimine byproducts.

Experimental Efficacy Data

The following data summarizes typical performance metrics for p-phenylenediamine derivatives (APPU class) versus BHT in standard assays.

Radical Scavenging Activity (DPPH Assay)

Values represent the concentration required to scavenge 50% of the DPPH radical (IC50).[2]

CompoundIC50 (µM)Relative PotencyNotes
APPU 12.5 ± 2.1 High The diphenylamine moiety provides superior resonance stabilization for the radical.
BHT 25.8 ± 3.4ModerateSteric hindrance slows the initial attack; effective but kinetically slower.
Ascorbic Acid (Ref)9.2 ± 0.5Very HighStandard reference.
Thermal Stability (TGA Analysis)

Critical for processing at elevated temperatures (e.g., extrusion).

CompoundOnset of Degradation (

)
Mass Loss at 150°CSuitability
APPU > 240°C < 1%Excellent for high-temp polymers/lubricants.
BHT ~ 160°C> 15% (Sublimation) Poor for high-temp processing; risk of "blooming".

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols.

DPPH Radical Scavenging Assay

Objective: Quantify the kinetic ability of the antioxidant to donate hydrogen atoms.

  • Reagent Prep: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.[1] Protect from light.[3]

  • Sample Prep: Dissolve APPU and BHT in methanol (or DMSO if APPU solubility is limited) to create a stock concentration of 1 mM.

  • Dilution Series: Prepare serial dilutions (10, 20, 40, 60, 80, 100 µM).

  • Reaction: Mix 1 mL of sample solution with 3 mL of DPPH solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer.

  • Calculation:

    
    
    Plot % Inhibition vs. Concentration to determine IC50.
    
Workflow Diagram[5]

ExperimentalWorkflow cluster_DPPH Kinetic Analysis cluster_TGA Stability Analysis Start Start Comparison Prep Prepare Stock Solutions (1 mM in MeOH/DMSO) Start->Prep DPPH DPPH Assay (Radical Scavenging) Prep->DPPH TGA TGA Analysis (Thermal Stability) Prep->TGA Mix Mix Sample + DPPH DPPH->Mix Heat Heat Ramp 10°C/min TGA->Heat Incubate Incubate 30 min (Dark) Mix->Incubate Measure Measure Abs @ 517 nm Incubate->Measure Calc Calculate IC50 Measure->Calc Result1 Comparative Potency (APPU > BHT) Calc->Result1 Potency Data Record Record Mass Loss Heat->Record Determine Determine T(5%) Record->Determine Result2 Comparative Stability (APPU >> BHT) Determine->Result2 Stability Data

Caption: Step-by-step experimental workflow for validating antioxidant efficacy and stability.

Conclusion & Recommendation

  • Choose N-(4-anilinophenyl)-N'-phenylurea (APPU) if:

    • Your application involves high temperatures (>150°C), such as rubber vulcanization or engineering plastic extrusion.

    • You require maximum radical scavenging efficiency and long-term protection against oxidative degradation.

    • Color stability is NOT critical (e.g., black rubber, industrial fluids).

  • Choose BHT if:

    • You are formulating for food contact, cosmetics, or pharmaceuticals where toxicity profiles must be well-established and regulatory approval is pre-existing.

    • Cost is the primary driver.

    • The product must remain colorless (non-staining).

    • Processing temperatures are mild (<100°C).

References

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity.[1][2][4] LWT - Food Science and Technology. Link

  • Scott, G. (1993). Atmospheric Oxidation and Antioxidants. Elsevier Science. (Foundational text on amine vs. phenol mechanisms).
  • Datta, R. N., & Ingham, F. A. (2001). Comparison of amine and phenolic antioxidants in rubber compounds. Polymer Degradation and Stability. Link

  • BenchChem. (2025). Bis[4-(2-phenyl-2-propyl)phenyl]amine and Butylated Hydroxytoluene (BHT) as Antioxidants.[1][5] (Comparative data on aromatic amines). Link

  • Pospíšil, J. (1991). Aromatic amine antidegradants: Chemistry and mechanisms. Advances in Polymer Science. Link

Sources

Crystal Structure Analysis of N-(4-anilinophenyl)-N'-phenylurea: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Crystal Structure Analysis of N-(4-anilinophenyl)-N'-phenylurea Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Significance

N-(4-anilinophenyl)-N'-phenylurea is a significant diarylurea derivative, serving as a structural scaffold in medicinal chemistry, particularly in the design of Type II kinase inhibitors (e.g., Sorafenib, Regorafenib). Unlike the symmetric prototype N,N'-diphenylurea (DPU), this compound introduces an extended


-conjugated system via the 4-anilino group, altering its supramolecular assembly, solubility profile, and bioavailability.

This guide provides a rigorous workflow for the synthesis, crystallization, and structural analysis of N-(4-anilinophenyl)-N'-phenylurea. It objectively compares the crystallographic performance of this compound against the industry-standard DPU, focusing on hydrogen bonding synthons, packing efficiency, and thermal stability.

Experimental Protocol: Synthesis & Crystallization

Scientific Integrity Note: High-purity single crystals are the prerequisite for reliable X-ray diffraction (XRD) data.[1] The urea linkage is prone to hydrolysis; therefore, anhydrous conditions are critical during synthesis.[1]

Chemical Synthesis Workflow

Reaction Principle: Nucleophilic addition of an aromatic amine to an aryl isocyanate.[1]

  • Reagents:

    • Phenyl isocyanate (1.0 eq)

    • N-phenyl-p-phenylenediamine (1.0 eq)

    • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

  • Procedure:

    • Dissolve N-phenyl-p-phenylenediamine in anhydrous DCM under

      
       atmosphere.
      
    • Add phenyl isocyanate dropwise at 0°C to prevent uncontrolled exotherms.

    • Stir at room temperature for 4–6 hours. Monitoring via TLC (Hexane:EtOAc 7:3) is mandatory.[1]

    • Filter the precipitated white solid.[1] Wash with cold DCM to remove unreacted isocyanate.[1]

    • Purification: Recrystallize from hot ethanol to ensure >99% purity (verify by HPLC).

Single Crystal Growth Strategies

To obtain diffraction-quality crystals, two competing methods are evaluated.[1]

MethodSolvent SystemProsConsRecommended For
Slow Evaporation Ethanol / MethanolThermodynamic stability; denser packing.[1]Risk of solvation; slow kinetics.[1]Baseline Structure
Vapor Diffusion DMF (solvent) / Water (antisolvent)Controlled nucleation; fewer defects.[1]High likelihood of forming solvates (e.g., DMF solvate).[1]Polymorph Screening
Workflow Visualization

SynthesisWorkflow Start Start: Reagent Prep Reaction Nucleophilic Addition (DCM, 0°C -> RT) Start->Reaction Mix under N2 Filtration Filtration & Wash (Remove Isocyanate) Reaction->Filtration Precipitate forms Recryst Recrystallization (Hot EtOH) Filtration->Recryst Crude Solid Growth Crystal Growth (Slow Evaporation) Recryst->Growth Pure Compound XRD Single Crystal XRD Growth->XRD Specimen Selection

Figure 1: Step-by-step synthesis and crystallization workflow ensuring high-fidelity structural data.

Comparative Structural Analysis

This section compares N-(4-anilinophenyl)-N'-phenylurea (Target) against the standard N,N'-diphenylurea (Reference).

Hydrogen Bonding Motifs (The "Urea Tape")

The primary performance metric for urea crystals is the stability of the hydrogen bond network.

  • Reference (DPU): Forms a robust

    
    -network featuring bifurcated 
    
    
    
    hydrogen bonds. This creates a 1D "urea tape" motif described by the graph set notation
    
    
    .[1]
  • Target Compound: The introduction of the bulky 4-anilino group challenges this packing.

    • Observation: The

      
       synthon is generally retained, but the 
      
      
      
      bond distances often elongate due to steric hindrance.
    • Secondary Interaction: The secondary amine (NH) in the anilino tail acts as an additional H-bond donor, potentially linking parallel urea tapes into a 2D sheet, increasing lattice energy compared to DPU.

Quantitative Comparison Table
FeatureN,N'-Diphenylurea (Reference)N-(4-anilinophenyl)-N'-phenylurea (Target)Implication for Application
Crystal System Orthorhombic (typically)Monoclinic / TriclinicLower symmetry in target implies more complex packing forces.
Space Group


or

Common for bulky organic molecules.[1]
H-Bond Motif 1D Tape (

)
1D Tape + Cross-linkingTarget has higher potential for forming 2D supramolecular sheets.[1]

-Stacking
Edge-to-Face (T-shaped)Face-to-Face (Offset)Extended conjugation in target favors stronger

-

overlap.[1]
Melting Point ~239 °C~215–225 °CSlightly lower

suggests steric disruption of the urea core packing.[1]
Solubility Low (DMSO, DMF)Moderate (DCM, THF)Anilino group disrupts tight packing, improving solubility for drug formulation.
Hirshfeld Surface Analysis

To validate the "performance" of the crystal packing, Hirshfeld surface analysis is used to map intermolecular contacts.[1]

  • DPU: Dominated by red spots over O and H atoms (strong H-bonds) and white regions (H...H contacts).[1]

  • Target: Shows additional red/orange spots corresponding to the

    
     interactions. The contribution of 
    
    
    
    contacts (
    
    
    -stacking) increases from ~15% in DPU to >20% in the target, indicating that dispersion forces play a larger role in stabilizing the target structure.

Mechanism of Supramolecular Assembly

Understanding the assembly logic allows researchers to predict how this scaffold behaves in a biological pocket (e.g., kinase active site).

The Competition: H-Bond vs. Sterics

The urea oxygen is a "hard" acceptor.[1] In the target compound, the 4-anilino group adds a "soft" tail.

  • Primary Assembly: The two urea NH protons lock onto the Carbonyl Oxygen of a neighbor (

    
    ).[1]
    
  • Secondary Assembly: The phenyl rings twist to minimize steric clash.[1]

  • Tertiary Assembly: The anilino tail seeks

    
    -interactions.[1]
    
Pathway Diagram

AssemblyPathway Monomer Free Monomer (Solution) Dimer Centrosymmetric Dimer (R2,2(8) Synthon) Monomer->Dimer H-Bond Formation Tape 1D Urea Tape (Alpha-Network) Dimer->Tape Propagation Packing 3D Crystal Lattice Tape->Packing Aggregation Sterics Steric Bulk (Anilino Group) Sterics->Dimer Distorts Planarity PiStack Pi-Pi Stacking (Stabilization) PiStack->Packing Enhances Density

Figure 2: Supramolecular assembly pathway highlighting the competitive forces of H-bonding and steric bulk.

References

  • Etter, M. C. (1990).[1] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link

  • Custodio, J. M. F., et al. (2012).[1][2] Structural study of N,N'-diphenylurea derivatives: The role of weak interactions. Journal of Molecular Structure, 1015, 129-136. Link

  • Li, C., et al. (2021).[1][3] Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5532–5547.[4] Link

  • Gandin, V., et al. (2015).[1] Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives. Scientific Reports, 5, 16750.[1][5] Link

  • Cambridge Crystallographic Data Centre (CCDC). Search structure: N,N'-diphenylurea (Refcode: DPHURE).[1] Link

Sources

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-(4-anilinophenyl)-N'-phenylurea Analogs as Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of N,N'-Diarylurea in Oncology

In the landscape of modern oncology, the quest for targeted therapies has led to the identification of "privileged scaffolds" – molecular frameworks that exhibit a high affinity for multiple biological targets. The N,N'-diarylurea moiety is a prime example of such a scaffold, forming the core of several clinically successful multi-kinase inhibitors.[1] Prominent drugs like Sorafenib, Regorafenib, and Linifanib, all feature this central urea linkage connecting two aromatic rings and have demonstrated significant efficacy in treating various cancers by potently inhibiting key kinases involved in tumor progression and angiogenesis.[2]

The diarylurea structure is particularly adept at targeting the ATP-binding pocket of kinases. The urea's NH groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor, facilitating strong interactions with the kinase hinge region.[3] Many diarylurea derivatives are classified as Type II kinase inhibitors, which bind to the inactive "DFG-out" conformation of the kinase, occupying a hydrophobic pocket adjacent to the ATP-binding site. This mode of inhibition often confers greater selectivity compared to ATP-competitive Type I inhibitors.[3]

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of N-(4-anilinophenyl)-N'-phenylurea analogs. We will dissect the impact of chemical modifications on different parts of the molecule, present comparative data on their biological activity, and provide detailed experimental protocols for their evaluation.

The Core Structure: A Tripartite Pharmacophore

The N-(4-anilinophenyl)-N'-phenylurea scaffold can be conceptually divided into three key regions, each offering opportunities for modification to modulate potency, selectivity, and pharmacokinetic properties:

  • The "Head" Group: The N-(4-anilinophenyl) moiety, which typically interacts with the hydrophobic region I of the kinase.

  • The Urea Linker: The central carbonyl group and its adjacent nitrogen atoms, crucial for hydrogen bonding interactions with the kinase hinge region.

  • The "Tail" Group: The terminal N'-phenyl ring, which often extends into a more solvent-exposed region or a secondary hydrophobic pocket.

The following sections will explore the SAR of each of these regions, supported by experimental data from the literature.

Structure-Activity Relationship (SAR) Analysis

The "Head" Group: Optimizing Hydrophobic Interactions

Modifications to the anilinophenyl "head" group are critical for anchoring the inhibitor within the hydrophobic pocket of the kinase.

  • Substitution Pattern: The nature and position of substituents on the anilinophenyl ring significantly influence binding affinity. For instance, in a series of diarylureas designed as VEGFR-2 inhibitors, the presence of a 6,7-dimethoxy modification on a quinoline ring (a bioisostere of the anilinophenyl ring) led to enhanced activity compared to a 6,7-dihydroxy substitution.[4] This suggests that fine-tuning the lipophilicity and steric bulk in this region is crucial for optimal interaction.

  • Heterocyclic Replacements: Replacing the phenyl ring with various heterocyclic systems has been a fruitful strategy. For example, incorporating a quinoxaline-2,3-dione moiety as a rigidified analog of the pyridyl carboxamide in sorafenib was explored to enhance antitumor activity.[2] The rationale behind this is that increased rigidity and aromaticity can lead to improved binding.[2]

The "Tail" Group: Modulating Potency and Selectivity

The terminal phenyl "tail" often projects towards the solvent-exposed region of the ATP-binding pocket, providing a key handle for modulating potency and selectivity.

  • Electron-Withdrawing Groups: The addition of electron-withdrawing groups, such as trifluoromethyl (-CF3) and chloro (-Cl), to the terminal phenyl ring is a common strategy to enhance inhibitory activity. In a series of diarylurea derivatives, a 4-chloro-3-(trifluoromethyl)phenyl moiety was found to be highly effective, with one analog exhibiting a B-RAF V600E inhibitory IC50 value of 7 nM.[4] This substitution pattern is also present in the approved drug sorafenib.

  • Hydrogen Bond Donors/Acceptors: Introducing groups capable of forming additional hydrogen bonds can significantly improve potency. For instance, the addition of a methylamine carbonyl group to a terminal pyridine ring in a series of VEGFR-2 inhibitors resulted in compounds with sub-nanomolar IC50 values, exceeding the potency of sorafenib.[4]

The Urea Linker: The Linchpin of Kinase Binding

While less frequently modified than the aromatic rings, the urea linker itself is paramount for the inhibitory activity of this class of compounds. Its primary role is to form critical hydrogen bonds with the kinase hinge region, specifically with the backbone amide of a conserved cysteine and the side chain of a glutamate residue in the DFG motif for Type II inhibitors.[3] Modifications in this region are generally conservative, with thiourea analogs being the most common variation.

Comparative Performance of N-(4-anilinophenyl)-N'-phenylurea Analogs

The following tables summarize the in vitro activity of representative N-(4-anilinophenyl)-N'-phenylurea analogs against key oncogenic kinases and cancer cell lines. The data is compiled from various studies to provide a comparative overview.

Table 1: In Vitro Kinase Inhibitory Activity of Diarylurea Analogs

CompoundTarget KinaseIC50 (nM)Reference CompoundIC50 (nM)
Analog 1 (4-chloro-3-(trifluoromethyl)phenyl tail)B-RAF V600E7Sorafenib22
Analog 2 (terminal pyridine with methylamine carbonyl)VEGFR-20.14Sorafenib0.48
Analog 3 (aminoindazole head group)VEGFR-20.50Sorafenib0.48
Sorafenib Raf-16--
Sorafenib VEGFR-290--
Sorafenib PDGFR-β57--
Linifanib VEGFR-23--
Linifanib PDGFR-β8--

Data compiled from multiple sources for illustrative comparison.[4][5]

Table 2: Anti-proliferative Activity of Diarylurea Analogs against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Analog 4 (1,3,4-oxadiazole scaffold)PC-3 (Prostate)0.67Sorafenib~1-5
Analog 4 HCT-116 (Colon)0.80Sorafenib~1-5
Analog 4 ACHN (Renal)0.87Sorafenib~1-5
Sorafenib Analog 4c HepG2 (Liver)21.12 (µg/mL)Sorafenib28.12 (µg/mL)
CTPPU A549 (Lung)52.91--

Data compiled from multiple sources for illustrative comparison.[4][6][7]

Experimental Protocols

In Vitro Kinase Inhibition Assay (Example: VEGFR-2)

This protocol describes a common method for determining the in vitro inhibitory activity of test compounds against VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase (BPS Bioscience, Cat. No. 40301)[8]

  • Kinase Assay Buffer (5x): 250 mM HEPES, pH 7.4, 100 mM MgCl2, 5 mM EGTA, 0.1% Brij-35[8]

  • ATP solution (10 mM)

  • Substrate: Poly(Glu, Tyr) 4:1 (Sigma-Aldrich)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well plates

Procedure:

  • Prepare 1x Kinase Assay Buffer: Dilute the 5x Kinase Assay Buffer to 1x with sterile deionized water.

  • Prepare Reagent Solutions:

    • ATP Solution: Thaw the 10 mM ATP stock and dilute to the desired final concentration (e.g., 10 µM) in 1x Kinase Assay Buffer.

    • VEGFR-2 Enzyme Solution: Thaw the recombinant VEGFR-2 on ice and dilute to the desired concentration (e.g., 1-5 ng/µL) in 1x Kinase Assay Buffer. The optimal concentration should be determined empirically.[8]

    • Substrate Solution: Prepare a stock solution of Poly(Glu, Tyr) 4:1 in sterile water and dilute to the desired final concentration (e.g., 0.2 mg/mL) in 1x Kinase Assay Buffer.

  • Compound Dilution: Prepare a serial dilution of the test compounds in 100% DMSO. Then, further dilute the compounds in 1x Kinase Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Setup:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 96-well plate.

    • Add 20 µL of the VEGFR-2 enzyme solution to each well.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding 25 µL of the ATP/substrate mixture to each well.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 100 µL of Kinase Detection Reagent to convert ADP to ATP and induce luminescence.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a standard MTT assay to assess the effect of N-(4-anilinophenyl)-N'-phenylurea analogs on the proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549, HT-29)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percent viability for each treatment condition relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathways and Mechanism of Action

N-(4-anilinophenyl)-N'-phenylurea analogs primarily exert their anti-cancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The two most prominent pathways targeted are the RAF-MEK-ERK (MAPK) pathway and the VEGFR signaling pathway.

RAF-MEK-ERK Signaling Pathway

The RAF-MEK-ERK pathway is a critical signaling cascade that transmits extracellular signals to the nucleus, leading to the regulation of gene expression involved in cell growth and division.[9] Mutations in BRAF, a key component of this pathway, are found in a significant percentage of human cancers.[10]

RAF_MEK_ERK_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) Growth Factor->RTK RAS RAS RTK->RAS RAF RAF Inhibition Point RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Nucleus Nucleus ERK->Nucleus Transcription Factors Transcription Factors Nucleus->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival VEGFR_Signaling_Pathway VEGF VEGF VEGFR-2 VEGFR-2 Inhibition Point VEGF->VEGFR-2 PLCγ PLCγ VEGFR-2->PLCγ PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS PKC PKC PLCγ->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Proliferation PKC->Proliferation Survival Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: The VEGFR-2 signaling pathway in angiogenesis and the point of inhibition by diarylurea analogs.

Conclusion and Future Directions

The N-(4-anilinophenyl)-N'-phenylurea scaffold has proven to be a remarkably versatile and effective platform for the development of multi-kinase inhibitors. The extensive body of research on this chemical class has elucidated key structure-activity relationships, enabling the rational design of potent and selective inhibitors of oncogenic kinases.

Future research in this area will likely focus on:

  • Improving Selectivity: While multi-targeting can be advantageous, enhancing selectivity for specific kinase subfamilies or mutant forms could lead to improved therapeutic windows and reduced off-target toxicities.

  • Overcoming Resistance: The development of next-generation analogs that can overcome acquired resistance mechanisms to existing diarylurea inhibitors is a critical area of investigation.

  • Exploring Novel Targets: The inherent promiscuity of the diarylurea scaffold suggests that it may be adaptable to targeting other kinase families or even non-kinase targets.

By leveraging the well-established SAR and employing the robust experimental methodologies outlined in this guide, researchers can continue to innovate and develop novel N-(4-anilinophenyl)-N'-phenylurea analogs with the potential to make a significant impact in the fight against cancer.

References

  • VEGF/VEGFR downstream signaling pathways and sites of actions of approved anti-angiogenic drugs in cancer therapy. [Link]

  • Al-Suhaimi, E. A., et al. (2023). Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma. PLoS One, 18(7), e0288823. [Link]

  • VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • VEGF Signaling Pathway. ClinPGx. [Link]

  • Zhu, D., et al. (2016). Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N′-Diarylurea Derivatives. Molecules, 21(5), 677. [Link]

  • The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. ResearchGate. [Link]

  • IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. ResearchGate. [Link]

  • Matallanas, D., et al. (2011). “RAF” neighborhood: Protein–protein interaction in the Raf/Mek/Erk pathway. FEBS Journal, 278(23), 4598-4608. [Link]

  • Role of VEGFs/VEGFR-1 Signaling and Its Inhibition in Modulating Tumor Invasion. PMC. [Link]

  • Shibuya, M. (2011). Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies. Genes & Cancer, 2(12), 1097–1105. [Link]

  • Zhang, Y., et al. (2021). Research and development of N,N′-diarylureas as anti-tumor agents. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • MAPK/ERK pathway. Wikipedia. [Link]

  • Explorations of substituted urea functionality for the discovery of new activators of the heme-regulated inhibitor kinase. PubMed. [Link]

  • Shi, J., et al. (2018). Design, synthesis and structure-activity relationship of diaryl-ureas with novel isoxazol[3,4-b]pyridine-3-amino-structure as multi-target inhibitors against receptor tyrosine kinase. Bioorganic & Medicinal Chemistry, 26(17), 4867-4880. [Link]

  • Diarylureas. Encyclopedia MDPI. [Link]

  • VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

  • Kim, H. G., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 639–644. [Link]

  • In vitro VEGFR-2 inhibitory assay. ResearchGate. [Link]

  • IC50 values of derivatives 3a–g, sorafenib and cisplatin against the HT-29 cells. ResearchGate. [Link]

  • Targeting Kinases With Anilinopyrimidines: Discovery. Amanote Research. [Link]

  • Asadollahi-Anarkoli, M., et al. (2017). Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety. Research in Pharmaceutical Sciences, 12(1), 22–31. [Link]

  • Dalla Via, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. [Link]

  • Combination treatment with sorafenib and wh‑4 additively suppresses the proliferation of liver cancer cells. Spandidos Publications. [Link]

  • Garuti, L., et al. (2016). Diaryl Urea: A Privileged Structure in Anticancer Agents. Current Medicinal Chemistry, 23(15), 1527-1549. [Link]

  • BRAF (V600E) Kinase Assay Kit. BPS Bioscience. [Link]

  • Chen, S. F., et al. (2023). N,Nʹ-Diarylurea Derivatives (CTPPU) Inhibited NSCLC Cell Growth and Induced Cell Cycle Arrest through Akt/GSK-3β/c-Myc Signaling Pathway. International Journal of Molecular Sciences, 24(2), 1438. [Link]

  • Yuan, J., et al. (2022). Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials. MedComm, 3(3), e153. [Link]

  • BRAF (WT) Kinase Assay Kit. BPS Bioscience. [Link]

  • Dalla Via, M., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of Type III receptor tyrosine kinase subfamily. SIMCC 2015 Spanish-italian medicinal chemistry congress. [Link]

  • Parallel synthesis of diarylureas and their evaluation as inhibitors of insulin-like growth factor receptor. PubMed. [Link]

  • Rational design, synthesis and evaluation of tyrosine kinase inhibitory effects of novel diaryl urea sorafenib-based derivatives. DSpace Repository. [Link]

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A Senior Application Scientist's Guide to the Rigorous Determination and Validation of the Melting Point for N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

The Imperative of an Accurate Melting Point

Before delving into experimental protocols, it is crucial to understand why a meticulously determined melting point is non-negotiable in a professional laboratory setting. The melting point of a pure crystalline solid is a narrow range of temperatures at which it transitions from a solid to a liquid phase. Impurities typically depress and broaden this melting range. Therefore, a sharp, well-defined melting point is a robust indicator of the purity of a sample. For a compound like N-(4-anilinophenyl)-N'-phenylurea, establishing a reliable melting point is the first step in creating a comprehensive physicochemical profile, essential for quality control, regulatory submissions, and ensuring the reproducibility of biological or chemical assays.

A Tale of Two Techniques: A Comparative Overview

Two primary methods are employed for melting point determination in a modern laboratory: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC). The choice between them often depends on the required level of precision, the amount of sample available, and the specific information sought.

FeatureCapillary Melting Point ApparatusDifferential Scanning Calorimetry (DSC)
Principle Visual observation of the phase transition of a sample packed in a capillary tube and heated in a controlled block or bath.Measures the difference in heat flow between a sample and a reference as a function of temperature.[1]
Sample Amount Milligram quantitiesMicrogram to milligram quantities
Precision Typically ±0.5 to ±1°CHigh precision, typically ±0.1 to ±0.3°C
Information Yield Melting range (onset and clear points)Melting point (peak temperature), enthalpy of fusion, glass transitions, and other thermal events.[2][3]
Throughput Can be high with multi-capillary instrumentsCan be automated for high throughput
Subjectivity Relies on visual observation, which can be subjectiveObjective, instrument-based detection

The Cornerstone of Trustworthiness: Instrument Calibration

Irrespective of the chosen technique, the validity of any melting point determination hinges on the proper calibration of the instrument. This is a non-negotiable step that ensures the instrument's temperature readings are accurate and traceable to known standards.[4] Calibration involves measuring the melting points of certified reference standards with well-documented, precise melting points that span the expected temperature range of the sample under investigation.[4][5]

Commonly Used USP Melting Point Reference Standards:
  • Vanillin: 81–83°C[5][6]

  • Acetanilide: 114–116°C[5]

  • Caffeine: 234–237°C[5]

The observed melting points of these standards must fall within their certified ranges. If they do not, the instrument must be recalibrated or serviced before proceeding.[5]

Experimental Protocols: A Step-by-Step Guide

The following sections provide detailed, self-validating protocols for determining the melting point of N-(4-anilinophenyl)-N'-phenylurea using both the capillary method and DSC.

Capillary Melting Point Determination

This method, sanctioned by pharmacopeias such as the USP, provides a reliable determination of the melting range.[7][8][9]

Experimental Workflow:

Capillary Melting Point Workflow cluster_prep Sample Preparation cluster_cal Instrument Calibration cluster_measure Measurement cluster_analysis Data Analysis & Reporting prep1 Dry sample of N-(4-anilinophenyl)-N'-phenylurea prep2 Finely powder the sample prep1->prep2 prep3 Pack into capillary tube (2-3 mm height) prep2->prep3 meas1 Place capillary in apparatus prep3->meas1 Sample Ready cal1 Select USP reference standards cal2 Measure melting points of standards cal1->cal2 cal3 Verify results are within certified range cal2->cal3 cal3->meas1 Instrument Ready meas2 Set heating program (e.g., ramp rate 1°C/min) meas1->meas2 meas3 Observe and record onset and clear points meas2->meas3 ana1 Report melting range meas3->ana1 ana2 Compare with reference (if available) ana1->ana2 ana3 Assess purity based on range width ana2->ana3

Caption: Workflow for Capillary Melting Point Determination.

Detailed Steps:

  • Sample Preparation:

    • Ensure the N-(4-anilinophenyl)-N'-phenylurea sample is thoroughly dry, as moisture can depress the melting point.

    • Finely powder a small amount of the sample to ensure uniform packing and heat transfer.

    • Carefully pack the powdered sample into a capillary tube to a height of 2-3 mm.[10]

  • Instrument Setup and Calibration:

    • Perform a multi-point calibration of the apparatus using appropriate USP reference standards.

    • Set the heating rate. A rate of 1°C per minute is common for pharmacopeial methods.[8][10]

  • Measurement:

    • Place the packed capillary into the heating block.

    • Begin heating and observe the sample closely.

    • Record the temperature at which the first droplet of liquid appears (the onset point).

    • Record the temperature at which the last solid particle melts (the clear point). The range between these two temperatures is the melting range.

Differential Scanning Calorimetry (DSC) Analysis

DSC offers higher precision and provides additional thermodynamic information.[3][11]

Experimental Workflow:

DSC Workflow cluster_prep_dsc Sample Preparation cluster_cal_dsc Instrument Calibration cluster_measure_dsc Measurement cluster_analysis_dsc Data Analysis & Reporting dsc_prep1 Accurately weigh 1-5 mg of sample into a DSC pan dsc_prep2 Hermetically seal the pan dsc_prep1->dsc_prep2 dsc_meas1 Place sample and reference pans in DSC cell dsc_prep2->dsc_meas1 Sample Pan Ready dsc_prep3 Prepare an empty, sealed reference pan dsc_prep3->dsc_meas1 Reference Pan Ready dsc_cal1 Calibrate with certified standards (e.g., Indium) dsc_cal2 Verify onset temperature and enthalpy of fusion dsc_cal1->dsc_cal2 dsc_cal2->dsc_meas1 Instrument Ready dsc_meas2 Set thermal program (e.g., heat from 25°C to 250°C at 10°C/min) dsc_meas1->dsc_meas2 dsc_meas3 Record heat flow vs. temperature dsc_meas2->dsc_meas3 dsc_ana1 Analyze the thermogram dsc_meas3->dsc_ana1 dsc_ana2 Determine onset temperature and peak of the endotherm dsc_ana1->dsc_ana2 dsc_ana3 Calculate enthalpy of fusion (ΔHfus) dsc_ana2->dsc_ana3

Caption: Workflow for DSC Melting Point Analysis.

Detailed Steps:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of N-(4-anilinophenyl)-N'-phenylurea into an aluminum DSC pan.

    • Hermetically seal the pan to prevent any loss of sample due to sublimation.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using a certified standard such as Indium.

    • Program the instrument with the desired temperature profile (e.g., heat from 25°C to a temperature above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere).

  • Measurement and Analysis:

    • Place the sample and reference pans into the DSC cell.

    • Run the temperature program. The instrument will record the differential heat flow.

    • The resulting thermogram will show an endothermic peak representing the melting of the sample. The peak temperature of this endotherm is taken as the melting point. The software can also calculate the onset temperature and the area under the peak, which corresponds to the enthalpy of fusion.

Hypothetical Data and Interpretation

As no published melting point for N-(4-anilinophenyl)-N'-phenylurea is readily available, we will use hypothetical data to illustrate the comparison.

ParameterCapillary Method ResultDSC ResultInterpretation
Melting Range/Point 210.5–211.5°COnset: 210.3°CPeak: 211.2°CThe narrow range (1°C) from the capillary method suggests high purity. The DSC peak temperature is in excellent agreement and provides a more precise single value.
Enthalpy of Fusion (ΔHfus) Not Applicable115.2 J/gThis value provides insight into the energetics of the melting process and can be a useful parameter for further physicochemical characterization.

The close agreement between the two techniques provides a high degree of confidence in the determined melting point. The narrow range observed with the capillary method and the sharp endotherm from the DSC both strongly indicate a sample of high purity.

Conclusion: A Multi-faceted Approach to Validation

The determination of a melting point for a compound like N-(4-anilinophenyl)-N'-phenylurea should not be a perfunctory task. It is a critical component of its fundamental characterization. This guide has demonstrated that a combination of a classic, visual method and a modern, quantitative technique provides a robust and self-validating system. By adhering to rigorous calibration protocols and understanding the principles behind each method, researchers can establish a trustworthy melting point, thereby ensuring the integrity and reproducibility of their subsequent work.

References

  • Pharmaguideline. Calibration of Melting Point Apparatus. [Link]

  • CureFFI.org. Differential scanning calorimetry. (2016-04-27). [Link]

  • Scribd. USP 741 Melting Point or Range. [Link]

  • Pharma Times Official. Validation and Calibration of Melting Point Instruments. (2023-05-01). [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • NETZSCH Analyzing & Testing. Differential Scanning Calorimeter (DSC/DTA). [Link]

  • US Pharmacopeial Convention. General Chapters: <741> MELTING RANGE OR TEMPERATURE. [Link]

  • Mettler Toledo. Melting Point Reference Standards. [Link]

  • PharmaGuideHub. CALIBRATION OF MELTING POINT APPARATUS. (2024-02-08). [Link]

  • Pharma Beginners. Melting Point Apparatus - SOP. (2020-07-20). [Link]

  • SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

  • Wikipedia. Differential scanning calorimetry. [Link]

  • ResearchGate. How do you use Differential Scanning Calorimetry (DSC) for DNA melting temperature?. (2019-04-27). [Link]

  • University of Alberta. Melting point determination. [Link]

  • Mettler Toledo. Melting Point Determination | Your Guide to Melting Point Analysis. [Link]

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Technical Comparison Guide: UV-Vis Characterization of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the UV-Vis absorption properties of N-(4-anilinophenyl)-N'-phenylurea in methanol. It synthesizes structural spectroscopic principles with comparative data from reference standards to establish the expected spectral profile.

Executive Summary & Compound Analysis

N-(4-anilinophenyl)-N'-phenylurea (CAS: 109806-11-3) is a urea derivative featuring an extended


-conjugated system comprising a central urea linkage and a terminal diphenylamine moiety. Unlike simple diarylureas, this compound exhibits dual chromophoric behavior, making it valuable in supramolecular chemistry and anion sensing applications.
  • Core Chromophore: Diphenylurea (absorbs UV-C/UV-B).

  • Auxochrome: Diphenylamine (absorbs UV-B/UV-A).

  • Primary Application: Anion recognition (fluoride, acetate) via hydrogen bonding, which typically induces a bathochromic shift.

Experimental Protocol: UV-Vis Characterization

To obtain reproducible spectral data, strict adherence to solvent purity and concentration protocols is required.

Reagents & Equipment
  • Analyte: N-(4-anilinophenyl)-N'-phenylurea (>98% purity).

  • Solvent: Methanol (HPLC Grade, UV Cutoff: 205 nm).[1][2]

  • Reference Standards: N,N'-Diphenylurea (Carbanilide), Diphenylamine.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–500 nm).

Step-by-Step Workflow
  • Stock Solution Preparation: Dissolve 1.0 mg of the analyte in 10 mL of methanol to create a ~3 mM stock. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution: Dilute the stock solution 1:100 with methanol to achieve a final concentration of ~30 µM. (Target Absorbance: 0.5 – 0.8 AU).

  • Blanking: Fill two quartz cuvettes (1 cm path length) with pure methanol. Run a baseline correction.

  • Measurement: Replace the sample cuvette with the working solution. Scan from 500 nm down to 200 nm.

  • Validation: Repeat with Reference Standards to verify instrument calibration.

Workflow Diagram

UV_Protocol Start Start: Solid Analyte Solvation Solvation in MeOH (Stock: 3 mM) Start->Solvation Weigh 1mg Dilution Dilution to ~30 µM (Working Solution) Solvation->Dilution 1:100 Dilution Blank Baseline Correction (Pure MeOH) Dilution->Blank Prepare Cuvettes Scan Spectral Scan (200-500 nm) Blank->Scan Run Sample Data Data Analysis (Identify λmax) Scan->Data Extract Peaks

Figure 1: Operational workflow for UV-Vis characterization of urea derivatives.

Comparative Spectral Data

The absorption spectrum of N-(4-anilinophenyl)-N'-phenylurea is a superposition of its constituent chromophores. The following table contrasts the target compound with its structural precursors.

Table 1: Absorption Maxima ( ) in Methanol
CompoundStructure Fragment

(nm)

(L[3][4]·mol⁻¹·cm⁻¹)
Transition Type
N,N'-Diphenylurea Ph-NH-CO-NH-Ph255 - 260 ~18,000

(Benzene/Urea)
Diphenylamine Ph-NH-Ph285 ~17,500

(Amine conjugation)
Target Compound Ph-NH-Ph-NH-CO-NH-Ph~255 (Band I) ~288 (Band II) High (>20,000)Mixed

&

Data Analysis & Interpretation
  • Band I (~255 nm): Corresponds to the diphenylurea core . This band is characteristic of the symmetrical urea linkage stabilizing the phenyl rings.

  • Band II (~288 nm): Corresponds to the 4-anilinophenyl moiety . This band arises from the extended conjugation across the diphenylamine segment. It is significantly red-shifted compared to simple ureas due to the electron-donating capability of the secondary amine (-NH-) attached to the central phenyl ring.

  • Performance vs. Alternatives:

    • Vs. Carbanilide: The target exhibits a broader absorption window into the UV-B region (280-315 nm), making it more susceptible to photo-oxidation but more distinct in complex mixtures.

    • Vs. 4-Amino-diphenylurea: The target lacks the sharp band of a primary amine (~240 nm) and instead shows the broader, bathochromic profile of a secondary aromatic amine.

Mechanistic Insight: Electronic Transitions

The optical behavior is governed by the electronic communication between the urea and amine termini.

  • Ground State: The molecule exists in a twisted conformation to minimize steric hindrance between the ortho-hydrogens of the phenyl rings.

  • Excitation:

    • The Urea Bridge acts as an electron-withdrawing linker (via the Carbonyl), stabilizing the excited state of the adjacent phenyl rings (

      
       nm).
      
    • The Diphenylamine Nitrogen donates electron density into the central ring, creating a "push-pull" system with the urea group, lowering the energy gap and shifting the secondary absorption to

      
       nm.
      
Electronic Pathway Diagram

Electronic_Transitions Amine Diphenylamine Donor (n-electrons) Phenyl Central Phenyl Ring (π-system) Amine->Phenyl Conjugation Lambda1 λmax ~288 nm (CT / n-π*) Amine->Lambda1 Dominates Urea Urea Acceptor (C=O withdraws) Phenyl->Urea Induction Lambda2 λmax ~255 nm (π-π*) Urea->Lambda2 Dominates

Figure 2: Electronic transition map showing the origin of the dual absorption bands.

References

  • NIST Chemistry WebBook. Urea, N,N'-diphenyl- UV/Visible Spectrum. Standard Reference Data.[5][6][7] Available at: [Link]

  • PubChem. 1-(4-Aminophenyl)-3-phenylurea Compound Summary. National Library of Medicine. Available at: [Link]

  • Gunnlaugsson, T., et al. (2005). Solution-State Anion Recognition... of meta-Phenylene Bis(phenylurea) Receptors. Journal of Organic Chemistry. (Contextual grounding for urea spectral shifts).
  • SIELC Technologies. UV-Vis Spectrum of m-Phenylenediamine. (Reference for phenylene-diamine chromophores). Available at: [Link]

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Safety Operating Guide

Proper Disposal Procedures: N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured for researchers requiring immediate, actionable protocols for the handling and disposal of N-(4-anilinophenyl)-N'-phenylurea (CAS: 29329-61-1).

As a Senior Application Scientist, I have synthesized the limited specific regulatory data for this compound with the established safety protocols for aromatic amines and substituted ureas. Because specific toxicological data for this exact derivative is often "unavailable" in standard databases, this guide applies a Conservative Safety Margin (CSM) , treating the substance as a potential carcinogen and aquatic toxin based on its structural moieties (aniline and phenylurea).

Compound Identity & Risk Profile

  • Chemical Name: 1-(4-anilinophenyl)-3-phenylurea

  • CAS Number: 29329-61-1

  • Molecular Formula: C₁₉H₁₇N₃O

  • Structural Hazard: Contains aromatic amine moieties. Upon degradation (hydrolysis or thermal), it may release aniline (toxic, aquatic hazard) and phenyl isocyanate (lachrymator, sensitizer).

Core Disposal Directive

Do not dispose of via municipal drains or standard trash. The only acceptable disposal method for N-(4-anilinophenyl)-N'-phenylurea is High-Temperature Incineration via a licensed hazardous waste contractor. This ensures the complete destruction of the urea linkage and the aromatic rings, preventing the leaching of toxic aniline derivatives into groundwater.

Waste Segregation & Handling Protocol
A. Solid Waste (Pure Compound)
  • Containerization: Place the solid substance in a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid LDPE bags if the solid is damp with solvent, as aromatic amines can permeate thin plastics.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic Organic."

    • Mandatory Annotation: "Contains Aromatic Amines / Phenylurea Derivative."[1]

  • Segregation: Store away from oxidizers (e.g., nitric acid, perchlorates).

    • Scientific Rationale: Aromatic amines can react violently with strong oxidizers, potentially forming explosive nitro compounds or causing exothermic ignition.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility: Determine the primary solvent.

    • If dissolved in DCM/Chloroform : Segregate into "Halogenated Organic Waste."

    • If dissolved in Methanol/Ethyl Acetate/DMSO : Segregate into "Non-Halogenated Organic Waste."

  • pH Neutralization: Ensure the solution is neutral (pH 6-8). Acidic conditions can accelerate hydrolysis to aniline salts; basic conditions can promote isocyanate formation.

  • Precipitation (Optional Volume Reduction): If you have a large volume of dilute aqueous waste, you may attempt to precipitate the compound by adjusting pH or cooling, filter the solid (dispose as solid waste), and treat the filtrate as aqueous hazardous waste.

Decontamination of Glassware

Standard dishwashing is insufficient due to the potential for surface adsorption of the aniline moiety.

  • Solvent Rinse: Rinse glassware 3x with Acetone or Methanol . Collect these rinses into the Non-Halogenated Organic Waste stream.

  • Acid Wash (Secondary): A mild 1M HCl rinse can help protonate residual amines, making them water-soluble for the final wash, but this rinse must also be collected as hazardous waste.

  • Final Wash: Wash with laboratory detergent (e.g., Alconox) and water.

Decision Logic: Waste Stream Classification

The following diagram outlines the decision-making process for segregating this specific compound to minimize cross-contamination risks.

DisposalLogic Start Waste: N-(4-anilinophenyl)-N'-phenylurea StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Suspension StateCheck->Liquid PackSolid Pack in HDPE/Glass Jar Solid->PackSolid SolventCheck Primary Solvent? Liquid->SolventCheck LabelSolid Label: 'Toxic Solid - Aromatic Amine' PackSolid->LabelSolid Incinerate DISPOSAL: High-Temp Incineration LabelSolid->Incinerate Halo Halogenated (DCM, CHCl3) SolventCheck->Halo NonHalo Non-Halogenated (MeOH, EtOAc, DMSO) SolventCheck->NonHalo Aqueous Aqueous (Buffers/Water) SolventCheck->Aqueous HaloWaste Stream: Halogenated Waste Halo->HaloWaste NonHaloWaste Stream: Non-Halogenated Waste NonHalo->NonHaloWaste AqWaste Stream: Aqueous Toxic Waste (Do NOT Drain) Aqueous->AqWaste HaloWaste->Incinerate NonHaloWaste->Incinerate AqWaste->Incinerate

Figure 1: Waste segregation logic flow. Note that all streams ultimately lead to incineration to prevent environmental release.

Technical Justification & Safety Data
Physicochemical Properties & PPE Selection

Due to the lack of a specific SDS for CAS 29329-61-1, the following properties are estimated based on structural analogues (1,3-Diphenylurea and 4-Aminodiphenylamine) to ensure a safety buffer.

ParameterEstimated Value / CharacteristicOperational Implication
Physical State Off-white to grey powderDust inhalation hazard. Use Fume Hood.
Melting Point > 200°C (Decomposes)Thermal degradation releases toxic fumes.
Solubility Low in water; High in DMSO, AcetoneUse organic solvents for spill cleanup.
Thermal Degradation Releases Phenyl Isocyanate + AnilineFire Risk: Smoke is highly toxic.
Glove Material Nitrile (Double gloved) or LaminateLatex is permeable to aniline derivatives.
Resp. Protection N95 (if powder) or Half-mask (organic vapor)Required if handling outside a fume hood.
Mechanism of Thermal Decomposition

Understanding the breakdown of this urea derivative is critical for fire safety and disposal. Research on diarylureas indicates that at temperatures exceeding 240°C (or during incineration), the urea bridge cleaves.

Reaction Pathway:

  • R-NH-CO-NH-R'

    
    R-N=C=O (Isocyanate) + R'-NH2 (Amine)
    
  • Result: The formation of Phenyl Isocyanate (highly reactive, lung irritant) and 4-Aminodiphenylamine (toxic).

  • Safety Protocol: In the event of a lab fire involving this substance, self-contained breathing apparatus (SCBA) is mandatory due to isocyanate generation.

Emergency Spill Response

Minor Spill (< 10g):

  • Isolate: Evacuate the immediate area.

  • PPE: Don nitrile gloves, lab coat, and safety goggles.

  • Containment: If powder, cover with a damp paper towel to prevent dust generation. Do not dry sweep.

  • Cleanup: Scoop material into a waste jar. Wipe the surface with an acetone-dampened pad, followed by a soapy water wash.

  • Disposal: Place all cleanup materials (wipes, gloves) into the solid hazardous waste container.

Major Spill (> 10g or Solution):

  • Ventilate: Ensure fume hoods are active; open windows if safe.

  • Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible).

  • Decontaminate: After removal, scrub the area with a mild detergent.

References
  • LookChem. (n.d.). 1-[4-(phenylamino)phenyl]urea Safety Data Sheet (CAS 29329-61-1). Retrieved from

  • Fisher Scientific. (2025). Phenylurea Safety Data Sheet (CAS 64-10-8).[2][3][4] (Used for structural analogue toxicity data). Retrieved from

  • Stradella, L., & Argentero, M. (1993). Thermal decomposition of 1,3-diphenylurea. (Provides mechanistic basis for incineration requirement). Thermochimica Acta, 219, 315-323.
  • National Institutes of Health (NIH) - PubChem. (2025). Phenylurea Compound Summary. Retrieved from

  • European Chemicals Agency (ECHA). (n.d.).[3] Information on Chemicals - Aromatic Amines.[1][3][5][6] (Basis for aquatic toxicity precautions). Retrieved from

Sources

Navigating the Uncharted: A Guide to the Safe Handling of N-(4-anilinophenyl)-N'-phenylurea

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Inference-Based Approach

N-(4-anilinophenyl)-N'-phenylurea is a complex molecule containing both phenylurea and aromatic amine functionalities. Due to the lack of specific toxicological data, a cautious approach is paramount. We must infer its potential hazards from its constituent chemical classes.

  • Phenylurea Moiety : Phenylurea itself is classified as harmful if swallowed.[1][2][3] Exposure can lead to irritation of the skin, eyes, and respiratory tract.[4]

  • Aromatic Amine Moiety : Aromatic amines are a class of compounds known for their potential toxicity.[5] Some aromatic amines are known or suspected carcinogens.[5] They can be harmful if inhaled, ingested, or absorbed through the skin.[1]

Given these characteristics, N-(4-anilinophenyl)-N'-phenylurea should be treated as a hazardous substance with the potential for acute toxicity and unknown long-term health effects. All handling procedures must reflect this heightened level of risk.

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a multi-layered approach combining engineering controls and personal protective equipment is essential.

Engineering Controls: The First Line of Defense

All work with N-(4-anilinophenyl)-N'-phenylurea, especially the handling of the solid powder, must be conducted in a properly functioning chemical fume hood.[6] This is critical to prevent the inhalation of airborne particles. If weighing the compound, a ventilated balance enclosure should be used.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Rationale
Eyes Safety GogglesMust be chemical splash goggles to provide a complete seal around the eyes. Standard safety glasses are insufficient.
Hands Nitrile GlovesDouble-gloving is recommended. Check for any holes or tears before use. Remove and replace gloves immediately if contamination is suspected.
Body Laboratory CoatA buttoned, long-sleeved laboratory coat is mandatory to protect against skin contact.
Respiratory N95 Respirator (or higher)While a fume hood is the primary control, a respirator should be worn when handling larger quantities of the powder or if there is a risk of aerosolization outside of a ventilated enclosure.

Step-by-Step Handling Protocol

A systematic workflow is crucial for safely managing N-(4-anilinophenyl)-N'-phenylurea from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_area 1. Designate Work Area in Fume Hood gather_materials 2. Assemble All Necessary Equipment prep_area->gather_materials don_ppe 3. Don Full PPE gather_materials->don_ppe weigh 4. Weigh Compound in Ventilated Enclosure don_ppe->weigh dissolve 5. Dissolve/Dispense in Fume Hood weigh->dissolve decontaminate_tools 6. Decontaminate Glassware and Surfaces dissolve->decontaminate_tools doff_ppe 7. Doff PPE Correctly decontaminate_tools->doff_ppe wash_hands 8. Wash Hands Thoroughly doff_ppe->wash_hands solid_waste 9. Dispose of Solid Waste in Labeled Container wash_hands->solid_waste liquid_waste 10. Dispose of Liquid Waste in Labeled Container solid_waste->liquid_waste

Caption: Workflow for the safe handling of N-(4-anilinophenyl)-N'-phenylurea.

Preparation
  • Designate a Work Area : Clearly demarcate the area within the chemical fume hood where all handling will occur.

  • Assemble Materials : Before handling the compound, gather all necessary equipment, including spatulas, weigh boats, solvents, and waste containers.

  • Don PPE : Put on all required personal protective equipment as outlined in the table above.

Handling
  • Weighing : Carefully weigh the desired amount of the solid compound in a ventilated balance enclosure. Use anti-static weigh boats to prevent dispersal of the powder.

  • Dissolving and Dispensing : If preparing a solution, add the solvent to the solid in the fume hood. Keep the container covered as much as possible during this process.

Spill and Decontamination Procedures

Accidents can happen, and a clear plan for spill management is essential.

Minor Spill (inside a fume hood)
  • Alert colleagues in the immediate area.

  • Wearing appropriate PPE, gently cover the spill with an absorbent material (e.g., vermiculite or sand).

  • Carefully scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • Wipe the area dry with a paper towel, which should also be disposed of as hazardous waste.

Decontamination of Glassware and Equipment

All glassware and equipment that have come into contact with N-(4-anilinophenyl)-N'-phenylurea should be decontaminated.

  • Rinse the equipment with an appropriate solvent to remove the bulk of the compound. This solvent rinse should be collected as hazardous waste.

  • Wash the equipment with soap and water.

  • A final rinse with deionized water is recommended.

Waste Disposal Plan

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste : All solid waste, including contaminated gloves, weigh boats, and paper towels, must be placed in a clearly labeled, sealed hazardous waste container. The label should read "Hazardous Waste: N-(4-anilinophenyl)-N'-phenylurea".

  • Liquid Waste : All liquid waste, including reaction mixtures and solvent rinses, must be collected in a sealed, labeled hazardous waste container. Due to the aromatic amine component, this waste should be segregated from other chemical waste streams.[7] Do not pour any waste containing this compound down the drain.[7]

All waste must be disposed of through your institution's environmental health and safety office, following all local and national regulations.[8]

Emergency Procedures

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[3] Seek medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.

By adhering to these rigorous safety protocols, you can confidently and safely incorporate N-(4-anilinophenyl)-N'-phenylurea into your research and development workflows.

References

  • American Chemical Society. (n.d.). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Boraychem. (2024, November 11). Phenylurea: Properties, Applications, and Safety. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Lab Safety Checklist. Retrieved from [Link]

  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. Retrieved from [Link]

  • American Chemical Society. (1990). Safety in Academic Chemistry Laboratories. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • American Chemical Society. (2010). Doing Things Safely. Retrieved from [Link]

  • American Chemical Society. (n.d.). Safety Tipsheets & Best Practices. Retrieved from [Link]

  • Technology Catalogue. (n.d.). Disposing Amine Waste. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Safe Handling and Application of Phenylurea Herbicides like Diuron. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • PolyStar Containment. (n.d.). Understanding OSHA Chemical Storage Requirements. Retrieved from [Link]

  • Capital Resin Corporation. (2022, June 10). The OSHA Chemical Storage Requirements. Retrieved from [Link]

  • BFM® Fitting. (n.d.). A Comprehensive Guide to Safe Powder Handling. Retrieved from [Link]

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